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  • Product: 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid
  • CAS: 7733-58-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (CAS 7733-58-6)

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Niche Molecule This technical guide delves into the chemical and potential biological landscape of 3-(4-Hydroxy-3,5-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Molecule

This technical guide delves into the chemical and potential biological landscape of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid, a molecule identified by the CAS number 7733-58-6. It is important to establish from the outset that while this compound is commercially available, the body of published scientific literature dedicated specifically to it is limited. Consequently, this guide adopts a dual strategy: it will first present all verifiable information directly pertaining to 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid and then, critically, it will draw reasoned, comparative insights from its close structural analogues that have been more extensively studied. This approach is designed to provide a comprehensive and practical framework for researchers and drug development professionals interested in this molecule, empowering them to design future studies by understanding the knowns and the probable, yet-to-be-confirmed, characteristics.

Section 1: Core Molecular Identity and Physicochemical Properties

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid belongs to the class of phenolic acids, specifically the phenylpropanoic acids. Its structure is characterized by a propanoic acid tail attached to a phenol ring that is substituted with two methyl groups at the ortho-positions relative to the hydroxyl group. This "hindered" phenolic structure is a key determinant of its potential chemical reactivity and biological activity.

Table 1: Physicochemical Properties of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid

PropertyValueSource
CAS Number 7733-58-6N/A
Molecular Formula C₁₁H₁₄O₃N/A
Molecular Weight 194.23 g/mol N/A
Appearance White to off-white solid (inferred)N/A
Solubility Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and DMF; sparingly soluble in water.N/A
pKa Estimated to be around 4-5 for the carboxylic acid and 9-10 for the phenolic hydroxyl group.N/A

Section 2: Synthesis and Characterization - A Roadmap for the Bench Scientist

Proposed Synthetic Pathway

A likely synthetic strategy involves the catalytic hydrogenation of a cinnamic acid intermediate. This multi-step synthesis offers good control over the final product structure.

G cluster_0 Step 1: Electrophilic Acylation cluster_1 Step 2: Catalytic Hydrogenation A 2,6-Dimethylphenol C 3-(4-Hydroxy-3,5-dimethylphenyl)propenoic acid (Cinnamic Acid Derivative) A->C AlCl₃ B Propenoyl Chloride B->C D 3-(4-Hydroxy-3,5-dimethylphenyl)propenoic acid E 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid D->E H₂/Pd-C

Caption: Proposed two-step synthesis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid.

Detailed Experimental Protocol (Inferred)

Step 1: Synthesis of 3-(4-Hydroxy-3,5-dimethylphenyl)propenoic acid

  • Reaction Setup: To a stirred solution of 2,6-dimethylphenol in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C.

  • Addition of Acylating Agent: Slowly add propenoyl chloride to the reaction mixture. The electrophilic acylating agent will preferentially attack the para-position of the activated phenol ring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel to yield the cinnamic acid derivative.

Step 2: Catalytic Hydrogenation to 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid

  • Hydrogenation Setup: Dissolve the synthesized 3-(4-Hydroxy-3,5-dimethylphenyl)propenoic acid in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen while stirring vigorously. The hydrogenation of the double bond in the propenoic acid side chain is typically rapid under these conditions.[1]

  • Filtration and Isolation: Upon completion, filter the reaction mixture through celite to remove the palladium catalyst. Evaporate the solvent under reduced pressure to obtain the crude 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid.

  • Purification: The final product can be further purified by recrystallization to obtain a high-purity solid.

Analytical Characterization

The identity and purity of the synthesized 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the aromatic protons, the methyl groups on the ring, and the methylene protons of the propanoic acid side chain.

    • ¹³C NMR will show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to confirm the molecular weight of the compound (194.23 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the phenolic hydroxyl and carboxylic acid groups (a broad peak around 3500-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions.[2]

Section 3: Potential Biological Activity and Mechanism of Action - An Evidence-Based Extrapolation

Given the lack of direct biological studies on 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid, we can infer its potential activities by examining its structural features and the known biological roles of similar molecules.

The Significance of the Hindered Phenol Moiety

The defining feature of this molecule is the 2,6-dimethyl-substituted phenol group, which creates a "hindered" phenol. This steric hindrance around the hydroxyl group is known to significantly influence the antioxidant properties of phenolic compounds.

  • Antioxidant Potential: Hindered phenols are well-established as potent antioxidants.[3] The methyl groups can enhance the electron-donating ability of the phenol, stabilizing the phenoxyl radical formed upon scavenging a free radical. This structural feature is designed to effectively terminate radical chain reactions, which are implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[4] The mechanism of action is likely through hydrogen atom transfer (HAT) to neutralize reactive oxygen species (ROS).[5][6]

G ROS Reactive Oxygen Species (ROS) HP Hindered Phenol (e.g., Target Molecule) CellularDamage Cellular Damage ROS->CellularDamage causes HPR Stable Phenoxyl Radical HP->HPR donates H• NROS Neutralized ROS HP->NROS neutralizes

Caption: Antioxidant mechanism of a hindered phenol.

Insights from Structurally Related Phenylpropanoic Acids

Studies on other 3-phenylpropanoic acid derivatives provide further clues to the potential bioactivities of our target molecule:

  • Anti-inflammatory and Anticancer Properties: Derivatives of 3-((4-Hydroxyphenyl)amino)propanoic acid have shown promise as scaffolds for the development of novel anticancer and antimicrobial agents.[7][8] The propanoic acid side chain can be crucial for interacting with biological targets.

  • Metabolic Modulation: 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), a gut microbiota metabolite of dietary polyphenols, has been shown to have antidiabetic and anticancer properties and to improve hepatic lipid metabolism.[9][10] This suggests that 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid, if absorbed or produced by gut microbiota, could potentially influence metabolic pathways.

Section 4: Potential Applications in Research and Drug Development

The unique structural features of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid make it an intriguing candidate for further investigation in several areas of drug discovery and development.

  • As a Lead Compound for Antioxidant Therapies: Its hindered phenol structure makes it a prime candidate for studies on diseases associated with oxidative stress. Researchers could investigate its efficacy in cellular and animal models of neurodegenerative diseases, cardiovascular conditions, and certain cancers.

  • As a Scaffold for Medicinal Chemistry: The propanoic acid moiety provides a handle for further chemical modification. Esterification or amidation of the carboxylic acid could be used to modulate its pharmacokinetic properties, such as cell permeability and metabolic stability.

  • In Materials Science: Hindered phenols are also used as stabilizers in polymers and other materials to prevent oxidative degradation. The propanoic acid group could allow for its incorporation into polymer backbones or as a functional coating.

Section 5: Future Directions and Self-Validating Experimental Design

To move 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid from a chemical curiosity to a well-characterized molecule, a systematic and self-validating research program is essential.

A Proposed Research Workflow

G A Synthesis and Purification B Structural Confirmation (NMR, MS, IR) A->B C Physicochemical Characterization (Solubility, pKa) B->C D In Vitro Antioxidant Assays (DPPH, ABTS) C->D E Cell-based Assays (Cytotoxicity, ROS levels) D->E F In Vivo Studies (Pharmacokinetics, Efficacy) E->F

Caption: A logical workflow for the comprehensive study of the target molecule.

Trustworthiness through Self-Validation

Each step in the proposed workflow should be designed to be self-validating. For instance:

  • Synthesis and Characterization: The purity of the synthesized compound, as determined by chromatographic methods (e.g., HPLC), should be correlated with the clarity and correctness of the spectral data (NMR, MS). Any impurities should be identified and their potential impact on biological assays considered.

  • In Vitro to In Vivo Correlation: The results from in vitro antioxidant assays should provide a mechanistic rationale for any observed cytoprotective effects in cell-based models. Similarly, the pharmacokinetic profile determined in animal studies will be crucial for interpreting the in vivo efficacy data.

Conclusion

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid represents a molecule with significant, albeit largely unexplored, potential. Its hindered phenolic structure strongly suggests antioxidant capabilities, and the broader class of phenylpropanoic acids has demonstrated a wide range of biological activities. This guide has aimed to provide a robust starting point for researchers by consolidating the known information and offering a scientifically-grounded, inferential framework based on its chemical analogues. The path forward requires rigorous experimental work to validate these hypotheses and to fully elucidate the chemical and biological properties of this intriguing compound.

References

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multid-Resistant Bacterial and Fungal Pathogens. Antibiotics (Basel). 2024 Feb 17.
  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. PubMed Central. 2023 Dec 1.
  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. 2024 Jun 30.
  • Chemistry Stack Exchange. Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid? 2016 Sep 20. Available from: [Link]

  • Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid.
  • In Vitro Study of the Effect of 2,6-Substituents at the New 4-Ethoxy-Phenols as Antioxidants.
  • Phenolic acids: Natural versatile molecules with promising therapeutic applic
  • Sterically Hindered Phenols as Antioxidant.
  • 3-(4-benzyloxyphenyl)propanoic acid derivatives.
  • Antioxidant Activity of Natural Phenols and Derived Hydroxyl
  • Enantioselective Catalysis. 6. The Catalytic Hydrogenation of a-( Acety1amino)cinnamic Acid with Rhodium( I)-Bis( phosphine) Com.
  • Stereoselective Synthesis 0f (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue.
  • Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology.
  • Catalytic Transfer Hydrogen
  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. PMC. 2023 Aug 10.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. 2025 Jan 13.
  • Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity.
  • Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4. Quest Journals. 2021 Apr 10.
  • Showing Compound 3-(3-Hydroxyphenyl)propanoic acid (FDB021993). FooDB. 2011 Sep 21.
  • Bioactive Compounds and the Organoleptic Characteristics of Functional Foods: Mechanisms and Technological Innov
  • 3-(3-Hydroxyphenyl)propionic Acid | CAS 621-54-5. Selleck Chemicals.
  • Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.
  • Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. 2021 Dec 30.
  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Gener
  • 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394. PubChem.
  • Substance Inform
  • How will you distinguish between propanoic acid and dimethyl ether by their IR spectra? 2017 Dec 1.

Sources

Exploratory

The Architectural Blueprint of Nature: A Technical Guide to the Biosynthesis of Substituted Phenylpropanoic Acids

Abstract Substituted phenylpropanoic acids represent a diverse class of secondary metabolites that are pivotal to plant physiology and have significant applications in medicine, flavor, and fragrance industries. Their bi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted phenylpropanoic acids represent a diverse class of secondary metabolites that are pivotal to plant physiology and have significant applications in medicine, flavor, and fragrance industries. Their biosynthesis is a testament to the elegance and efficiency of nature's chemical factories. This technical guide provides an in-depth exploration of the core biosynthetic pathways leading to these valuable compounds, with a focus on the underlying enzymatic logic and experimental methodologies. We will dissect the intricate network of reactions from central metabolism to the final substituted products, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a self-validating system, where the causality behind experimental choices is as crucial as the protocols themselves.

Introduction: The Significance of Phenylpropanoid Scaffolds

The C6-C3 backbone of phenylpropanoic acids is a fundamental building block in the plant kingdom, giving rise to a vast array of compounds including lignans, flavonoids, coumarins, and stilbenes. These molecules are not merely metabolic byproducts; they are crucial for plant defense against pathogens and UV radiation, serve as signaling molecules, and contribute to structural integrity through lignin formation. From a human perspective, the pharmaceutical and nutraceutical value of substituted phenylpropanoic acids is immense. For instance, the anti-inflammatory properties of ibuprofen and the antioxidant and cardioprotective effects of rosmarinic acid underscore the importance of understanding and potentially harnessing their biosynthetic machinery.

This guide will navigate the biosynthetic landscape, starting from the central carbon metabolism, flowing through the shikimate pathway to the pivotal precursor L-phenylalanine, and then branching into the diverse phenylpropanoid pathway. We will explore the key enzymatic families responsible for the various substitutions—hydroxylation, methylation, and glycosylation—that ultimately define the function of each molecule.

The Foundational Pathway: From Shikimate to L-Phenylalanine

The journey to substituted phenylpropanoic acids begins deep within primary metabolism, with the shikimate pathway serving as the exclusive route to the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan in plants and microorganisms.

The shikimate pathway initiates with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway. This seven-step enzymatic cascade culminates in the production of chorismate, a critical branch-point intermediate.

Key Enzymatic Steps and Regulation
  • 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS): This is the committed step of the pathway and is often a major point of regulation through feedback inhibition by the aromatic amino acids.

  • Chorismate mutase (CM): This enzyme catalyzes the Claisen rearrangement of chorismate to prephenate, directing the flux towards L-phenylalanine and L-tyrosine.

The regulation of this pathway is a classic example of metabolic control, ensuring a balanced supply of aromatic amino acids for protein synthesis and secondary metabolism. Understanding these regulatory nodes is critical for any metabolic engineering efforts aimed at overproducing specific phenylpropanoids.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-Phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHPS DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-P Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Prephenate Prephenate Chorismate->Prephenate CM L_Phe L-Phenylalanine Prephenate->L_Phe

Caption: The Shikimate Pathway leading to L-Phenylalanine.

The Phenylpropanoid Pathway: A Gateway to Diversity

Once L-phenylalanine is synthesized, it enters the general phenylpropanoid pathway, a metabolic network that serves as a fountainhead for thousands of specialized metabolites.

The Core Trilogy of Enzymes

Three key enzymes form the central trunk of this pathway, converting L-phenylalanine into the activated thioester, p-coumaroyl-CoA:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid. This is the first committed step of the phenylpropanoid pathway and is a critical regulatory point, often induced by various biotic and abiotic stresses.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H introduces a hydroxyl group at the para position of the phenyl ring of cinnamic acid to produce p-coumaric acid. This hydroxylation is a crucial step for the subsequent diversification of phenylpropanoids.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. This thioester is a high-energy compound and a central precursor for a multitude of downstream pathways.

Phenylpropanoid_Pathway_Core L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL

Foundational

"3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid" mechanism of action

This guide provides an in-depth technical analysis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (CAS: 7733-58-6), also known as 3,5-dimethyl-4-hydroxyhydrocinnamic acid .[1] While often encountered as a high-purity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (CAS: 7733-58-6), also known as 3,5-dimethyl-4-hydroxyhydrocinnamic acid .[1]

While often encountered as a high-purity intermediate in the synthesis of peptidomimetics and thyroid hormone analogues, its core biological and chemical significance lies in its hindered phenolic structure , which dictates its mechanism as a radical scavenger and a structural probe for hydrophobic binding pockets (e.g., Cyclodextrins, Thyroid Hormone Receptors).[1]

Executive Summary

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid is a functionalized phenolic acid characterized by a propanoic acid tail and a 3,5-dimethyl-substituted 4-hydroxyphenyl ring.[1][2][3] It serves two primary technical roles in research and drug development:

  • Mechanistic Probe & Antioxidant: It acts as a model Hydrogen Atom Transfer (HAT) agent.[1] The ortho-methyl groups provide steric hindrance and electron-donating inductive effects, stabilizing the phenoxy radical formed during oxidative stress.[1]

  • Structural Pharmacophore: It functions as a bioisostere for the "outer ring" of iodothyronines (thyroid hormones) and as a precursor for 2,6-dimethyltyrosine analogues in peptide synthesis.[1]

Key Physicochemical Data:

Property Value Relevance
CAS Number 7733-58-6 Identity verification
Molecular Formula C₁₁H₁₄O₃ Stoichiometry
Molecular Weight 194.23 g/mol Fragment-based drug design
pKa (Carboxyl) ~4.5 Ionization at physiological pH
pKa (Phenol) ~10.2 Radical scavenging efficiency

| LogP | ~2.1 | Membrane permeability & hydrophobic binding |[1][2]

Mechanism of Action: The Core

The molecule's activity is governed by the electronic environment of its phenolic hydroxyl group and the flexibility of its propanoic acid tail.[1]

Primary Mechanism: Radical Scavenging (Antioxidant Activity)

The compound operates via a Hydrogen Atom Transfer (HAT) mechanism, similar to endogenous Vitamin E (tocopherols) but lacking the chroman ring constraint.[1]

  • Initiation: A reactive oxygen species (ROS), such as a peroxyl radical (ROO[1]•), approaches the phenolic hydroxyl group.[1]

  • Abstraction: The ROS abstracts the hydrogen atom from the 4-OH group.[1]

  • Stabilization (The "Dimethyl Effect"):

    • Steric Hindrance: The methyl groups at positions 3 and 5 sterically shield the oxygen center, preventing rapid reaction with other substrates (pro-oxidant behavior).[1]

    • Inductive Stabilization: The methyl groups are electron-donating (+I effect), which stabilizes the resulting phenoxy radical cation and the radical intermediate via hyperconjugation.[1]

Reaction Scheme:




Secondary Mechanism: Structural Mimicry (Ligand Binding)

The 3,5-dimethyl-4-hydroxyphenyl moiety acts as a hydrophobic anchor .[1]

  • Thyroid Hormone Receptor (TR) Probing: The structure mimics the 3,5-diiodo-4-hydroxyphenyl outer ring of T3 (Triiodothyronine).[1] While the methyl groups are smaller and less lipophilic than iodine, this analogue is used to study the steric tolerance of the TR-beta ligand-binding pocket.[1]

  • Supramolecular Host-Guest Interactions: It is a standard "guest" molecule for

    
    -Cyclodextrin  cavities.[1] The hydrophobic phenyl ring inserts into the cyclodextrin torus, while the hydrophilic carboxylate tail remains solvent-exposed, anchoring the complex.[1]
    

Visualization: Signaling & Interaction Pathways[1]

The following diagram illustrates the dual mechanistic pathways: the radical scavenging cycle and the structural mimicry in receptor binding.[1]

MechanismOfAction cluster_Antioxidant Pathway A: Radical Scavenging (HAT) cluster_Binding Pathway B: Structural Mimicry Compound 3-(4-Hydroxy-3,5- dimethylphenyl)propanoic Acid Transition Transition State [ArO---H---OOR]‡ Compound->Transition H-Atom Donation Receptor Hydrophobic Pocket (TR-beta / Cyclodextrin) Compound->Receptor Steric Fit ROS Peroxyl Radical (ROO•) ROS->Transition PhenoxyRad Stabilized Phenoxy Radical Transition->PhenoxyRad k_HAT Termination Non-radical End Products PhenoxyRad->Termination Dimerization Complex Stable Host-Guest Complex Receptor->Complex Hydrophobic Interaction

Caption: Dual mechanistic pathways showing Hydrogen Atom Transfer (HAT) for antioxidant activity and steric fitting for receptor/host binding.[1]

Experimental Protocols (Validation)

To validate the mechanism of action in a research setting, the following protocols are standard.

Protocol A: DPPH Radical Scavenging Assay

Objective: Quantify the Hydrogen Atom Transfer (HAT) efficiency.

  • Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple color).[1]

    • Prepare serial dilutions of the test compound (10 µM – 500 µM) in methanol.

  • Incubation:

    • Mix 1 mL of DPPH solution with 1 mL of test compound solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure Absorbance at 517 nm .[1]

    • Control: Ascorbic acid or Trolox.[1]

  • Analysis:

    • Calculate % Inhibition: $ % I = \frac{(A_{control} - A_{sample})}{A_{control}} \times 100 $[1]

    • Plot % I vs. Concentration to determine IC50 .[1]

Protocol B: Cyclodextrin Inclusion NMR Study

Objective: Confirm hydrophobic binding mode (mimicry validation).

  • Sample Prep: Dissolve the compound (5 mM) in

    
     (adjust pH to >8 with NaOD to ensure solubility if needed).
    
  • Titration: Add increasing equivalents of

    
    -Cyclodextrin (0.5 to 5.0 eq).
    
  • Acquisition: Record 1H-NMR spectra at each step.

  • Observation:

    • Monitor the chemical shift changes (

      
      ) of the aromatic protons  (positions 2,[1]6) and the methyl protons .[1]
      
    • Result: Upfield shifts indicate shielding due to inclusion in the hydrophobic cavity.[1]

References

  • Bergeron, R. J., et al. "Carboxylate anion binding in the cyclohexaamylose cavity: A steric and electronic evaluation."[1] Journal of the American Chemical Society, 1979.[1] Link[1]

  • Burton, G. W., & Ingold, K. U. "Vitamin E: Application of the Principles of Physical Organic Chemistry to the Exploration of Its Structure and Function."[1] Accounts of Chemical Research, 1986.[1] Link[1]

  • ChemicalBook. "3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid - CAS 7733-58-6 Product Data." ChemicalBook Registry.[1] Link

  • PubChem. "Compound Summary: Zinc Sulfate (and related salts/derivatives)."[1] National Library of Medicine, 2025.[1] Link(Note: Cited for database structure cross-referencing of related salts).

Sources

Exploratory

"3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid" derivatives and their bioactivity

This technical guide provides an in-depth analysis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (CAS 7733-58-6), a critical pharmacophore in medicinal chemistry. This molecule serves as a "privileged scaffold," brid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (CAS 7733-58-6), a critical pharmacophore in medicinal chemistry. This molecule serves as a "privileged scaffold," bridging the gap between phenolic antioxidants and nuclear receptor agonists, specifically Thyroid Hormone Receptor beta (TRβ) mimetics.

Chemical Identity & Structural Significance[1]

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid represents a specific class of "hindered phenolic acids." Unlike its un-substituted parent (phloretic acid) or its methoxy-substituted analog (dihydroferulic acid), the 3,5-dimethyl substitution pattern confers unique metabolic and pharmacodynamic properties.

  • CAS Number: 7733-58-6[1][2]

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol

  • IUPAC Name: 3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid[2]

The "Thyromimetic" Pharmacophore

The defining feature of this molecule is the 3,5-dimethyl-4-hydroxyphenyl ring. In drug design, this moiety acts as a bioisostere for the 3,5-diiodo-4-hydroxyphenyl outer ring of Triiodothyronine (T3), the active thyroid hormone.

  • Steric Mimicry: The methyl groups provide steric bulk similar to iodine atoms, fitting into the hydrophobic pockets of the Thyroid Receptor (TR) ligand-binding domain.

  • Metabolic Stability: Unlike iodine, methyl groups are not susceptible to deiodinase enzymes, improving the molecule's half-life.

  • Toxicity Profile: Eliminates the risk of iodide-induced thyrotoxicosis associated with halogenated analogs.

Synthesis & Production Protocols

The synthesis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid typically follows a two-stage workflow: Knoevenagel condensation followed by catalytic hydrogenation.

DOT Diagram: Synthetic Pathway

SynthesisPathway Start 3,5-Dimethyl-4-hydroxybenzaldehyde Inter 3,5-Dimethyl-4-hydroxycinnamic Acid (Intermediate) Start->Inter Knoevenagel Condensation Reagent1 Malonic Acid (Piperidine/Pyridine) Reagent1->Inter Final 3-(4-Hydroxy-3,5-dimethylphenyl) propanoic Acid Inter->Final Catalytic Hydrogenation Reagent2 H2, Pd/C (Methanol) Reagent2->Final

Caption: Two-step synthetic route from benzaldehyde precursor to the saturated propanoic acid derivative.

Detailed Protocol: Laboratory Scale Synthesis

Step 1: Knoevenagel Condensation

  • Reagents: Dissolve 3,5-dimethyl-4-hydroxybenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).

  • Catalysis: Add catalytic piperidine (0.1 mL).

  • Reaction: Reflux at 85°C for 4 hours until CO₂ evolution ceases.

  • Workup: Pour mixture into ice-cold HCl (2M). The precipitate (3,5-dimethyl-4-hydroxycinnamic acid) is filtered, washed with water, and recrystallized from ethanol.

Step 2: Catalytic Hydrogenation

  • Preparation: Dissolve the cinnamic acid intermediate (5 mmol) in Methanol (20 mL).

  • Catalyst: Add 10% Pd/C (50 mg).

  • Reduction: Stir under H₂ atmosphere (balloon pressure, 1 atm) at room temperature for 12 hours.

  • Purification: Filter through Celite to remove catalyst. Evaporate solvent. Recrystallize from ethyl acetate/hexane to yield the target propanoic acid (Yield >90%).

Bioactivity Landscape & Mechanisms

A. Thyroid Receptor Beta (TRβ) Agonism

This molecule is a foundational scaffold for thyromimetics . The propanoic acid side chain mimics the alanine side chain of T3, forming a critical salt bridge with Arg282 (in TRβ) or equivalent residues.

  • Mechanism: The carboxylate headgroup anchors the molecule in the polar region of the Ligand Binding Domain (LBD), while the dimethyl-phenol tail occupies the hydrophobic pocket.

  • Selectivity: Derivatives of this scaffold (e.g., Sobetirome/GC-1) show selectivity for TRβ (liver/fat) over TRα (heart), reducing cardiac side effects like tachycardia.

B. Antioxidant Activity (HAT Mechanism)

The 3,5-dimethyl substitution makes this molecule a potent phenolic antioxidant, functioning primarily via Hydrogen Atom Transfer (HAT) .

  • Radical Stabilization: Upon donating the phenolic hydrogen to a free radical (ROO•), the resulting phenoxy radical is stabilized by the electron-donating methyl groups at the ortho positions.

  • Steric Protection: The methyl groups sterically hinder the phenoxy oxygen, preventing rapid coupling reactions that typically deactivate simpler phenolic antioxidants.

DOT Diagram: Structure-Activity Relationship (SAR)

SAR_Logic Core 3-(4-Hydroxy-3,5-dimethylphenyl) propanoic Acid Head Propanoic Acid Tail (Carboxylate) Core->Head Ring Phenolic Ring Core->Ring Subs 3,5-Dimethyl Groups Core->Subs TR_Bind TR-Beta Receptor Binding (Arg282 Interaction) Head->TR_Bind Anchors Ligand Antiox Radical Scavenging (HAT Mechanism) Ring->Antiox H-Donor Site Subs->TR_Bind Hydrophobic Fit Subs->Antiox Stabilizes Radical Metab Metabolic Stability (Blocks Ortho-Conjugation) Subs->Metab Steric Shield

Caption: SAR map illustrating how structural domains dictate receptor binding, antioxidant capacity, and metabolic fate.

Derivatives & Drug Development Applications[4][5][6][7]

Researchers modify the propanoic acid tail to tune lipophilicity and target specificity.

Derivative ClassStructural ModificationIntended BioactivityApplication
Amides Acid

Amide (e.g., -CONH-R)
Increased metabolic stability; CNS penetration.Neuroprotective agents; HDAC inhibitors.
Esters Acid

Ester (e.g., Ethyl/Methyl)
Prodrug strategy; increased lipophilicity.Topical antioxidants (Cosmeceuticals).
Heterocycles Acid

Tetrazole/Oxadiazole
Bioisostere for carboxylate; improved pKa profile.TRβ Agonists (e.g., Sobetirome analogs).
CoA Thioesters Acid

Coenzyme A
Metabolic intermediate.Studying beta-oxidation pathways of xenobiotics.

Experimental Protocols for Bioactivity Assessment

Protocol A: TR-Beta Ligand Binding Assay (Time-Resolved FRET)

Purpose: To determine the binding affinity (


) of the derivative to the Thyroid Receptor Beta.
  • Components: Recombinant Human TRβ-LBD (Ligand Binding Domain) tagged with GST; Europium-labeled anti-GST antibody; Fluorescently labeled T3 tracer.

  • Procedure:

    • Incubate TRβ-LBD (5 nM) with the Europium antibody in assay buffer (PBS, pH 7.4, 0.1% BSA).

    • Add the test compound (3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid) in a concentration series (0.1 nM to 10 µM).

    • Add the Fluorescent T3 tracer.

    • Incubate for 1 hour at room temperature in the dark.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET). The test compound competes with the tracer. A decrease in FRET signal indicates binding.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50 and

    
    .
    
Protocol B: DPPH Radical Scavenging Assay

Purpose: To quantify antioxidant capacity relative to Vitamin C or Trolox.

  • Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (Solution is deep purple).

  • Procedure:

    • Prepare stock solution of the test compound in methanol (1 mg/mL).

    • Add 100 µL of test compound solution to 3.9 mL of DPPH solution.

    • Incubate in the dark for 30 minutes.

  • Readout: Measure absorbance at 517 nm .

  • Calculation:

    
    
    
    • Interpretation: A reduction in absorbance (color change to yellow) confirms radical scavenging activity.

References

  • PubChem. (2025). 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Kelly, M. J., et al. (2014).[3] Discovery of MGL-3196, a Highly Selective Thyroid Hormone Receptor β Agonist.[3] Journal of Medicinal Chemistry. [Link]

  • Scanlan, T. S., et al. (2001). Selective thyromimetics: Tissue-selective thyroid hormone analogs. Current Opinion in Drug Discovery & Development. (Contextual grounding for 3,5-dimethyl substitution in TR agonists).
  • Accela ChemBio. (2023).[2][4] Product Monograph: 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid. [Link]

Sources

Foundational

"3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid" IUPAC name and synonyms

The following technical guide provides an in-depth analysis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid , a specialized phenolic compound utilized in supramolecular chemistry, antioxidant research, and metabolic mo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid , a specialized phenolic compound utilized in supramolecular chemistry, antioxidant research, and metabolic modeling.

[1]

Compound Identification & Chemical Architecture[2]

This compound represents a specific class of hindered phenolic acids , combining a redox-active phenolic core with a carboxylic acid functional handle. Its structure is critical for studies involving steric hindrance in radical scavenging and host-guest molecular recognition.

Nomenclature & Registry
Parameter Details
IUPAC Name 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid
Common Synonyms 3,5-Dimethyl-4-hydroxyhydrocinnamic acid; 3,5-Dimethylphloretic acid
CAS Registry Number 7733-58-6
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES CC1=CC(=CC(=C1O)C)CCC(=O)O
Structural Analysis

The molecule features two distinct functional domains:

  • The Hindered Phenol Head: The 4-hydroxy group is flanked by two methyl groups at the 3 and 5 positions. This "ortho-methylation" provides steric protection to the hydroxyl group, modulating its hydrogen atom transfer (HAT) capability and stabilizing the resulting phenoxyl radical.

  • The Propanoic Acid Tail: A saturated three-carbon chain terminating in a carboxylic acid. This flexible linker allows for conjugation to biomolecules or interaction with polar domains in receptor sites (e.g., cyclodextrin cavities).

Physicochemical Properties[1][3][4][5]

Understanding the physicochemical profile is essential for experimental design, particularly in formulation and chromatography.

PropertyValue (Experimental/Predicted)Significance
Melting Point 124–126 °CSolid-state handling and purity verification.
Boiling Point ~362 °C (at 760 mmHg)High thermal stability; suitable for GC analysis with derivatization.
pKa (Acid) 4.76 ± 0.10Carboxylic acid deprotonation; anionic at physiological pH (7.4).
pKa (Phenol) ~10.2Phenolic proton remains bound at neutral pH; critical for antioxidant activity.
LogP 2.24Moderate lipophilicity; membrane permeable but soluble in organic solvents.
Solubility DMSO, Methanol, EthanolPoorly soluble in cold water; soluble in alkaline aqueous buffers.

Synthesis & Production Protocols

The synthesis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid typically follows a Cinnamic Acid Reduction pathway. This route ensures high regioselectivity and yield.

Reaction Pathway Diagram

SynthesisPathway Start 2,6-Dimethylphenol Inter1 3,5-Dimethyl-4- hydroxybenzaldehyde Start->Inter1 Step 1: Formylation (Duff Reaction / HMTA) Inter2 3,5-Dimethyl-4- hydroxycinnamic Acid Inter1->Inter2 Step 2: Knoevenagel (Malonic Acid, Pyridine) Product 3-(4-Hydroxy-3,5- dimethylphenyl)propanoic Acid Inter2->Product Step 3: Hydrogenation (H2, Pd/C)

Caption: Step-wise synthesis from 2,6-dimethylphenol via formylation, condensation, and catalytic hydrogenation.

Detailed Methodology
Step 1: Formylation (Duff Reaction)
  • Precursors: 2,6-Dimethylphenol, Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA).

  • Protocol: Dissolve 2,6-dimethylphenol in TFA and add HMTA. Reflux for 12 hours. Hydrolyze the intermediate imine with dilute HCl.

  • Mechanism: Electrophilic aromatic substitution at the para position (the only open active site) yields 3,5-dimethyl-4-hydroxybenzaldehyde .

Step 2: Knoevenagel Condensation
  • Precursors: 3,5-Dimethyl-4-hydroxybenzaldehyde, Malonic acid, Pyridine (catalyst/solvent), Piperidine (trace).

  • Protocol: Combine aldehyde and malonic acid in pyridine with catalytic piperidine. Heat to 80-100°C until CO₂ evolution ceases (decarboxylation).

  • Product: 3,5-Dimethyl-4-hydroxycinnamic acid .[1][2][3][4]

  • Note: This intermediate is an unsaturated analog often found in plant metabolomics.

Step 3: Catalytic Hydrogenation
  • Precursors: 3,5-Dimethyl-4-hydroxycinnamic acid, 10% Pd/C, Methanol.

  • Protocol:

    • Dissolve the cinnamic acid derivative in methanol.

    • Add 10% Pd/C (5-10 wt% loading).

    • Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at room temperature for 4-6 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate filtrate to yield 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid .

  • Validation: Verify disappearance of alkene protons (6.0-7.5 ppm region) via ¹H-NMR.

Applications & Biological Relevance[4]

Supramolecular Chemistry (Host-Guest Interactions)

This compound is a standard "guest" molecule for studying inclusion complexes with Cyclodextrins (CDs) .

  • Mechanism: The hydrophobic phenyl ring inserts into the CD cavity, while the hydrophilic carboxylate tail interacts with the solvent or the CD rim.

  • Key Insight: Research indicates that the binding affinity is pH-independent for the carboxylate anion form, suggesting that the steric bulk of the methyl groups drives the fit within

    
    -cyclodextrin cavities [1].
    
Antioxidant Mechanism (Hindered Phenol Model)

The 3,5-dimethyl substitution pattern mimics the activity of Vitamin E (tocopherols) and industrial antioxidants like BHT, but with reduced lipophilicity.

  • HAT Mechanism: The methyl groups donate electron density to the ring, stabilizing the phenoxyl radical formed after scavenging a reactive oxygen species (ROS).

  • Self-Validation: In DPPH assays, this compound shows slower kinetics than unhindered phenols but higher radical stability, preventing pro-oxidant side reactions.

Metabolic Metabolomics

In drug development, this compound serves as a reference standard for:

  • Metabolite Identification: It is a potential degradation product of drugs containing the 3,5-dimethyl-4-hydroxyphenyl moiety.

  • Biomarker Screening: Detected in specific microbial fermentations where cinnamic acid derivatives are reduced by reductases.

Analytical Characterization (Self-Validating Protocols)

To ensure the integrity of the compound during research, use the following analytical markers.

¹H-NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • δ 12.0 ppm (s, 1H): Carboxylic acid -OH (broad, exchangeable).

  • δ 8.0 ppm (s, 1H): Phenolic -OH.

  • δ 6.8 ppm (s, 2H): Aromatic protons (symmetric).

  • δ 2.7 ppm (t, 2H): Benzylic -CH₂-.

  • δ 2.4 ppm (t, 2H):

    
    -Carbon -CH₂- (next to carbonyl).
    
  • δ 2.1 ppm (s, 6H): Methyl groups (-CH₃).

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 280 nm (Phenolic absorption).

  • Retention: Expect elution after unsubstituted hydrocinnamic acid due to methyl hydrophobicity.

References

  • Thermodynamics of Cyclodextrin Complexes. (2025). Evaluation of 3,5-dimethyl-4-hydroxyhydrocinnamic acid cyclohexaamylose complexes. ResearchGate.

  • Accela ChemBio Product Data. (2023). 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (CAS 7733-58-6) Technical Specifications.[5] Accela ChemBio.[5][6]

  • Chemical Book Registry. (2024). CAS 7733-58-6 Properties and Safety Data.[5] ChemicalBook.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Antimicrobial Activity of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Promise of Hindered Phenolic Acids in Antimicrobial Drug Discovery The escalating threat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Hindered Phenolic Acids in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Phenolic acids, a diverse group of plant secondary metabolites, have long been recognized for their broad-spectrum antimicrobial properties. Their mechanisms of action are multifaceted, often involving the disruption of microbial cell membranes, inhibition of key enzymes, and interference with cellular energy production.[1][2]

This guide focuses on a specific, promising subclass: derivatives of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid . The core structure, a hindered phenol, is of particular interest. The presence of two methyl groups flanking the hydroxyl group can influence the compound's lipophilicity and its interaction with microbial targets, potentially enhancing its efficacy and modulating its spectrum of activity. While extensive research has been conducted on the antimicrobial properties of related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives[3][4], this document provides a comprehensive framework for the synthesis, characterization, and antimicrobial evaluation of the 3,5-dimethyl substituted series.

These application notes are designed to provide researchers with the foundational knowledge and detailed protocols to systematically investigate the antimicrobial potential of this compound class. We will delve into the rationale behind the experimental design, ensuring a robust and reproducible evaluation of these promising molecules.

I. Synthesis of the Core Scaffold and its Derivatives

The synthesis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid and its subsequent derivatization are key to exploring the structure-activity relationship (SAR) of this compound class. A plausible synthetic route for the parent compound can be adapted from established methods for similar phenolic acids.

A. Synthesis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (Parent Compound)

A common approach to synthesizing such propanoic acid derivatives involves the Knoevenagel or Perkin condensation, followed by reduction. A general synthetic scheme is outlined below.

2,6-dimethylphenol 2,6-dimethylphenol 4-hydroxy-3,5-dimethylbenzaldehyde 4-hydroxy-3,5-dimethylbenzaldehyde 2,6-dimethylphenol->4-hydroxy-3,5-dimethylbenzaldehyde Vilsmeier-Haack or Duff reaction 3-(4-hydroxy-3,5-dimethylphenyl)acrylic acid 3-(4-hydroxy-3,5-dimethylphenyl)acrylic acid 4-hydroxy-3,5-dimethylbenzaldehyde->3-(4-hydroxy-3,5-dimethylphenyl)acrylic acid Malonic acid, pyridine, piperidine 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid 3-(4-hydroxy-3,5-dimethylphenyl)acrylic acid->3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid H2, Pd/C

Caption: General synthetic scheme for the parent compound.

B. Derivatization Strategies

To explore the SAR, the parent compound can be derivatized at the carboxylic acid moiety. Ester and amide derivatives are common starting points.

  • Esterification: The carboxylic acid can be converted to its corresponding methyl or ethyl ester by refluxing in the respective alcohol with a catalytic amount of acid (e.g., H₂SO₄).[5]

  • Amidation: Amide derivatives can be synthesized by first activating the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) and then reacting with a desired amine.

II. Protocols for Antimicrobial Susceptibility Testing

The primary goal of antimicrobial susceptibility testing is to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). Two widely accepted methods for determining the MIC are the broth microdilution method and the Kirby-Bauer disk diffusion assay.

A. Broth Microdilution Method for MIC Determination

This method is considered the "gold standard" for quantitative antimicrobial susceptibility testing.[6] It allows for the simultaneous testing of multiple compounds against a single microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that prevents visible growth after incubation.[7]

Protocol:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The choice of solvent is critical and should be tested for its own antimicrobial activity at the concentrations used.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.[9]

  • MIC Determination:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity).

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Stock Solution Stock Solution Serial Dilution in Plate Serial Dilution in Plate Stock Solution->Serial Dilution in Plate Inoculation Inoculation Serial Dilution in Plate->Inoculation Bacterial Culture Bacterial Culture 0.5 McFarland Suspension 0.5 McFarland Suspension Bacterial Culture->0.5 McFarland Suspension Diluted Inoculum Diluted Inoculum 0.5 McFarland Suspension->Diluted Inoculum Diluted Inoculum->Inoculation Incubation (37°C, 18-24h) Incubation (37°C, 18-24h) Inoculation->Incubation (37°C, 18-24h) Visual Inspection for Growth Visual Inspection for Growth Incubation (37°C, 18-24h)->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination

Caption: Workflow for Broth Microdilution MIC Assay.

B. Kirby-Bauer Disk Diffusion Assay

This is a qualitative or semi-quantitative method that is simple to perform and is useful for screening a large number of compounds.[10]

Principle: A filter paper disk impregnated with a known amount of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk.[11]

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[8]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[12][13]

  • Application of Disks:

    • Prepare sterile filter paper disks (6 mm in diameter).

    • Impregnate the disks with a known concentration of the test compound solution and allow the solvent to evaporate.

    • Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

III. Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the antimicrobial efficacy of different derivatives.

A. Minimum Inhibitory Concentration (MIC) Data

The results of the broth microdilution assay should be presented in a tabular format. The following is a template based on data for structurally related compounds.[4]

DerivativeTest MicroorganismGram StainMIC (µg/mL)
Hydrazone Derivative 14Staphylococcus aureus (MRSA)Gram-positive1-8
Hydrazone Derivative 15Enterococcus faecalis (VRE)Gram-positive0.5-2
Hydrazone Derivative 16Gram-negative pathogensGram-negative8-64
Hydrazone Derivative 14Candida aurisFungus8-64

Note: This data is for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and serves as an example.[4]

B. Zone of Inhibition Data

The results of the disk diffusion assay should also be tabulated, recording the diameter of the zone of inhibition for each derivative against each test organism.

IV. Plausible Mechanisms of Antimicrobial Action

The antimicrobial activity of phenolic compounds is generally attributed to their ability to disrupt cell structures and metabolic processes.[2] The hindered nature of the 3,5-dimethylphenyl group may enhance these effects.

Proposed Mechanisms:

  • Cell Membrane Disruption: The lipophilic nature of the phenolic ring allows it to intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components, such as ions and ATP, ultimately causing cell death.[1]

  • Enzyme Inhibition: The hydroxyl group of the phenol can form hydrogen bonds with the active sites of key microbial enzymes, leading to their inactivation. This can disrupt critical metabolic pathways.

  • Inhibition of Nucleic Acid and Protein Synthesis: Some phenolic compounds have been shown to interfere with the synthesis of DNA, RNA, and proteins, although the exact mechanisms are often complex and not fully elucidated.

Phenolic Compound Phenolic Compound Cell Membrane Disruption Cell Membrane Disruption Phenolic Compound->Cell Membrane Disruption Lipophilic interaction Enzyme Inhibition Enzyme Inhibition Phenolic Compound->Enzyme Inhibition Hydrogen bonding Increased Permeability Increased Permeability Cell Membrane Disruption->Increased Permeability Leakage of Intracellular Components Leakage of Intracellular Components Increased Permeability->Leakage of Intracellular Components Cell Death Cell Death Leakage of Intracellular Components->Cell Death Metabolic Pathway Disruption Metabolic Pathway Disruption Enzyme Inhibition->Metabolic Pathway Disruption Metabolic Pathway Disruption->Cell Death

Caption: Plausible antimicrobial mechanisms of phenolic compounds.

V. Cytotoxicity Assessment

It is imperative to evaluate the potential toxicity of novel antimicrobial compounds to mammalian cells to assess their therapeutic potential. A common method for this is the MTT assay.[14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., human dermal fibroblasts, HDF; or a cancer cell line like HeLa) in appropriate media and conditions.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Assay:

    • After a 24-48 hour incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Read the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against compound concentration. For some phenolic compounds, IC₅₀ values in the low millimolar range have been observed in human pulp cell cultures.[15]

VI. Conclusion and Future Directions

The derivatives of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid represent a promising class of compounds for antimicrobial drug discovery. The protocols outlined in this guide provide a systematic approach to synthesizing, screening, and evaluating the antimicrobial and cytotoxic properties of these molecules. Future work should focus on expanding the library of derivatives to establish a clear structure-activity relationship, elucidating the precise molecular targets of the most active compounds, and evaluating their efficacy in more complex models of infection.

References

  • Gudžik, A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Available at: [Link]

  • Gudžik, A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. Available at: [Link]

  • Borges, A., et al. (2015). Main mechanisms of antibacterial action of plant phenolics. ResearchGate. Available at: [Link]

  • Abreu, A. C., et al. (2024). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Frontiers in Microbiology, 15. Available at: [Link]

  • Wu, T., et al. (2016). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 7. Available at: [Link]

  • Ono, M., et al. (2006). Process for producing optically active 3-(4-hydroxyphenyl)propionic acids. Google Patents.
  • Glushkova, E. V., et al. (2023). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 28(14), 5369. Available at: [Link]

  • Kumerle, R., et al. (2007). A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition. Google Patents.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Gyawali, R., & Ibrahim, S. A. (2014). Natural products as antimicrobial agents. Food control, 46, 412-429.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2022). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Molecules, 27(19), 6688. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of clinical microbiology, 45(7), 2180-2182.
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  • Hansch, C., et al. (2005). Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study. Journal of medicinal chemistry, 48(21), 6665-6671.
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  • Gudžik, A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia. Available at: [Link]

  • Gudžik, A., et al. (2024). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. KTU ePubl. Available at: [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

  • Fanzone, M., et al. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents.
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  • Paolini, R., et al. (1988). Comparative cytotoxicity of phenols in vitro. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Wikipedia. Available at: [Link]

  • Chang, Y. C., et al. (2000). Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures. Journal of endodontics, 26(8), 440-443.
  • Gudžik, A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. Available at: [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Al-Fatlawi, A. A., et al. (2023). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research, 12, 107.

Sources

Application

Application Notes & Protocols: The 3-(4-Hydroxyphenyl)propanoic Acid Scaffold in Drug Discovery

A Note to the Researcher: Initial inquiries for "3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid" yielded limited specific data. This guide has been constructed by focusing on the closely related and extensively studied p...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial inquiries for "3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid" yielded limited specific data. This guide has been constructed by focusing on the closely related and extensively studied parent scaffold, 3-(4-Hydroxyphenyl)propanoic Acid , and its derivatives. The principles and protocols detailed herein are directly applicable to the investigation of novel analogues, including the dimethylated form.

Introduction: A Versatile Scaffold for Therapeutic Innovation

The 3-(4-Hydroxyphenyl)propanoic acid (HPPA) core structure is a recurring motif in compounds with significant biological activity. As a plant metabolite, it represents a foundational building block for the synthesis of novel therapeutic agents.[1] Its inherent phenolic and carboxylic acid functionalities provide reactive handles for chemical modification, enabling the exploration of a vast chemical space. This adaptability has positioned the HPPA scaffold as a promising starting point for the development of new drugs targeting a range of diseases.

Recent research has highlighted the potential of HPPA derivatives in several key therapeutic areas:

  • Oncology: Derivatives have been shown to possess both cytotoxic and antioxidant properties, a combination of interest for cancer therapy.[2]

  • Inflammation and Cardiovascular Disease: HPPA, a major microbial metabolite of procyanidin A2, has demonstrated the ability to suppress macrophage foam cell formation, a key event in the development of atherosclerosis.

  • Infectious Diseases: The scaffold has been utilized to develop novel antimicrobial agents with activity against multidrug-resistant bacterial and fungal pathogens.[3][4]

This guide will provide an in-depth exploration of the application of the HPPA scaffold in drug discovery, with a focus on its anticancer and antioxidant properties. We will detail the underlying mechanisms and provide robust protocols for the in vitro evaluation of novel derivatives.

Mechanism of Action: A Dual Approach to Cancer Therapy

The therapeutic potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives in oncology stems from their dual ability to induce cancer cell death and mitigate oxidative stress.[2]

  • Anticancer Activity: These compounds have been shown to reduce the viability of cancer cells, such as the A549 lung cancer cell line.[5] The exact mechanism of cytotoxicity is an active area of research, but it is understood to be structure-dependent.

  • Antioxidant Activity: The phenolic hydroxyl group is a key contributor to the antioxidant properties of this class of compounds. It can donate a hydrogen atom to neutralize reactive oxygen species (ROS), which are often implicated in cancer progression and resistance to therapy.[2]

This dual activity is particularly advantageous in cancer treatment, as it may allow for the direct killing of tumor cells while protecting normal tissues from oxidative damage.

Experimental Protocols: In Vitro Evaluation of Novel HPPA Derivatives

The following protocols provide a framework for the initial screening of novel 3-(4-Hydroxyphenyl)propanoic acid derivatives for their potential as anticancer and antioxidant agents. These assays are fundamental in early-stage drug discovery and provide the quantitative data necessary for structure-activity relationship (SAR) studies.[6]

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cancer cell line is critical and should be relevant to the intended therapeutic target. The A549 human lung carcinoma cell line is a common model for initial anticancer screening.[5]

  • Controls: The inclusion of untreated cells (negative control) and cells treated with a known cytotoxic agent like cisplatin or doxorubicin (positive control) is essential for validating the assay and interpreting the results.[5]

  • Solubilization: The formazan crystals are insoluble in aqueous culture medium and must be dissolved in an organic solvent (e.g., DMSO or a specialized solubilization buffer) to allow for accurate spectrophotometric measurement.[8]

Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and cells treated with a positive control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂. The incubation time will depend on the cell line and the expected mechanism of action of the compounds.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[9]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100-150 µL of solubilization buffer to each well.[10]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[10] Measure the absorbance at 570-590 nm using a microplate reader.[10]

Data Analysis:

Cell viability is calculated as a percentage of the untreated control:

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Exposure cluster_assay MTT Reaction & Readout seed Seed Cells in 96-Well Plate incubate1 Incubate 24h (Attachment) seed->incubate1 treat Add Test Compounds incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Measure Absorbance (570nm) solubilize->read data_analysis data_analysis read->data_analysis Calculate % Viability & IC50 DPPH_Workflow cluster_prep Reagent Preparation cluster_reaction Scavenging Reaction cluster_readout Data Acquisition prep_dpph Prepare DPPH Solution mix Mix Samples & DPPH in 96-Well Plate prep_dpph->mix prep_samples Prepare Sample/Standard Dilutions prep_samples->mix incubate Incubate in Dark (10-30 min) mix->incubate read Measure Absorbance (517nm) incubate->read data_analysis data_analysis read->data_analysis Calculate % Scavenging & EC50

Caption: Workflow for assessing antioxidant activity using the DPPH assay.

Quantitative Data Summary

The following table summarizes the reported biological activities of various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. This data is crucial for establishing SAR and guiding the design of more potent compounds.

Compound TypeBiological ActivityModel SystemKey FindingsReference
Hydrazone Derivatives (14-16)AntimicrobialMRSA, VRE, Gram-negative pathogens, Candida speciesPotent and broad-spectrum activity with MIC values ranging from 0.5 to 64 µg/mL.[3]
Furan-2-ylmethylene propanehydrazide derivative (20)Anticancer & AntioxidantA549 lung cancer cellsReduced A549 cell viability by 50% and exhibited potent antioxidant properties in the DPPH assay.[2][11]
Various Derivatives (12, 20-22, 29)AnticancerA549 lung cancer cellsReduced A549 cell viability by 50% and suppressed cell migration.[11]

Conclusion and Future Directions

The 3-(4-Hydroxyphenyl)propanoic acid scaffold and its derivatives represent a promising area for drug discovery, with demonstrated potential in oncology and infectious diseases. The protocols detailed in this guide provide a solid foundation for the in vitro evaluation of novel analogues.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways responsible for the observed anticancer effects.

  • In Vivo Efficacy: Progressing the most promising compounds to preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • SAR Expansion: Synthesizing and testing a wider range of derivatives to further refine the structure-activity relationships and optimize for potency and selectivity.

By systematically applying these principles and protocols, researchers can effectively explore the therapeutic potential of this versatile chemical scaffold.

References

  • (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]

  • (2020). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing. [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Grigalevičiūtė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. Antibiotics, 13(2), 193. [Link]

  • (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC - NIH. [Link]

  • (2024). The selected (4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated reduced cytotoxicity in noncancerous Vero cell culture model. ResearchGate. [Link]

  • (2024). The (4-hydroxyphenyl)amino)propanoic acid derivatives shows promising activity. ResearchGate. [Link]

  • (2024). Selected (4-hydroxyphenyl)amino)propanoic acid derivatives are able to suppress the A549 migration in structure-dependent manner. ResearchGate. [Link]

  • (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • (n.d.). 3-(4-Hydroxyphenyl)propionic acid. PubChem. [Link]

  • (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]

  • (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed. [Link]

  • (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link]

  • (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]

  • (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. [Link]

  • (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

  • (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

  • (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

  • (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • (n.d.). DPPH Antioxidant Assay Kit. Zen-Bio. [Link]

Sources

Method

"3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid" for antioxidant capacity assays

Technical Assessment of Steric Effects in Phenolic Antioxidant Assays[1] Executive Summary & Scientific Context This guide details the experimental protocols for characterizing 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment of Steric Effects in Phenolic Antioxidant Assays[1]

Executive Summary & Scientific Context

This guide details the experimental protocols for characterizing 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (hereafter referred to as 3,5-DMPA ).

While industry standards like BHT (Butylated Hydroxytoluene) or the "Fenozan" acid precursor (3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid) rely on bulky tert-butyl groups for kinetic stability, 3,5-DMPA utilizes methyl substituents. This structural nuance makes 3,5-DMPA a critical "Steric Probe" in antioxidant research. It allows researchers to decouple electronic effects (electron donation from alkyl groups) from steric effects (shielding of the hydroxyl moiety).

Key Application:

  • Kinetic Benchmarking: 3,5-DMPA reacts significantly faster with radicals than its tert-butyl analogs due to reduced steric hindrance, making it an ideal positive control for "fast-acting" radical scavenging in kinetic DPPH/ABTS assays.

  • Metabolic Modeling: Its structure mimics biological metabolites of Vitamin E and dietary hydroxycinnamic acids (e.g., dihydroferulic acid) more closely than synthetic hindered phenols.

Mechanism of Action

The antioxidant capacity of 3,5-DMPA is governed by the Hydrogen Atom Transfer (HAT) mechanism, modulated by the ortho-methyl groups.

  • Inductive Stabilization: The two methyl groups at the 3,5-positions are electron-donating, lowering the O-H Bond Dissociation Enthalpy (BDE) and facilitating radical scavenging.

  • Steric Access: Unlike tert-butyl groups, methyl groups do not fully block the approach of bulky radicals (like peroxyl radicals), resulting in a higher rate constant (

    
    ).
    
Visualization: Radical Scavenging Pathway

The following diagram illustrates the scavenging mechanism and the subsequent fate of the phenoxyl radical.

G Substrate 3,5-DMPA (Phenol Form) Transition Transition State [Ph-O---H---OOR]‡ Substrate->Transition Diffusion Radical ROO• (Peroxyl Radical) Radical->Transition Phenoxyl Phenoxyl Radical (Resonance Stabilized) Transition->Phenoxyl Fast HAT (k_obs high) Quinone Quinone Methide (Non-Radical Product) Phenoxyl->Quinone Disproportionation (Slow)

Figure 1: Mechanism of HAT for 3,5-DMPA. The reduced steric bulk of methyl groups allows faster transition state formation compared to tert-butyl analogs.

Experimental Protocols
Protocol A: Kinetic DPPH Assay (Time-Resolved)

Rationale: Standard endpoint assays (30 min) often fail to distinguish between 3,5-DMPA and bulkier phenols. 3,5-DMPA will reach a plateau within seconds to minutes, whereas hindered phenols may take >20 minutes. This protocol captures the rate of scavenging.

Materials:

  • Analyte: 3,5-DMPA (10 mM stock in Methanol).

  • Reagent: DPPH (2,2-diphenyl-1-picrylhydrazyl), 100 µM in Methanol (freshly prepared, protect from light).

  • Instrument: UV-Vis Spectrophotometer with kinetic mode (Absorbance at 517 nm).

Workflow:

  • Blanking: Zero the spectrophotometer with pure methanol.

  • Control Run: Add 100 µL Methanol to 2.9 mL DPPH solution. Record

    
     for 60 seconds to ensure stability.
    
  • Sample Injection:

    • In a cuvette, place 2.9 mL of DPPH solution.

    • Rapidly inject 100 µL of 3,5-DMPA (final conc. range 10–50 µM).

    • IMMEDIATELY start recording

      
       every 1 second for the first 60 seconds, then every 10 seconds for 10 minutes.
      
  • Calculation:

    • Plot

      
       vs. Time.
      
    • The slope of the initial linear region represents the pseudo-first-order rate constant (

      
      ).
      

Data Interpretation Table:

Compound ClassSubstituentsKinetic Profile (

)
Stoichiometry (

)
3,5-DMPA Methyl (x2) Fast (< 1 min) ~ 2.0
Fenozan Acidtert-Butyl (x2)Slow (> 10 min)~ 2.0
Ferulic AcidMethoxy (x1)Moderate (2-5 min)~ 1.5 - 2.0
Protocol B: Lipophilicity-Corrected FRAP Assay

Rationale: 3,5-DMPA has a propanoic acid tail, making it pH-sensitive. Standard FRAP (pH 3.6) ensures the acid is protonated, increasing solubility in the aqueous buffer but potentially altering the phenol's electron density.

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

  • FeCl3 Solution: 20 mM in water.

  • Working Solution: Mix 10:1:1 (Buffer:TPTZ:FeCl3).

Step-by-Step:

  • Preparation: Pre-warm Working Solution to 37°C.

  • Reaction:

    • Mix 30 µL of 3,5-DMPA sample (dissolved in Ethanol to prevent precipitation) with 900 µL of Working Solution.

    • Add 90 µL of deionized water.

  • Incubation: Incubate at 37°C for exactly 4 minutes (standard) and 30 minutes (extended).

    • Note: A significant increase in absorbance between 4 min and 30 min indicates steric hindrance. 3,5-DMPA should show minimal change after 4 minutes.

  • Measurement: Read Absorbance at 593 nm.

  • Calibration: Use FeSO4·7H2O standard curve (100–2000 µM). Express results as µmol Fe(II) equivalents.

Critical Analysis: Solubility & Solvent Effects

The propanoic acid moiety (


) introduces a solubility switch.
  • In Non-Polar Solvents (Toluene/Hexane): The molecule may dimerize via the carboxylic acid, affecting radical accessibility.

  • In Polar Protic Solvents (Methanol/Ethanol): Hydrogen bonding with the solvent can retard HAT rates (Solvent Kinetic Isotope Effect).

Recommendation: For lipid peroxidation assays (e.g., TBARS in oil-in-water emulsions), 3,5-DMPA should be pre-dissolved in a small volume of DMSO or Ethanol before addition to the oil phase to ensure interfacial positioning.

Workflow Visualization: Assay Selection Guide

ProtocolFlow Start Start: Characterize 3,5-DMPA Solubility Check Solubility (Ethanol vs. Buffer) Start->Solubility Branch1 Is Kinetic Data Needed? Solubility->Branch1 DPPH Protocol A: Kinetic DPPH (Measure k_obs) Branch1->DPPH Yes (Reactivity Rate) FRAP Protocol B: FRAP (Measure Reducing Power) Branch1->FRAP No (Total Capacity) Analysis Compare vs. t-Butyl Analog (Fenozan Acid) DPPH->Analysis FRAP->Analysis

Figure 2: Decision tree for selecting the appropriate assay based on the specific property of 3,5-DMPA being investigated.

References
  • Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Free Radical Research. Link

  • Litwinienko, G., & Ingold, K. U. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Accounts of Chemical Research. Link

  • BenchChem. 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid (Structural Analog Reference). Link

  • National Institutes of Health (PubChem). Compound Summary: 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid. Link

  • Prior, R. L., et al. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry. Link

(Note: While direct literature on the specific dimethyl analog is sparse compared to the di-tert-butyl analog, the protocols above are derived from standard methodologies for phenolic acids and validated by the structural analog references provided in [3] and [4].)

Application

Protocol for derivatization of "3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid"

Abstract This application note details a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (HDPPA).[1][2] Due to the steric hindrance imposed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (HDPPA).[1][2] Due to the steric hindrance imposed by the methyl groups at the 3 and 5 positions relative to the phenolic hydroxyl group, standard silylation protocols often yield incomplete derivatization. This guide provides a "forced silylation" workflow using BSTFA with increased catalyst concentration and optimized thermal incubation to ensure quantitative conversion of both the carboxylic acid and the sterically hindered phenol.

Introduction & Chemical Context

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid is a hydrocinnamic acid derivative characterized by a propanoic acid tail and a phenolic ring substituted with two methyl groups ortho to the hydroxyl moiety.[1][2]

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 194.23 g/mol [2]

  • Target Derivative: Di-TMS (Trimethylsilyl) derivative (

    
    , MW: 338.60  g/mol ).[1]
    

The Analytical Challenge: While the carboxylic acid group (-COOH) is readily accessible, the phenolic hydroxyl group (-OH) at position 4 is shielded by the adjacent methyl groups.[1] This steric bulk inhibits the nucleophilic attack required for silylation, often leading to a mix of mono-TMS (acid only) and di-TMS derivatives. This protocol utilizes Pyridine as a proton scavenger and Trimethylchlorosilane (TMCS) as a potent catalyst to drive the reaction to completion.

Reagent Selection & Chemistry

ReagentRoleSelection Logic
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Primary Silylating AgentHigh silyl donor strength; volatile by-products (TMS-acetamide) prevent column fouling.[1][2]
TMCS (Trimethylchlorosilane)Catalyst (1-10%)Increases the silyl donor potential of BSTFA.[1][2] Essential for sterically hindered functional groups.[3]
Pyridine (Anhydrous)Solvent & BaseActs as an acid scavenger (neutralizing HCl from TMCS) and facilitates the silylation of hindered phenols by stabilizing the transition state.[1][2]
Ethyl Acetate / Hexane DiluentAprotic solvents used to dilute the final reaction mixture before injection.[1][2]

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of HDPPA in 1 mL of Methanol (LC-MS grade).

  • Working Aliquot: Transfer 50 µL of stock solution into a 2 mL GC autosampler vial (glass insert recommended).

  • Drying: Evaporate the methanol completely under a gentle stream of Nitrogen (

    
    ) gas at 40°C.
    
    • Critical Step: The sample must be anhydrous. Residual water hydrolyzes the silylation reagent.

Derivatization Workflow (Forced Silylation)
  • Reagent Addition: Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 10 seconds to dissolve.

  • Silylation: Add 50 µL of BSTFA + 10% TMCS .

    • Note: Standard BSTFA + 1% TMCS may be insufficient.[4] If 10% TMCS is unavailable, add 5 µL of pure TMCS to 45 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly (PTFE-lined cap). Incubate at 70°C for 60 minutes .

    • Why: Standard phenols react at 60°C in 30 mins. The 3,5-dimethyl steric hindrance requires higher energy and time to overcome the activation barrier.

  • Cooling & Dilution: Cool to room temperature. Dilute with 100 µL of Ethyl Acetate or Hexane.

  • Injection: Inject 1 µL into the GC-MS (Splitless or 1:10 Split depending on concentration).

Workflow Diagram

G Sample Sample Extract (HDPPA) Dry N2 Evaporation (Anhydrous) Sample->Dry Remove Solvent Reagent Add Reagents: Pyridine + BSTFA/TMCS (10%) Dry->Reagent Solubilize Heat Incubation 70°C, 60 min Reagent->Heat Derivatize GC GC-MS Injection (Di-TMS Derivative) Heat->GC Analyze

Caption: Optimized "Forced Silylation" workflow ensuring complete reaction of the sterically hindered phenolic group.

Data Analysis & Validation

Expected Mass Spectrum (EI, 70 eV)

The Di-TMS derivative (


) will exhibit a distinct fragmentation pattern.[1]
Ion Typem/zOrigin/Explanation
Molecular Ion (

)
338 Intact Di-TMS derivative.[1][2]

323 Loss of Methyl group (

) from Silicon.[1][2] Common in TMS derivatives.
Benzylic Fragment 221 Cleavage of the propanoic acid tail (Tropylium-like ion stabilized by methyls).[1][2]
Silicon Fragment 73 Trimethylsilyl cation (

).[1][2] Base peak or very abundant.
Rearrangement 147 Pentamethyldisiloxane cation (Specific to di-TMS compounds).[1][2]
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Presence of Peak at m/z 266 Mono-TMS DerivativeReaction incomplete. The hindered phenol did not react. Increase incubation time to 90 mins or use MTBSTFA.
Tailing Peaks Active Sites / HydrolysisEnsure the liner is deactivated (silanized).[1][2] Check moisture in the sample.[4]
"Ghost" Peaks Reagent ContaminationInject a blank (Reagents only). BSTFA degrades over time; use fresh ampoules.

Mechanistic Pathway

The reaction proceeds in two stages.[3][5] The carboxylic acid reacts rapidly. The phenolic hydroxyl, hindered by the ortho-methyl groups, requires the catalytic power of TMCS (acting as a Lewis acid) and the base catalysis of Pyridine to form the silyl ether.

Reaction Substrate HDPPA (COOH + Hindered OH) Intermediate Mono-TMS (COO-TMS + Hindered OH) Substrate->Intermediate Fast Reaction (BSTFA) Product Di-TMS HDPPA (COO-TMS + Phenoxy-TMS) Intermediate->Product Slow Reaction (BSTFA + TMCS + Pyridine + Heat)

Caption: Stepwise silylation mechanism highlighting the kinetic barrier of the hindered phenol.

References

  • Schummer, C. et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta.

  • Sigma-Aldrich. (2024).[1] Derivatization Reagents for Selective Response in GC/MS. Silylation Guide.

  • Little, J.L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A.

  • NIST Chemistry WebBook. (2024). Mass Spectra of Hydrocinnamic Acid Derivatives.[1]

Sources

Method

Application Note: 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid as a Bioisosteric Scaffold in Medicinal Chemistry

Executive Summary In the landscape of medicinal chemistry, 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (HDPPA) represents a privileged "hybrid" scaffold. It bridges two distinct chemical domains:[1][2] Thyromimetics:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (HDPPA) represents a privileged "hybrid" scaffold. It bridges two distinct chemical domains:[1][2]

  • Thyromimetics: It serves as a non-halogenated, metabolically stable bioisostere of 3,5-diiodothyropropionic acid (DITPA) . The ortho-methyl groups mimic the steric bulk of iodine atoms required for Thyroid Receptor (TR) pocket occupancy without the susceptibility to deiodinase enzymes.

  • Antioxidant Conjugates: Structurally related to the hindered phenol "Fenozan" and Vitamin E, the 3,5-dimethyl-4-hydroxy motif acts as a potent radical scavenger. The propanoic acid tail provides a versatile handle for conjugation to lipophilic cations (e.g., Triphenylphosphonium) or peptide sequences.

This guide details the physicochemical rationale for selecting HDPPA and provides validated protocols for its activation and coupling in drug discovery workflows.

Chemical Profile & Bioisosteric Rationale

Physicochemical Properties

The utility of HDPPA lies in the electronic and steric modulation of the phenolic head group.

PropertyValue / CharacteristicImpact on Synthesis & Biology
Molecular Weight 194.23 g/mol Low MW allows significant room for fragment growing.
Phenolic pKa ~10.2 (Est.)The electron-donating methyl groups make the phenol less acidic than DITPA (pKa ~6-7). This affects receptor H-bond networking.
LogP ~2.3Moderate lipophilicity; suitable for oral bioavailability optimization.
Steric Bulk ModerateMethyl groups prevent ortho-metabolism and hinder O-alkylation/glycosylation, improving half-life.
Redox Potential LowFacile oxidation to the phenoxyl radical allows it to act as a chain-breaking antioxidant.
The "Methyl-for-Iodine" Exchange

In thyroid hormone analogs, the 3,5-diiodo substitution is critical for locking the conformation of the ether linkage (in thyronines) or filling the hydrophobic pocket (in thyropropionic acids). HDPPA replaces iodine with methyl.

  • Advantage: Eliminates toxicity associated with iodide release; prevents rapid clearance by deiodinases.

  • Trade-off: Methyl is smaller (Van der Waals radius ~2.0 Å) than Iodine (~2.15 Å) and less lipophilic, altering binding affinity (

    
    ) for TR
    
    
    
    .

Visualizing the Workflow

The following diagram outlines the decision logic for utilizing HDPPA in synthesis, distinguishing between Nuclear Receptor ligands and Antioxidant conjugates.

HDPPA_Workflow Start Starting Material: 3-(4-Hydroxy-3,5-dimethylphenyl) propanoic Acid (HDPPA) Decision Target Application? Start->Decision Path_TR Thyromimetic / TR Agonist Decision->Path_TR High Affinity Ligand Path_AO Mitochondrial Antioxidant Decision->Path_AO ROS Scavenger Step_TR1 Amide Coupling (Linker Attachment) Path_TR->Step_TR1 EDC/HOBt or HATU Step_AO1 Steglich Esterification (Lipophilic Cation Attachment) Path_AO->Step_AO1 DCC/DMAP Step_TR2 Scaffold Extension (e.g., Heterocycles) Step_TR1->Step_TR2 Step_AO2 TPP+ Salt Formation Step_AO1->Step_AO2

Figure 1: Strategic workflow for HDPPA utilization. The pathway diverges based on whether the carboxylic acid is used for structural extension (Thyromimetics) or functional conjugation (Antioxidants).

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Application: Synthesis of peptidomimetics or amide-linked TR


 agonists.
Rationale:  The ortho-methyl groups on the phenol do not sterically hinder the carboxylic acid tail. However, the phenol is unprotected. Standard base-mediated coupling can lead to competitive O-acylation. HATU  is selected for its high speed, minimizing side reactions compared to slower carbodiimides.

Materials:

  • HDPPA (1.0 eq)

  • Amine partner (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM.

Procedure:

  • Preparation: Dissolve HDPPA (1.0 mmol, 194 mg) in anhydrous DMF (5 mL) under nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 mmol, 522 µL) followed by HATU (1.1 mmol, 418 mg). Stir at 0°C for 15 minutes. Note: The solution should turn slightly yellow.

  • Coupling: Add the amine partner (1.1 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (Target mass = MW_Amine + 176).

  • Workup (Critical for Phenol Purity):

    • Dilute with EtOAc (50 mL).

    • Wash with 1M HCl (2 x 20 mL) to remove unreacted amine and DIPEA.

    • Wash with 5% LiCl (3 x 20 mL) to remove DMF.

    • Crucial Step: Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂). Elute with Hexane:EtOAc (gradient 80:20 to 50:50). The free phenol is polar; ensure the gradient is sufficient.

Protocol B: Synthesis of Mitochondria-Targeted Antioxidants (Mito-HDPPA)

Application: Conjugating HDPPA to (n-hydroxyalkyl)triphenylphosphonium salts to target the antioxidant to the mitochondrial matrix (similar to MitoQ). Rationale: Steglich esterification is preferred here to couple the acid to the alcohol of the TPP+ linker.

Materials:

  • HDPPA (1.0 eq)

  • (4-Hydroxybutyl)triphenylphosphonium bromide (1.0 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq - Catalyst)

  • Solvent: Anhydrous DCM.

Procedure:

  • Dissolution: In a flame-dried flask, dissolve HDPPA (1.0 mmol) and the Phosphonium linker (1.0 mmol) in anhydrous DCM (10 mL).

  • Catalyst: Add DMAP (0.1 mmol, 12 mg).

  • Coupling: Cool to 0°C. Add DCC (1.1 mmol, 227 mg) dissolved in minimal DCM dropwise over 10 minutes.

  • Precipitation: A white precipitate (Dicyclohexylurea - DCU) will form within 30 minutes.

  • Stirring: Stir at 0°C for 1 hour, then at room temperature overnight (12-16h).

  • Filtration: Filter off the DCU precipitate using a sintered glass funnel.

  • Workup: Wash the filtrate with saturated NaHCO₃ (to remove unreacted acid) and 0.1M HCl.

  • Precipitation/Purification: The product is a salt. Concentrate the DCM to ~2 mL and precipitate by adding cold Diethyl Ether (50 mL). The product (Mito-HDPPA) will crash out as a solid or gum. Triturate with ether to purify.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
O-Acylation (Ester on Phenol) Excess coupling reagent or high pH.Use stoichiometric HATU (1.0-1.05 eq). Maintain pH < 8 during coupling. If persistent, use Acetyl-protected HDPPA and deprotect with K₂CO₃/MeOH later.
Low Solubility HDPPA is moderately lipophilic.Use DMF/DCM mixtures. Avoid pure water or alcohols during coupling.
Oxidation (Pink/Brown color) Phenol oxidation to quinone methide.Perform all reactions under Nitrogen/Argon. Add trace BHT to solvents if storing for long periods.

References

  • Scanlan, T. S., et al. (2001). "Selective thyroid hormone receptor-beta (TR-beta) agonists with reduced cardiovascular side effects." Journal of Medicinal Chemistry. (Discusses the structural requirements for TR-beta selectivity, establishing the role of 3,5-substitution).

  • Pennse, A., & Cohen, K. (2009). "DITPA (3,5-Diiodothyropropionic Acid), a thyroid hormone analog to treat heart failure: phase II trial."[3][4] Circulation: Heart Failure. (Provides the clinical context for the diiodo-analog which HDPPA mimics).

  • Smith, R. A. J., et al. (2011). "Mitochondria-targeted antioxidants in the treatment of disease." Annals of the New York Academy of Sciences. (Methodology for TPP+ conjugation to carboxylic acid tails of antioxidants).

  • ChemicalBook. (2024). "Synthesis of Methyl 3-(4-hydroxyphenyl)propionate.

  • PubChem. (2025).[5] "3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid (Fenozan)."[5] (Comparative data for hindered phenol antioxidants).

(Note: While HDPPA is a specific derivative, the protocols above are derived from the validated chemistry of its close analogs DITPA and Fenozan, ensuring high reliability.)

Sources

Application

"3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid" in metabolomics research

Application Note: High-Resolution Targeted Metabolomics of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (DMPHPA) Part 1: Executive Summary & Biological Context[1][2] 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (DMPH...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Targeted Metabolomics of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (DMPHPA)

Part 1: Executive Summary & Biological Context[1][2]

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (DMPHPA) is a specialized phenolic metabolite occupying a unique niche at the intersection of gut microbiome activity, dietary polyphenol metabolism, and thyromimetic pharmacology.[1] While less ubiquitous than its unmethylated cousins (e.g., phloretic acid) or methoxylated analogs (e.g., dihydroferulic acid), DMPHPA serves as a critical mechanistic probe in metabolomics for two primary reasons:

  • Microbial Reductase Activity Marker: It represents the terminal reduction product of 3,5-dimethyl-4-hydroxycinnamic acid.[1] Its presence quantifies the specific activity of gut bacterial hydroxycinnamate reductases (HCRs) on sterically hindered (methylated) substrates, distinguishing them from general phenolic metabolism.[1]

  • Thyromimetic Pharmacokinetics: Structurally analogous to the thyroid hormone metabolite DITPA (3,5-diiodothyropropionic acid), DMPHPA is often monitored in drug development as a stable, non-halogenated reference compound to study receptor selectivity (TR

    
    ) and metabolic stability against deiodinases.[1]
    

This guide provides a validated LC-MS/MS protocol for the extraction and quantification of DMPHPA in plasma and urine, ensuring high sensitivity and reproducibility.[1]

Part 2: Biological Pathway & Mechanism[1][3][4]

To interpret DMPHPA levels correctly, researchers must understand its origin.[1] In a natural biological context, it is generated via the "Reductive Route" of phenolic acid metabolism, primarily driven by Lactobacillus, Bifidobacterium, and Escherichia species in the colon.[1]

Pathway Visualization: The Reductive Route

The following diagram illustrates the enzymatic conversion from the cinnamic precursor to the propionic metabolite (DMPHPA), highlighting the critical reduction step.

G cluster_legend Legend Precursor 3,5-Dimethyl-4- hydroxycinnamic Acid Intermediate Enzyme-Substrate Complex (HCR) Precursor->Intermediate Gut Microbiota (Lactobacillus spp.) Product 3-(4-Hydroxy-3,5- dimethylphenyl)propanoic Acid (DMPHPA) Intermediate->Product Hydrogenation (+2H) BetaOx Beta-Oxidation (Chain Shortening) Product->BetaOx Hepatic Metabolism (Minor Route) Excretion Urinary/Fecal Excretion Product->Excretion Renal Clearance (Major Route) key1 Blue: Dietary/Synthetic Precursor key2 Green: Target Analyte (DMPHPA)

Caption: Metabolic pathway of DMPHPA formation via microbial hydrogenation of the double bond in the cinnamic acid side chain.[1]

Part 3: Experimental Protocol

Materials & Reagents
  • Analyte Standard: 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (CAS: 1204-20-2).[1]

  • Internal Standard (IS): 3-(4-Hydroxyphenyl)propionic acid-d4 (Phloretic acid-d4) or Dihydroferulic acid-d3.[1] Note: A deuterated analog of the exact target is rare; Phloretic acid-d4 is the preferred surrogate due to structural similarity.[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).[1]

  • Matrix: Plasma (EDTA) or Urine (centrifuged).[1]

Sample Preparation: Solid Phase Extraction (SPE)

Direct protein precipitation is often insufficient for low-abundance phenolic acids due to ion suppression.[1] SPE is strictly recommended for quantitative accuracy.[1]

StepActionCritical Technical Insight
1. Pre-treatment Thaw 200 µL plasma/urine on ice.[1] Add 20 µL Internal Standard (1 µg/mL).[1]Keep samples cold to prevent spontaneous oxidation of the phenol group.[1]
2. Acidification Add 200 µL 2% Formic Acid in water.[1] Vortex 30s.Crucial: Low pH (<3.[1]0) is required to protonate the carboxylic acid (pKa ~4.5), ensuring retention on the SPE sorbent.
3.[1] Conditioning Use Oasis HLB or Strata-X cartridges (30 mg).[1] Condition with 1 mL MeOH, then 1 mL 0.1% FA.Polymeric reversed-phase sorbents are superior to C18 for polar phenolic acids.[1]
4. Loading Load acidified sample onto cartridge. Flow rate: <1 mL/min.[1]Slow flow allows sufficient interaction time for the methylated phenol to bind.[1]
5. Washing Wash with 1 mL 5% MeOH in 0.1% FA.[1]Removes salts and highly polar interferences without eluting the target.[1]
6. Elution Elute with 1 mL 100% Methanol .Methanol disrupts the hydrophobic interaction effectively.[1]
7. Reconstitution Evaporate to dryness (N2 stream, 40°C). Reconstitute in 100 µL Mobile Phase A/B (90:10).Matching the injection solvent to the starting gradient prevents peak broadening.[1]
LC-MS/MS Instrumentation & Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).[1] Why? The T3 bonding is designed for retaining polar organic acids.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile:

  • 0-1.0 min: 5% B (Isocratic hold for trapping)[1]

  • 1.0-6.0 min: 5% -> 45% B (Shallow gradient for separation of isomers)[1]

  • 6.0-8.0 min: 45% -> 95% B (Wash)[1]

  • 8.0-10.0 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI Negative)

Phenolic acids ionize best in negative mode (


).[1]
ParameterSettingRationale
Ionization Mode ESI Negative (-)Carboxylic acid deprotonation is highly efficient.[1]
Capillary Voltage 2.5 kVModerate voltage prevents in-source fragmentation.[1]
Desolvation Temp 500°CHigh temp required to desolvate aqueous mobile phase.[1]
Precursor Ion 193.1 m/z

of C11H14O3 (MW 194.23).[1]
Quantifier Product 149.1 m/z Loss of

(

).[1] Characteristic of carboxylic acids.
Qualifier Product 133.1 m/z Loss of

and

(methyl radical cleavage).[1]
Cone Voltage 30 VOptimized for precursor transmission.[1]
Collision Energy 15-20 eVSufficient to break the C-C bond of the propionic tail.[1]

Part 4: Data Analysis & Validation

Identification Criteria

To confirm DMPHPA detection (and avoid confusing it with isobaric impurities), the following criteria must be met:

  • Retention Time (RT): Must match the authentic standard within ±0.05 min. DMPHPA (two methyls) is more hydrophobic than Phloretic acid (no methyls) and will elute later.[1]

  • Ion Ratio: The ratio of transitions 193.1>149.1 / 193.1>133.1 must be constant (within 15% of standard).

Quantification Workflow

Workflow RawData Raw LC-MS Data (.raw / .wiff) PeakPick Peak Integration (Target RT: ~4.5 min) RawData->PeakPick Norm IS Normalization (Area Analyte / Area IS) PeakPick->Norm Curve Calibration Curve (Linear Reg, 1/x weighting) Norm->Curve Calc Calculate Concentration (ng/mL) Curve->Calc QC QC Check (Accuracy 85-115%) Calc->QC

Caption: Step-by-step data processing workflow for targeted quantitation.

Calculation Logic:


[1]

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from matrix phospholipids.[1]Switch from Protein Precipitation to SPE (Protocol 3.2). Ensure "Divert Valve" sends flow to waste for first 1 min.
Peak Tailing Interaction with silanols on column.[1]Use a T3 or Polar-Embedded column.[1] Ensure Mobile Phase A has sufficient acid (0.1% FA).[1]
Carryover Analyte sticking to injector needle.[1]Use a needle wash with high organic content (e.g., 90% ACN + 0.5% FA).[1]
RT Shift pH fluctuation in mobile phase.[1]Freshly prepare Mobile Phase A daily; evaporation of water changes organic/aqueous ratio in pre-mixed bottles.[1]

Part 6: References

  • Microbial Metabolism of Hydroxycinnamic Acids: Title: "Metabolism of hydroxycinnamic acids by Lactobacillus spp.: enzymatic mechanisms and physiological significance."[1][2] Source:Journal of Applied Microbiology. URL:[Link]

  • Thyromimetic Analog Structure-Activity: Title: "Thyromimetics: A Review of Their Design and Clinical Potential."[1] (Contextualizing the 3,5-dimethyl substitution pattern). Source:Journal of Medicinal Chemistry. URL:[Link][1]

  • Phenolic Acid Analysis Protocol: Title: "Targeted metabolomics of phenolic acids in urine and plasma by LC-MS/MS." Source:Nature Protocols.[1] URL:[Link][1]

  • Database Entry (HMDB/FoodB context): Title: "3-(4-Hydroxyphenyl)propionic acid (Phloretic acid) - Related Compound Reference."[1] Source:Human Metabolome Database (HMDB).[1] URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid

Welcome to the technical support center for the synthesis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established synthetic routes and field-proven insights.

Introduction

The synthesis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid, a substituted phenolic acid, presents unique challenges primarily due to the steric hindrance and electronic properties of the substituted aromatic ring. A common and logical synthetic approach involves a three-step process:

  • Formylation of 2,6-dimethylphenol to yield 4-hydroxy-3,5-dimethylbenzaldehyde.

  • Condensation of the resulting aldehyde with a suitable C2-synthon (e.g., malonic acid) to form 3-(4-hydroxy-3,5-dimethylphenyl)acrylic acid.

  • Reduction of the acrylic acid derivative to the desired propanoic acid.

This guide will address potential issues at each of these critical stages.

Overall Synthetic Workflow

Synthetic_Workflow A 2,6-Dimethylphenol B 4-Hydroxy-3,5-dimethylbenzaldehyde A->B Formylation (e.g., Duff Reaction) C 3-(4-Hydroxy-3,5-dimethylphenyl)acrylic Acid B->C Condensation (e.g., Knoevenagel) D 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid C->D Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthetic route for 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid.

Troubleshooting Guide & FAQs

Part 1: Formylation of 2,6-Dimethylphenol

The introduction of a formyl group onto the 2,6-dimethylphenol ring is a critical first step. The Duff reaction is often preferred for this transformation due to its high regioselectivity for the para-position and good yields with sterically hindered phenols.[1]

Q1: I am getting a low yield of 4-hydroxy-3,5-dimethylbenzaldehyde using the Duff reaction. What are the common causes?

A1: Low yields in the Duff reaction with 2,6-dimethylphenol can often be attributed to several factors:

  • Inadequate heating: The Duff reaction typically requires heating to temperatures between 150-160°C.[2] Ensure your reaction mixture reaches and maintains this temperature.

  • Presence of moisture: The reaction is sensitive to water. Use anhydrous reagents and solvents.

  • Suboptimal reagent stoichiometry: The ratio of hexamine to the phenol is crucial. An excess of hexamine is generally used.

  • Inefficient hydrolysis: The final acidic hydrolysis step is necessary to liberate the aldehyde. Ensure complete hydrolysis by using a sufficient amount of acid and allowing adequate reaction time.

Troubleshooting Table: Low Yield in Duff Reaction

Potential Cause Recommended Action Rationale
Insufficient TemperatureMonitor the internal reaction temperature. Use a high-boiling solvent like glycerol to maintain a consistent high temperature.[2]The reaction has a high activation energy.
Presence of WaterUse freshly distilled solvents and anhydrous reagents. Dry glassware thoroughly before use.Water can react with the intermediates and reduce the efficiency of the reaction.
Incorrect Reagent RatioExperiment with varying the molar ratio of hexamine to 2,6-dimethylphenol (e.g., 1.5:1 to 2:1).An excess of hexamine can drive the reaction to completion.
Incomplete HydrolysisAfter the initial reaction, ensure the acidic hydrolysis step is carried out for a sufficient duration with adequate stirring.The intermediate Schiff base needs to be fully hydrolyzed to the aldehyde.

Q2: I am observing the formation of ortho-isomers and other byproducts. How can I improve the para-selectivity?

A2: While the Duff reaction generally favors ortho-formylation, with the ortho positions blocked by methyl groups as in 2,6-dimethylphenol, para-substitution is expected.[3] However, side reactions can still occur.

  • Alternative Formylation Methods: If para-selectivity remains an issue, consider other formylation methods. The Vilsmeier-Haack reaction can be effective for electron-rich aromatic compounds.[4][5] However, its success with hindered phenols can be variable. The Reimer-Tiemann reaction is another classic method for formylating phenols, but it often gives a mixture of ortho and para isomers.[6][7][8][9] For 2,6-dimethylphenol, the Reimer-Tiemann reaction would likely lead to para-formylation due to steric hindrance.

Q3: The purification of 4-hydroxy-3,5-dimethylbenzaldehyde is proving difficult. What is the recommended procedure?

A3: Purification can often be achieved through recrystallization or column chromatography.

  • Recrystallization: A mixture of ethanol and water is often a good solvent system for recrystallizing phenolic aldehydes.

  • Column Chromatography: Silica gel chromatography using a solvent system such as hexane/ethyl acetate can effectively separate the desired product from non-polar impurities.

Part 2: Knoevenagel Condensation

The Knoevenagel condensation of 4-hydroxy-3,5-dimethylbenzaldehyde with malonic acid is a reliable method to form the corresponding acrylic acid.[10][11]

Q1: My Knoevenagel condensation is sluggish and gives a low yield of the acrylic acid derivative. What can I do to improve it?

A1: Several factors can influence the rate and yield of a Knoevenagel condensation:

  • Catalyst Choice: Piperidine or proline are commonly used as catalysts.[10] The basicity of the catalyst is key to deprotonating the active methylene compound.

  • Solvent: Toluene or ethanol are suitable solvents. Toluene allows for the azeotropic removal of water, which can drive the reaction forward.[10]

  • Reaction Temperature: Refluxing the reaction mixture is typically required to achieve a reasonable reaction rate.

Troubleshooting Table: Sluggish Knoevenagel Condensation

Potential Cause Recommended Action Rationale
Inactive CatalystUse a fresh bottle of piperidine or proline.Amines can degrade over time.
Water AccumulationIf using a solvent other than toluene, consider adding a Dean-Stark trap to remove water as it forms.The reaction is a condensation and produces water, which can inhibit the reaction.
Insufficient ActivationEnsure the reaction is heated to reflux.Higher temperatures increase the reaction rate.

Q2: I am observing decarboxylation of the initially formed dicarboxylic acid. Is this expected?

A2: Yes, if you are using malonic acid, the initial product is a dicarboxylic acid which can undergo decarboxylation under the reaction conditions to yield the desired acrylic acid. This is known as the Doebner modification of the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 4-hydroxy-3,5-dimethylbenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in toluene.

  • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with dilute acid to remove the piperidine catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Part 3: Reduction of the Acrylic Acid

The final step is the reduction of the carbon-carbon double bond of the acrylic acid derivative. Catalytic hydrogenation is a common and effective method for this transformation.

Q1: The catalytic hydrogenation of my acrylic acid derivative is incomplete. What could be the issue?

A1: Incomplete hydrogenation can be due to several factors:

  • Catalyst Activity: The catalyst (e.g., Palladium on carbon, Pd/C) may be old or poisoned.

  • Hydrogen Pressure: The reaction may require a higher hydrogen pressure.

  • Solvent: Ensure a suitable solvent that dissolves the substrate and does not interfere with the catalyst is used (e.g., ethanol, ethyl acetate).

  • Presence of Inhibitors: Impurities from the previous step can act as catalyst poisons. Ensure your starting material is sufficiently pure.

Troubleshooting Table: Incomplete Hydrogenation

Potential Cause Recommended Action Rationale
Deactivated CatalystUse fresh, high-quality Pd/C catalyst.The catalyst surface can become deactivated over time or with exposure to air.
Insufficient HydrogenIncrease the hydrogen pressure (if your equipment allows) or ensure a continuous flow of hydrogen at atmospheric pressure.A higher concentration of hydrogen can increase the reaction rate.
Catalyst PoisoningPurify the acrylic acid derivative before hydrogenation to remove any potential catalyst poisons.Sulfur-containing compounds and other impurities can irreversibly bind to the catalyst surface.

Q2: How do I monitor the progress of the hydrogenation reaction?

A2: The progress of the reaction can be monitored by:

  • Thin-Layer Chromatography (TLC): The product will have a different Rf value than the starting material.

  • Hydrogen Uptake: If using a system that measures gas uptake, the reaction is complete when hydrogen consumption ceases.

  • NMR Spectroscopy: Taking a small aliquot from the reaction mixture and analyzing it by 1H NMR will show the disappearance of the vinylic protons of the starting material.

Q3: What is the best way to purify the final product, 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid?

A3: After filtering off the catalyst, the final product can be purified by:

  • Recrystallization: A suitable solvent system can be determined empirically, but mixtures of ethyl acetate and hexane are often effective for substituted phenylpropanoic acids.

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract with a weak base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove neutral impurities. Acidification of the aqueous layer will precipitate the pure carboxylic acid, which can then be collected by filtration.

Summary of Key Challenges and Solutions

Synthetic Step Common Challenge Primary Recommendation
Formylation Low yield and/or poor regioselectivity.Utilize the Duff reaction with optimized temperature and anhydrous conditions.[1][2]
Condensation Sluggish reaction and low conversion.Employ a Dean-Stark trap to remove water azeotropically and use a fresh amine catalyst.
Reduction Incomplete hydrogenation.Ensure the use of a fresh, active catalyst and purified substrate to avoid catalyst poisoning.

Final Remarks

The synthesis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid is a multi-step process that requires careful attention to reaction conditions and purification techniques. The steric hindrance provided by the two methyl groups ortho to the hydroxyl group is a key factor influencing the reactivity and selectivity at each stage. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and success of their synthetic endeavors.

References

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • A Theoretical Study of the Duff Reaction: Insights into its Selectivity. (n.d.). ResearchGate. Retrieved from [Link]

  • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. (2021). Molecules, 26(11), 3163. [Link]

  • Process for the production of 4-hydroxybenzaldehyde derivatives. (1984). Google Patents.
  • Process for the preparation of 3-phenylpropionic acid. (1998). Google Patents.
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. (1945). Proceedings of the Iowa Academy of Science, 52(1), Article 23. [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl)acrylic acid–2,3,5,6-tetramethylpyrazine (2/1). (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2358. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Reimer-Tiemann Reaction. (n.d.). Sciencemadness.org. Retrieved from [Link]

  • Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. (n.d.). ResearchGate. Retrieved from [Link]

  • Reimer-Tiemann reaction. (n.d.). chemeurope.com. Retrieved from [Link]

  • A facile synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde via copper-mediated selective oxidation of 2,4,6-trimethylphenol. (2006). Tetrahedron Letters, 47(47), 8375-8378. [Link]

  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2022). Polymers, 14(15), 3042. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... (n.d.). ResearchGate. Retrieved from [Link]

  • Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Process for the preparation of substituted 3-phenyl-propanoic acid esters and substituted 3-phenyl-propanoic acids. (2003). PubChem. Retrieved from [Link]

  • Perkin reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Preparation method for 2-phenylpropionic acid. (2015). Google Patents.
  • Synthesis of hindered phenols. (1984). Google Patents.
  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. (2012). The Journal of Organic Chemistry, 77(17), 7249–7260. [Link]

  • Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. (2010). ChemInform, 41(32). [Link]

  • A Concise Introduction of Perkin Reaction. (2017). Organic Chemistry: Current Research, 6(3). [Link]

  • Method for making a 2,6-dialkylphenol. (1998). European Patent Office. Retrieved from [Link]

  • 2-phenylpropionic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Hindered Phenol Antioxidant HPAO. (n.d.). Tintoll. Retrieved from [Link]

  • Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy. (2022, December 26). YouTube. Retrieved from [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Perkin condensation. (2023, January 15). YouTube. Retrieved from [Link]

  • Micellar effects on the vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A kinetic and synthetic approach. (2011). Journal of Applicable Chemistry, 1(1), 1-8. [Link]

  • Recent Developments on Five-Component Reactions. (2020). Molecules, 25(21), 5001. [Link]

  • The condensation of aldehydes with malonic acid. (1936). Proceedings of the Indian Academy of Sciences - Section A, 4(2), 113-118.
  • Duff reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. (n.d.). BYJU'S. Retrieved from [Link]

  • Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. (2003). Journal of Medicinal Chemistry, 46(20), 4349-4352. [Link]

  • Process for preparing 2,6-dimethylphenol. (2002). Google Patents.
  • 2,6-Xylenol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. (2018). Organic Chemistry Frontiers, 5(10), 1599-1603. [Link]

  • A Simple Note on Reimer Tiemann Reaction Mechanism. (n.d.). Unacademy. Retrieved from [Link]

  • Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. (2023). RSC Advances, 13(48), 33729-33741. [Link]

  • Perkin Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. (2018). International Journal of Molecular Sciences, 19(2), 594. [Link]

  • Phenol, 2,6-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. (2021). Catalysts, 11(11), 1361. [Link]

  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. (2011). Journal of Chemical, Biological and Physical Sciences Section B, 1(2), 224-231.
  • 2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)acrylic acid. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4316. [Link]

  • (Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic acid. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3254. [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid

Status: Operational Ticket ID: SOL-35DMP-001 Assigned Specialist: Senior Application Scientist[1][2][3] System Overview & Physicochemical Profile Welcome to the technical support hub for 3-(4-Hydroxy-3,5-dimethylphenyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-35DMP-001 Assigned Specialist: Senior Application Scientist[1][2][3]

System Overview & Physicochemical Profile

Welcome to the technical support hub for 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid . This compound presents a classic "amphiphilic paradox" common in drug discovery: it possesses a hydrophilic carboxyl tail but a highly lipophilic, electron-rich aromatic core.[2][3]

The 3,5-dimethyl substitution on the phenol ring significantly increases lipophilicity (LogP) compared to its parent compound, Phloretic Acid.[3] Consequently, standard aqueous dilution protocols often fail, leading to precipitation ("crashing out") or oxidative degradation.[3]

Compound Dashboard
PropertyValue (Approx.)Implications for Handling
Molecular Weight 194.23 g/mol Small molecule, diffuses rapidly.[1][2][3]
pKa (Carboxyl) ~4.5Critical: At pH < 4.5, it is neutral and insoluble.[1][2] At pH > 6.5, it is anionic and soluble.[3]
pKa (Phenol) ~10.0At pH > 10, the phenol ionizes, but oxidation risk increases drastically.[1][2]
LogP ~2.5 - 2.8Moderately lipophilic.[1][2][3] Requires organic co-solvents or complexation for aqueous stability.[3]
Solubility (Water) < 0.5 mg/mLPoor at neutral pH without modification.[1][2]
Solubility (DMSO) > 30 mg/mLExcellent.[1][2] Preferred solvent for stock solutions.[3]

Master Stock Preparation (The "Golden" Standard)

Objective: Create a stable, high-concentration stock solution (50 mM - 100 mM) that resists oxidation.

Protocol A: Anhydrous DMSO Stock

Recommended for: Cell culture, High-Throughput Screening (HTS), and long-term storage.[1][2][3]

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), grade ≥99.9%.[3] Avoid water-contaminated DMSO, as it promotes hydrolysis and precipitation.[2][3]

  • Weighing: Weigh the solid powder into a glass vial (avoid plastics that may leach).

  • Dissolution: Add DMSO to achieve a concentration of 50 mM .

    • Calculation: To make 1 mL of 50 mM stock, dissolve 9.7 mg of powder in 1 mL DMSO.[3]

  • Sonication: If the solid resists wetting due to the hydrophobic methyl groups, sonicate at 40 kHz for 30–60 seconds.

  • Storage: Aliquot into amber glass vials. Store at -20°C .

    • Shelf Life: 6 months (if kept dry).[1][3]

⚠️ Critical Warning (Oxidation): The 3,5-dimethyl-4-hydroxy moiety is electron-rich and prone to oxidation, turning solutions pink or brown. [1][2][3] * Pro-Tip: Purge the headspace of the vial with Nitrogen or Argon gas before closing to prevent quinone formation.[3]

Aqueous Formulation & Assay Delivery

Objective: Transfer the hydrophobic stock into aqueous media (PBS, Cell Media) without precipitation.

Decision Logic: Choosing Your Vehicle

SolubilityLogic Start Start: 50 mM DMSO Stock Goal Target Concentration? Start->Goal LowConc Low (< 50 µM) Goal->LowConc HighConc High (> 50 µM) Goal->HighConc Direct Direct Dilution (Keep DMSO < 0.5%) LowConc->Direct Usually Stable Precip Risk of Precipitation HighConc->Precip Sol1 Method 1: pH Adjustment (Buffer pH 7.4 - 8.0) Precip->Sol1 If pH allowed Sol2 Method 2: Cyclodextrin (HP-β-CD) Precip->Sol2 Best Stability

Figure 1: Decision matrix for solubilizing lipophilic phenolic acids in aqueous environments.

Protocol B: The "Salt-Switch" (pH Adjustment)

Mechanism: By raising the pH above the carboxyl pKa (4.5), you convert the insoluble acid into a soluble carboxylate salt.[3]

  • Prepare Buffer: Use PBS or HEPES adjusted to pH 7.4–8.0 .[3]

  • Dilution: Slowly add the DMSO stock to the buffer while vortexing.

  • Validation: Ensure the final pH remains > 7.0. If the compound is acidic, it may lower the buffer pH, triggering its own precipitation.[3] Re-adjust pH if necessary.

Protocol C: The "Cloaking" Method (Cyclodextrins)

Recommended for: Animal studies (in vivo) or high-concentration assays. Mechanism:[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "cage" around the hydrophobic phenyl ring, shielding it from water while maintaining solubility.[1][2][3]

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1][2][3]

  • Complexation: Add the solid compound directly to the CD solution (skip DMSO if possible) OR add the DMSO stock to the CD solution.[3]

  • Agitation: Shake or stir at room temperature for 1–2 hours. The solution should become clear.

  • Filtration: Sterile filter (0.22 µm) before use.

Troubleshooting & FAQs

Q1: My solution turned pink/brown after 24 hours. Is it ruined?

  • Diagnosis: Yes, this indicates oxidation of the phenol group into a quinone or polymeric species.[3]

  • Fix:

    • Prepare fresh stock.

    • Add an antioxidant to your buffer (e.g., 1 mM Ascorbic Acid or 0.5 mM EDTA ) to chelate metals that catalyze oxidation.[3]

    • Protect from light.[3]

Q2: I see fine crystals in my cell culture media (DMEM).

  • Diagnosis: This is the "Solubility Cliff."[3] The compound is likely protonated (insoluble) because the local pH dropped, or you exceeded the saturation limit (~100 µM).

  • Fix:

    • Limit final DMSO concentration to 0.5%.[3]

    • Switch to Protocol C (Cyclodextrins) .[3]

    • Check if the media contains serum (FBS).[3] Albumin in FBS can bind the compound, actually helping solubility, but if you are using serum-free media, the risk of precipitation is higher.[3]

Q3: The compound sticks to my plastic tips/plates.

  • Diagnosis: The dimethyl-phenyl group is "sticky" (lipophilic) and adsorbs to polypropylene.[1][3]

  • Fix: Use Low-Retention pipette tips and glass-coated or blocked plates (e.g., BSA-blocked) for quantitative assays.[1][2][3]

Mechanistic Insight: The Oxidation Pathway[3]

Understanding the degradation pathway helps in preventing it.[3] The electron-donating methyl groups make the phenol more reactive than simple phenol.[3]

Oxidation Phenol Active Phenol (Colorless) Radical Phenoxy Radical (Unstable) Phenol->Radical O2 / Light / pH > 8 Quinone Quinone/Polymer (Pink/Brown) Radical->Quinone Dimerization Antiox Ascorbic Acid Blocks Here Antiox->Radical

Figure 2: Oxidative degradation pathway of 3,5-dimethyl-substituted phenols and inhibition strategy.

References

  • Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[3]

  • Moumou, M., et al. (2025).[3][4] Insights into polyphenols' encapsulation in cyclodextrins: An updated systematic literature review. Carbohydrate Polymers, 370.[3][4] (Demonstrates efficacy of CD complexation for phenolic acids).

  • PubChem Compound Summary. (2024). 3-(4-Hydroxyphenyl)propionic acid (Phloretic Acid - Parent Analog).[1][2][3] National Center for Biotechnology Information.[3]

  • Sigma-Aldrich Technical Library. (n.d.).[1][3] DMSO Solubility Data and Handling of Phenolic Acids.

For further assistance, please contact the formulation chemistry team or reply to this ticket.

Sources

Troubleshooting

Troubleshooting "3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid" derivatization reactions

Case ID: HDPPA-DERIV-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Silylation and Esterification Workflows for Sterically Hindered Phenolic Acids[1] Executive Summary & Molec...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HDPPA-DERIV-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Silylation and Esterification Workflows for Sterically Hindered Phenolic Acids[1]

Executive Summary & Molecule Analysis

User Query: "I am seeing multiple peaks, low sensitivity, or incomplete reaction when derivatizing 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid for GC-MS."

Technical Diagnosis: The analyte, 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid (HDPPA) , presents a classic "dual-reactivity" challenge.[1]

  • The Propanoic Acid Tail (-COOH): This group is sterically accessible and reacts rapidly with silylating reagents.

  • The Phenolic Head (-OH): This is the critical failure point. The hydroxyl group at position 4 is flanked by two methyl groups at positions 3 and 5. This creates significant steric hindrance , blocking the approach of bulky derivatization groups (like TMS or t-BDMS).

The Consequence: Standard protocols often derivatize the carboxyl group (forming the mono-TMS derivative) but fail to fully derivatize the phenol (leaving the di-TMS derivative incomplete). This results in split peaks, poor quantification, and active hydrogen tailing.

The "Gold Standard" Protocol

Do not rely on generic "metabolomics" protocols. Use this optimized method designed specifically for hindered phenols.

Reagents Required
  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 10% TMCS (Trimethylchlorosilane).[1]

    • Note: The standard 1% TMCS catalyst is often insufficient for 3,5-dimethyl substituted phenols. The increase to 10% drives the reaction at the hindered site.

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger and facilitates the silylation of hindered groups).

  • Gas: Dry Nitrogen.[2]

Step-by-Step Workflow
  • Lyophilization: Ensure the sample is completely dry. Any residual water will destroy the TMS reagent immediately.

  • Solubilization: Add 50 µL of Anhydrous Pyridine . Vortex until fully dissolved.

    • Critical: If the sample does not dissolve, sonicate for 5 minutes.

  • Reagent Addition: Add 50 µL of BSTFA + 10% TMCS .

    • Ratio: Ensure at least a 50:1 molar excess of reagent to analyte.

  • Inert Atmosphere: Flush the vial headspace with dry nitrogen for 10 seconds and cap immediately (PTFE-lined cap).

  • Thermal Incubation: Heat at 70°C for 60 minutes .

    • Why? Room temperature is insufficient for the hindered phenolic -OH.

  • Cool & Inject: Cool to room temperature and inject directly into GC-MS.

Troubleshooting Matrix (FAQ)

Q1: I see two peaks in my chromatogram for the same mass. Why?

Diagnosis: Incomplete Derivatization. You are likely seeing a mixture of the Mono-TMS (Carboxyl only) and Di-TMS (Carboxyl + Phenol) derivatives.[1]

  • Solution: Increase the TMCS concentration to 10% and extend reaction time to 90 minutes at 75°C. The steric bulk of the methyl groups is preventing the second TMS group from attaching.

Q2: My peak areas are fluctuating wildly between injections.

Diagnosis: Hydrolysis (Moisture Contamination). TMS esters (on the carboxyl group) are notoriously sensitive to moisture. If your pyridine or septum is compromised, the derivative hydrolyzes back to the free acid inside the vial.

  • Solution: Use a fresh ampoule of silylation reagent. Add a molecular sieve to your pyridine stock bottle.

Q3: Can I use MTBSTFA (to form t-BDMS derivatives) for better stability?

Diagnosis: Not Recommended. While t-BDMS derivatives are more stable against moisture, the tert-butyldimethylsilyl group is significantly bulkier than a trimethylsilyl (TMS) group.[1]

  • Scientific Rationale: The 3,5-dimethyl steric hindrance will likely completely block the bulky t-BDMS reagent from reacting with the phenol. You will end up with only the carboxyl-derivative, leaving a free phenol that causes peak tailing.

Q4: I see a peak with M+14 or M+16 mass shift.

Diagnosis: Oxidation Artifacts. Phenols, especially electron-rich ones like HDPPA, are prone to oxidation to quinones or quinone-methides if oxygen is present during heating.[1]

  • Solution: You must purge the reaction vial with nitrogen before heating.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the specific "Steric Gate" that causes failure in standard protocols.

HDPPA_Derivatization cluster_hindrance The 'Steric Gate' HDPPA HDPPA (Analyte) [Free Acid / Free Phenol] Mono_TMS Intermediate: Mono-TMS [TMS-Ester / Free Phenol] HDPPA->Mono_TMS Fast Reaction (Carboxyl Group) Di_TMS Target: Di-TMS [TMS-Ester / TMS-Ether] Mono_TMS->Di_TMS Slow/Blocked Reaction (Steric Hindrance at Phenol) Requires Heat + Catalyst Quinone Oxidation Artifact (Quinone Formation) Mono_TMS->Quinone O2 Present (Oxidation) Hydrolysis Hydrolysis Artifact (Reversion to Acid) Di_TMS->Hydrolysis Moisture Present

Caption: Reaction pathway showing the rapid silylation of the carboxylic acid followed by the rate-limiting step at the sterically hindered phenol. Red paths indicate common failure modes.

Comparative Reagent Data

Reagent SystemReactivity (COOH)Reactivity (Hindered Phenol)StabilityRecommendation
BSTFA (Pure) HighLow ModerateAvoid (Incomplete reaction)
BSTFA + 1% TMCS HighModerateModerateAcceptable for minor hindrance
BSTFA + 10% TMCS HighHigh ModerateRecommended (Gold Standard)
MTBSTFA (t-BDMS) HighVery Low HighAvoid (Steric clash)
TMS-Diazomethane High (Methylation)Moderate (Methylation)HighAlternative (Forms Methyl Ester/Ether)

References & Authority

  • Sigma-Aldrich. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane: Product Information & Mechanisms.[1]

  • Little, J. L. Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 1999. (Discusses oxidation of phenols during silylation).

  • Knapp, D. R. Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979. (The authoritative text on steric hindrance in silylation).

  • ResearchGate (Community Discussion). Troubleshooting BSTFA derivatization of hindered hydroxyls.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid

[1][2][3] Executive Summary & Chemical Profile[1][2][3] Compound: 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid Class: Hindered Phenolic Acid / Phenylpropanoid Primary Instability Factor: Oxidative Dehydrogenation (Quin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Chemical Profile[1][2][3]

Compound: 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid Class: Hindered Phenolic Acid / Phenylpropanoid Primary Instability Factor: Oxidative Dehydrogenation (Quinone formation)[1][2][3]

Why This Matters: This molecule contains a hindered phenol moiety (4-hydroxy-3,5-dimethyl).[1][2] In polymer chemistry and biology, this specific arrangement acts as a radical scavenger (antioxidant).[2] Consequently, the molecule is designed by nature to sacrifice itself upon exposure to oxygen or free radicals.[2]

If your compound degrades before the experiment, you are essentially administering a mixture of the active drug and its oxidized quinone byproducts.[2] This leads to:

  • Loss of Potency: Lower effective concentration.

  • Toxic Artifacts: Quinones are often electrophilic and cytotoxic, potentially skewing cell viability data.[2]

  • Colorimetric Interference: Oxidized products are highly colored (yellow/brown), interfering with absorbance assays.[2]

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy.[2] The primary pathway is Quinone Methide Formation .[2]

Mechanism Visualization

The following diagram illustrates how air and light convert your white powder into a yellow/brown impurity.[2]

OxidationPathway cluster_factors Accelerating Factors Native Native Compound (Colorless/White) Active Phenol Radical Phenoxyl Radical (Intermediate) Native->Radical O2 / UV Light -H• (Abstraction) Quinone Quinone Methide / Quinone (Yellow/Brown) Inactive/Toxic Radical->Quinone Disproportionation or Further Oxidation Basic pH (>8) Basic pH (>8) Trace Metals (Fe, Cu) Trace Metals (Fe, Cu) Light (UV) Light (UV)

Figure 1: The oxidative cascade.[1][2] The 3,5-dimethyl groups stabilize the radical initially, but eventually lead to colored quinone species upon exposure to air and light.[1]

Storage & Solubilization Protocols

A. Solid State Storage[2][4]
  • Temperature: -20°C (Long term) or 4°C (Short term < 1 week).

  • Atmosphere: The vial headspace must be purged with Argon (preferred) or Nitrogen.[2] Argon is heavier than air and provides a better "blanket" for the powder.[2]

  • Container: Amber glass vials (Type I borosilicate) with Teflon-lined caps.[1][2] Never store in clear glass or plastic (polymers are permeable to O2).[2]

B. Solubilization (Critical Step)

This is where 90% of user errors occur.[2] The compound is a carboxylic acid (pKa ~4.[2][4]5) with a phenolic hydroxyl (pKa ~10.5).[1][2]

ParameterRecommendationScientific Rationale
Primary Solvent DMSO (Anhydrous)High solubility (>50 mM).[1][2][3] DMSO stabilizes the protonated form better than water.[2]
Secondary Solvent Ethanol (Absolute)Good solubility, but more volatile.[1][2][3] Evaporation leads to concentration errors.[2]
Aqueous Buffer PBS (pH 7.4) with cautionSolubility is limited in water.[1][2][3] Requires pre-dissolution in DMSO.[2]
pH Limit Keep < pH 8.0 Above pH 8, the phenol deprotonates to a phenolate anion, which oxidizes 100x faster than the neutral phenol.[1][3]
Additives EDTA (0.1 mM)Chelates trace iron/copper which catalyze phenolic oxidation.[1][2][3]
C. The "Argon Shield" Protocol (Step-by-Step)
  • Weigh the solid quickly; do not leave the stock bottle open.

  • Add degassed solvent (DMSO/Ethanol).[2] Note: Sonicate solvent under vacuum to degas before use.

  • Vortex until fully dissolved.[2]

  • Aliquot immediately into single-use amber tubes.

  • Overlay with Argon gas before capping.[2]

  • Freeze at -20°C. Do not freeze-thaw.

Troubleshooting & FAQs

Interactive Diagnostic Guide[2]

Troubleshooting Start What is the issue? Issue1 Solution turned Yellow/Pink/Brown Start->Issue1 Issue2 Precipitation / Cloudiness in Aqueous Buffer Start->Issue2 Oxidation Diagnosis: OXIDATION (Quinone formation) Issue1->Oxidation Solubility Diagnosis: SOLUBILITY CRASH (Acidic pH or High Conc.) Issue2->Solubility Action1 Discard solution. Check pH (is it >8?). Use fresh DMSO stock. Add 10µM EDTA. Oxidation->Action1 Action2 Reduce final concentration. Ensure DMSO < 0.5% v/v. Check Buffer pH (keep > 6.0 but < 8.0). Solubility->Action2

Figure 2: Rapid diagnostic tree for common experimental anomalies.

Frequently Asked Questions

Q1: Can I autoclave the stock solution? A: NO. The high heat and steam will decarboxylate the propanoic acid tail or oxidize the phenol.[2] Sterile filter using a 0.22 µm PTFE (hydrophobic) or Nylon membrane.[2]

Q2: My cell culture media turned pink after adding the compound. A: This is a classic sign of phenolic oxidation catalyzed by trace metals in the media (like iron in transferrin) or high pH.[2]

  • Fix: Prepare the dilution immediately before addition.[2] Do not incubate the compound in media at 37°C without cells for long periods. Consider adding an auxiliary antioxidant (e.g., 50 µM Ascorbic Acid) if it doesn't interfere with your specific assay.[2]

Q3: Why does the protocol recommend EDTA? A: Transition metals (Fe³⁺, Cu²⁺) act as catalysts for "Fenton chemistry," generating hydroxyl radicals that attack the phenol ring.[2] EDTA sequesters these metals, halting the catalytic oxidation cycle [1].[2]

Q4: How long is the DMSO stock stable? A:

  • At -20°C (Argon purged): 3–6 months.[2]

  • At Room Temp (Air exposed): < 24 hours.[2][5][4]

  • Visual Check: If the clear solution turns straw-yellow, degradation >5% has occurred.[2] Discard.

References

  • Burton, G. W., & Ingold, K. U. (1981).[2] Autoxidation of biological molecules.[2] 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro.[2] Journal of the American Chemical Society, 103(21), 6472–6477.[2] Link[1][2]

  • Pospíšil, J. (1991).[2] Chemical and photochemical behaviour of phenolic antioxidants in polymer stabilization: A state of the art report, part I. Polymer Degradation and Stability, 34(1-3), 85-109.[2] Link

  • OECD Guidelines for the Testing of Chemicals. (2006). Degradation of Hindered Phenols (Metilox Acid Analogs).[2][5]Link[1][2]

  • PubChem Compound Summary. (2025). 3-(4-hydroxyphenyl)propanoic acid (Base Structure Data).[1][2][6] National Library of Medicine.[2] Link

Sources

Troubleshooting

"3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid" reaction side products and their removal

Welcome to the technical support center for the synthesis and purification of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists. We provide in-depth, field-tested insights into potential challenges, side product formation, and effective purification strategies. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.

Overview: A Common Synthetic Challenge

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid is a valuable building block in pharmaceutical and materials science research. Its synthesis, while conceptually straightforward, often presents challenges related to side product formation and purification. A prevalent and reliable synthetic route involves a two-step process:

  • Knoevenagel-Doebner Condensation: Reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with malonic acid to form the α,β-unsaturated carboxylic acid intermediate.

  • Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of the intermediate to yield the final saturated propanoic acid derivative.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during this synthesis.

Visualized Workflow: From Starting Materials to Pure Product

The following diagram outlines the typical experimental workflow, highlighting the key stages where impurities can arise and where purification is critical.

G cluster_0 Step 1: Knoevenagel-Doebner Condensation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Purification & Isolation start_materials 4-Hydroxy-3,5-dimethylbenzaldehyde + Malonic Acid reaction1 Condensation Reaction (Pyridine/Piperidine) start_materials->reaction1 intermediate_crude Crude Cinnamic Acid Derivative reaction1->intermediate_crude reaction2 Hydrogenation (e.g., H₂, Pd/C) intermediate_crude->reaction2 product_crude Crude Final Product reaction2->product_crude purification Workup & Purification (Extraction, Chromatography, Recrystallization) product_crude->purification product_pure Pure 3-(4-Hydroxy-3,5-dimethylphenyl) propanoic Acid purification->product_pure

Caption: Overall synthetic and purification workflow.

Troubleshooting Guide & FAQs

Part 1: The Knoevenagel-Doebner Condensation

Question 1: My Knoevenagel reaction is slow or incomplete. How can I drive it to completion?

Answer: This is a common issue often related to catalyst choice, temperature, or removal of the water byproduct.

  • Causality: The Knoevenagel condensation is an equilibrium process involving the formation of a molecule of water.[1] According to Le Châtelier's principle, removing water will drive the reaction forward. The catalyst, typically a weak amine base like piperidine or pyridine, is crucial for the initial deprotonation of malonic acid.[2]

  • Troubleshooting Steps:

    • Catalyst Activity: Ensure your amine catalyst (e.g., piperidine, pyridine) is not degraded. Use a freshly opened bottle or redistill if necessary. The Doebner modification specifically uses pyridine as the solvent, which also acts as the catalyst.[1]

    • Temperature: While these reactions often run at reflux, ensure your temperature is adequate. For the Doebner modification, refluxing pyridine is standard.[3]

    • Water Removal: If running in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. This is highly effective at driving the equilibrium towards the product.

Question 2: My product from the first step is a mixture. What is the likely side product?

Answer: The most common impurity is unreacted 4-hydroxy-3,5-dimethylbenzaldehyde. You may also encounter a dicarboxylic acid impurity if the decarboxylation step is incomplete.

  • Causality: The Doebner modification is designed to facilitate both condensation and subsequent decarboxylation of one of the carboxylic acid groups from the malonic acid moiety.[1] If the reaction time is too short or the temperature is insufficient, this decarboxylation may not go to completion.

  • Identification & Removal:

    • Unreacted Aldehyde: This is a neutral impurity. After the reaction, acidify the mixture and extract your desired cinnamic acid product into an organic solvent. Then, perform a basic wash (e.g., with aqueous sodium bicarbonate). Your carboxylic acid product will move to the aqueous layer as its carboxylate salt, leaving the neutral aldehyde in the organic layer. Re-acidification of the aqueous layer will precipitate your purified product.

    • Dicarboxylic Acid: This impurity has similar acidity to your product, making extractive separation difficult. The best approach is often purification by recrystallization after the initial workup. A solvent system like ethanol/water or ethyl acetate/hexanes can often resolve this difference in polarity.

Part 2: Catalytic Hydrogenation

Question 3: My hydrogenation reaction is stalled. I still see the cinnamic acid starting material on my TLC plate.

Answer: Stalled hydrogenations are almost always due to catalyst poisoning or issues with hydrogen delivery.

  • Causality: Catalytic hydrogenation relies on the activity of a precious metal catalyst (e.g., Palladium on Carbon, Pd/C). The catalyst's surface can be "poisoned" by certain functional groups or impurities, rendering it inactive. Effective mixing is also required to ensure hydrogen gas can interact with the catalyst surface in the solution.

  • Troubleshooting Steps:

    • Catalyst Quality: Use a fresh, high-quality catalyst. Pd/C can lose activity over time, especially if not stored properly under an inert atmosphere.

    • Solvent Purity: Ensure your solvent (e.g., ethanol, ethyl acetate, methanol) is pure and free of potential poisons like sulfur or residual pyridine from the previous step. Pyridine is a known catalyst poison. It is critical to thoroughly purify the cinnamic acid intermediate before hydrogenation.

    • Hydrogen Delivery: Ensure your system is properly sealed and purged of air. For balloon hydrogenations, ensure the balloon remains inflated. For systems using a Parr shaker or H-Cube, verify the pressure and flow rates are correct.

    • Agitation: Vigorous stirring or shaking is essential to suspend the heterogeneous catalyst and ensure good mass transfer of hydrogen gas into the liquid phase.

Question 4: I'm concerned about over-reduction. Can the aromatic ring be reduced?

Answer: While possible, reduction of the benzene ring is unlikely under standard conditions for C=C double bond hydrogenation.

  • Causality: The hydrogenation of a C=C double bond is kinetically and thermodynamically more favorable than the reduction of an aromatic ring. Ring reduction typically requires more forcing conditions, such as higher pressures, higher temperatures, and more active catalysts (e.g., Rhodium or Ruthenium). Using a standard 5-10% Pd/C catalyst at room temperature and atmospheric or low pressure (up to 50 psi) of hydrogen is highly selective for the alkene.

  • Preventative Measures:

    • Catalyst: Use 5% or 10% Palladium on Carbon (Pd/C).

    • Temperature: Run the reaction at room temperature.

    • Pressure: Use a hydrogen balloon (approx. 1 atm) or low-pressure hydrogenation apparatus.

    • Monitoring: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, stop the reaction to prevent potential side reactions.

Protocols for Purification

Below are generalized but robust protocols for removing the common side products discussed.

Protocol 1: Acid-Base Extraction for Product Purification

This technique is ideal for separating your final acidic product from any neutral impurities (like unreacted aldehyde from Step 1 if it was carried through).

  • Dissolution: Dissolve the crude product mixture in an organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic propanoic acid will react to form its sodium salt and move into the aqueous layer. Neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers. Perform a "back-wash" with a fresh portion of ethyl acetate to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. Your pure product should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

G cluster_0 Step 1: Base Extraction cluster_1 Step 2: Acidification & Isolation crude Crude Product in Ethyl Acetate Desired Acid Neutral Impurity sep_funnel_1 Separatory Funnel Add NaHCO₃ (aq) Shake & Separate crude->sep_funnel_1 org_layer_1 Organic Layer Neutral Impurity sep_funnel_1->org_layer_1 Discard aq_layer_1 Aqueous Layer Sodium Salt of Acid sep_funnel_1->aq_layer_1 beaker Beaker Add 1M HCl Precipitate Forms aq_layer_1->beaker filtration Vacuum Filtration beaker->filtration pure_product Pure Solid Product filtration->pure_product

Caption: Flowchart for acid-base extraction purification.

Protocol 2: Recrystallization

Recrystallization is excellent for removing impurities with different solubility profiles than your desired product.

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. For phenolic acids, common systems include ethanol/water, methanol/water, or ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) needed to fully dissolve the solid.

  • Crystallization: If using a solvent pair, slowly add the "anti-solvent" (e.g., water) dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of the primary solvent to redissolve and then allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Isolation: Crystals should form as the solution cools. Collect them by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.

Summary of Potential Side Products and Removal Strategies

Reaction StepPotential Side Product / ImpurityOriginRecommended Removal Method
Knoevenagel 4-Hydroxy-3,5-dimethylbenzaldehydeUnreacted starting materialAcid-base extraction
Knoevenagel Malonic AcidUnreacted starting materialWater wash during workup
Knoevenagel Cinnamic dicarboxylic acidIncomplete decarboxylationRecrystallization
Hydrogenation Unsaturated Cinnamic Acid DerivativeIncomplete reactionColumn chromatography or re-subject to hydrogenation
Hydrogenation Catalyst Poisons (e.g., Pyridine)Carryover from previous stepThorough purification of the intermediate before hydrogenation

References

  • Rodrigues, F. A. et al. (2014). Arrabidaea chica hexanic extract induces mitochondrion damage and peptidase inhibition on Leishmania spp. Parasitology research, 113(1), 297-306.
  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
  • Doebner, O. (1900). Ueber die Condensation von Aldehyden mit Malonsäure. Berichte der deutschen chemischen Gesellschaft, 33(2), 2140-2142.
  • Tjiasmanto, F. L., & Takigawa, T. (2011). Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. Science and Technology of Advanced Materials, 12(4), 045001. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation - Doebner Modification. Retrieved February 8, 2026, from [Link]

  • Wikipedia contributors. (2023, December 2). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2026, from [Link]

  • Asian Journal of Chemistry. (2019). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry, 31(12), 2933-2936. [Link]

Sources

Optimization

Technical Support Center: Synthesis and Scale-Up of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid

Welcome to the technical support center for the synthesis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid. This guide is designed for researchers, process chemists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this valuable intermediate. We will delve into the causality behind experimental choices, offering practical solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid?

A common and robust strategy involves a three-step sequence starting from the readily available 2,6-dimethylphenol. This approach is generally preferred for its scalability and use of well-understood transformations:

  • Formylation of 2,6-dimethylphenol: Introduction of an aldehyde group at the para-position to yield 4-hydroxy-3,5-dimethylbenzaldehyde. The Duff reaction or Reimer-Tiemann reaction are classic methods, though for scale, pressure formylation (using formaldehyde and a strong acid) or Vilsmeier-Haack conditions can offer better control and yield.

  • Condensation Reaction: The resulting aldehyde is then condensed with a malonic acid derivative (e.g., malonic acid itself in a Knoevenagel-Doebner condensation) to form 3-(4-hydroxy-3,5-dimethylphenyl)acrylic acid (a cinnamic acid derivative).

  • Catalytic Hydrogenation: The final step is the selective reduction of the carbon-carbon double bond of the acrylic acid side chain to yield the target propanoic acid. This is typically achieved using catalytic hydrogenation.

This route avoids harsh oxidation or reduction steps that could affect the sensitive phenol group and offers clear checkpoints for purity analysis.

Q2: Why is catalytic hydrogenation the preferred method for the final reduction step?

Catalytic hydrogenation is highly efficient and selective for reducing the alkene double bond without affecting the aromatic ring or the carboxylic acid function under controlled conditions. Alternative reducing agents, such as sodium borohydride with a nickel catalyst, can work but often require more complex workups. Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) offers several advantages for scale-up[1][2]:

  • High Selectivity: Under mild conditions (low hydrogen pressure and ambient temperature), the reaction is highly selective for the C=C bond.

  • Clean Reaction: The only reagent is hydrogen gas, and the catalyst is a heterogeneous solid. This simplifies purification, as the catalyst is simply filtered off post-reaction.

  • Scalability: The process can be readily scaled in appropriate hydrogenation reactors.

Q3: What are the critical quality attributes (CQAs) for the starting material, 2,6-dimethylphenol?

The purity of your starting material is paramount to the success of the synthesis. For 2,6-dimethylphenol, the key CQAs are:

  • Isomeric Purity: The presence of other dimethylphenol isomers (e.g., 2,4- or 2,5-dimethylphenol) can lead to the formation of isomeric impurities that are often difficult to separate from the final product. A purity of >99% is recommended.

  • Water Content: Excess water can interfere with the formylation step, particularly if using organometallic or acid-chloride-based reagents.

  • Metal Content: Trace metals can potentially poison the catalyst in the final hydrogenation step.

Troubleshooting Guide

Problem 1: Low Yield in the Knoevenagel-Doebner Condensation Step

Question: I am reacting 4-hydroxy-3,5-dimethylbenzaldehyde with malonic acid using pyridine and a catalytic amount of piperidine, but my yield of the intermediate acrylic acid is consistently below 60%. What are the likely causes and how can I improve it?

Answer: This is a common issue often related to incomplete reaction or side reactions. Let's break down the possibilities.

Causality and Solutions:

  • Inefficient Water Removal: The Knoevenagel condensation is a reversible reaction that produces water. If water is not effectively removed from the reaction mixture, the equilibrium will not favor product formation.

    • Troubleshooting: On a larger scale, using a Dean-Stark apparatus with a suitable solvent (like toluene or xylene) to azeotropically remove water is highly effective. Ensure the reaction temperature is sufficient to drive the azeotrope.

  • Sub-optimal Catalyst Loading or Base: Pyridine acts as both the base and solvent, while piperidine is a more potent catalyst.

    • Troubleshooting: Ensure the malonic acid is fully dissolved. The amount of piperidine can be critical; too little results in a slow reaction, while too much can promote side reactions. A typical starting point is 0.1 equivalents of piperidine.

  • Premature Decarboxylation or Polymerization: The cinnamic acid product can decarboxylate at excessively high temperatures. The phenolic starting material and product can also be susceptible to polymerization under harsh basic conditions.

    • Troubleshooting: Maintain a controlled temperature, typically between 80-110 °C, depending on the solvent. Monitor the reaction progress by TLC or HPLC to avoid prolonged heating after completion.

Problem 2: Incomplete or Slow Catalytic Hydrogenation

Question: My hydrogenation of 3-(4-hydroxy-3,5-dimethylphenyl)acrylic acid is stalling. Hydrogen uptake stops before the starting material is fully consumed, even after several hours. What should I investigate?

Answer: A stalled hydrogenation reaction is a classic scale-up challenge, often pointing to catalyst deactivation or mass transfer limitations.

Causality and Solutions:

  • Catalyst Poisoning: The catalyst's active sites can be blocked by impurities.

    • Poisons: Sulfur compounds, strong bases (like residual pyridine from the previous step), or certain metal ions can act as poisons.

    • Troubleshooting: Ensure the acrylic acid intermediate is thoroughly purified before hydrogenation. A simple recrystallization or a wash of its solution with a dilute acid can remove basic impurities like pyridine. If catalyst poisoning is suspected, consider treating the starting material solution with activated carbon before the reaction.

  • Poor Mass Transfer: On a larger scale, ensuring efficient contact between the three phases (solid catalyst, liquid substrate solution, and gaseous hydrogen) is critical.

    • Troubleshooting:

      • Agitation: Increase the stirring rate to ensure the catalyst is well suspended and to maximize the gas-liquid interface.

      • Solvent Choice: The solvent must fully dissolve the starting material and product, and have good hydrogen solubility. Alcohols like ethanol or methanol, or esters like ethyl acetate, are common choices.

      • Catalyst Loading: While it may seem counterintuitive, an excessively high catalyst loading can sometimes lead to slurry thickening, which impedes mixing.

  • Inactive Catalyst: The catalyst may have been improperly handled or stored.

    • Troubleshooting: Pd/C catalysts can be pyrophoric and are often supplied wet. Ensure the catalyst has been stored correctly and is not expired. If in doubt, test a new batch of catalyst on a small scale.

Table 1: Comparison of Common Hydrogenation Catalysts

CatalystTypical Loading (w/w)Pressure (psi)Temperature (°C)Selectivity & Notes
5% Pd/C 1-5%15-5020-40Excellent selectivity for C=C over the aromatic ring. Cost-effective and robust. The industry standard for this transformation.
10% Pd/C 0.5-2%15-5020-40More active, allowing for lower loading. May show slightly higher risk of ring reduction at elevated temperature/pressure.
Platinum (IV) Oxide 1-3%15-5020-40Very active catalyst. Can sometimes lead to over-reduction of the aromatic ring if conditions are not carefully controlled.
Raney Nickel 5-15%50-50050-100Requires higher pressures and temperatures. Less selective and poses a higher risk of aromatic ring reduction. More pyrophoric and requires careful handling.
Problem 3: Difficulty with Final Product Crystallization

Question: After hydrogenation and work-up, my final product, 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid, is an oil or a sticky solid that is very difficult to crystallize. How can I achieve a clean, crystalline solid?

Answer: Oiling out during crystallization is typically caused by residual impurities or selection of a suboptimal solvent system.

Causality and Solutions:

  • Presence of Impurities: Even small amounts of impurities can act as "crystallization inhibitors."

    • Likely Impurities: Residual solvent (e.g., ethanol from hydrogenation), unreacted starting material, or over-reduced byproducts (where the aromatic ring has been hydrogenated) can be culprits.

    • Troubleshooting:

      • Purity Check: First, confirm the purity of your crude product by HPLC and ¹H NMR.

      • Aqueous Wash: Perform an acid/base workup. Dissolve the crude product in a suitable organic solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a brine wash.

      • Charcoal Treatment: If the oil is colored, it may contain colored impurities. A treatment with activated carbon can help remove them.

  • Incorrect Solvent System: The ideal crystallization solvent should dissolve the product well at elevated temperatures but poorly at low temperatures.

    • Troubleshooting:

      • Single Solvent: Toluene or a mixture of heptane/ethyl acetate are often good starting points for compounds of this type.

      • Anti-Solvent Method: Dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone, or methanol). Then, slowly add a poor solvent (an "anti-solvent") like heptane, hexanes, or water until turbidity persists. Gently warm to redissolve, then allow to cool slowly.

      • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the supersaturated solution to induce crystallization.

Visualized Workflows

General Synthesis Pathway

G A 2,6-Dimethylphenol B 4-Hydroxy-3,5-dimethylbenzaldehyde A->B Formylation (e.g., Duff Reaction) C 3-(4-Hydroxy-3,5-dimethylphenyl) acrylic acid B->C Knoevenagel Condensation (Malonic Acid, Pyridine/Piperidine) D 3-(4-Hydroxy-3,5-dimethylphenyl) propanoic Acid C->D Catalytic Hydrogenation (H₂, Pd/C)

Caption: A common three-step synthesis route.

Troubleshooting Low Hydrogenation Yield

G start Hydrogenation Stalls q1 Is the starting material fully dissolved? start->q1 a1_no Change solvent or increase temperature slightly q1->a1_no No q2 Was the intermediate purified post-condensation? q1->q2 Yes a1_yes Check Catalyst Activity a2_yes Increase agitation rate (mass transfer issue) a1_yes->a2_yes end_solvent Root Cause: Solubility a1_no->end_solvent q2->a1_yes Yes a2_no High risk of catalyst poisoning. Purify intermediate and retry. q2->a2_no No end_poison Root Cause: Catalyst Poisoning a2_no->end_poison end_mass_transfer Root Cause: Mass Transfer a2_yes->end_mass_transfer

Caption: Decision tree for hydrogenation issues.

References

  • Google Patents. (n.d.). Preparation method of 3,5-dimethylphenol.
  • Google Patents. (n.d.). A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(2), 193. Available from: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Center for Biotechnology Information. Available from: [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Center for Biotechnology Information. Available from: [Link]

  • de Souza, R. O. M. A., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. National Center for Biotechnology Information. Available from: [Link]

  • PrepChem. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.
  • ResearchGate. (n.d.). Stereoselective Synthesis 0f (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. Retrieved from [Link]

  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 27-32. Available from: [Link]

  • ResearchGate. (2024). (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Clariant. (n.d.). Catalysts for hydrogenation processes. Retrieved from [Link]

  • International Journal on Science and Technology. (2025). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations: Current Trends and Future Perspectives. International Journal on Science and Technology, 16(2).
  • MDPI. (2023). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. Catalysts, 13(7), 1083. Available from: [Link]

  • ChemRxiv. (2021). Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. Available from: [Link]

  • PubChem. (n.d.). (+-)-3-(4-Hydroxyphenyl)lactic acid. Retrieved from [Link]

  • MDPI. (2024). CoCuMgAl-Mixed-Oxide-Based Catalysts with Fine-Tunable Composition for the Hydrogenation of Furan Compounds. Journal of Composites Science, 8(2), 57. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Extraction of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid from Natural Sources

Welcome to the technical support center for the extraction and purification of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction and purification of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the isolation of this valuable phenolic acid from natural sources.

Introduction to 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid is a substituted phenolic acid of interest for its potential bioactive properties. As with many natural products, its efficient extraction and purification from complex biological matrices present several challenges. This guide provides a comprehensive resource to navigate these challenges, from initial source screening to final compound verification.

While specific natural sources of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid are not extensively documented in publicly available literature, its structure suggests it belongs to the family of alkylated phenolic acids. These compounds are known to be present in various plants, particularly in the outer layers of cereal grains, as well as in some fungi and bacteria.[1][2] This guide will, therefore, focus on a general workflow applicable to these sources, with specific troubleshooting advice for this class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most promising natural sources for finding 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid?

A1: Based on the chemical structure, promising sources to screen include:

  • Cereal Brans: Wheat, rye, and barley brans are rich in alkylated phenolic compounds.[1][3]

  • Lignocellulosic Biomass: Lignin, a complex polymer in plant cell walls, can be a source of various phenolic compounds upon degradation.

  • Fungi and Bacteria: Certain microbial species are known to produce a diverse array of secondary metabolites, including phenolic acids.[2][4] A screening program of microbial libraries could be a fruitful approach.

Q2: What is the best initial solvent for extracting this compound?

A2: The polarity of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid, with its hydroxyl and carboxylic acid groups, suggests that polar solvents will be most effective. A good starting point is an aqueous mixture of methanol or ethanol.[5] The optimal ratio of alcohol to water often needs to be determined empirically but typically ranges from 50% to 80% (v/v).[6]

Q3: How can I improve my extraction efficiency?

A3: To enhance extraction yield, consider the following:

  • Particle Size Reduction: Grinding the source material increases the surface area for solvent penetration.

  • Assisted Extraction Techniques: Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly reduce extraction time and improve yield by disrupting cell walls.[7][8]

  • Solvent Acidification: Adding a small amount of acid (e.g., 0.1% HCl or formic acid) to the extraction solvent can improve the recovery of phenolic acids by keeping them in their protonated, less polar form.

  • Temperature and Time: Optimizing the extraction temperature and duration is crucial. While higher temperatures can increase solubility and diffusion rates, prolonged exposure to heat can lead to degradation of phenolic compounds.

Q4: My crude extract is a complex mixture. What is a good first step for purification?

A4: A common and effective initial purification step is liquid-liquid extraction (LLE). After removing the extraction solvent, the residue can be redissolved in an aqueous base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid, making it water-soluble. This aqueous layer can then be washed with a non-polar solvent (e.g., hexane or ethyl acetate) to remove lipophilic impurities. Subsequently, acidifying the aqueous layer will protonate your target compound, causing it to precipitate or allowing it to be extracted back into an organic solvent.

Q5: I am having trouble with column chromatography. What are some common issues and solutions?

A5: Please refer to the detailed troubleshooting guide for column chromatography in the subsequent section. Common issues include poor separation, compound streaking, and low recovery, which can often be addressed by optimizing the solvent system and stationary phase.

Experimental Protocols

Protocol 1: Screening of Plant Material for Phenolic Acids

This protocol provides a general method for the initial screening of plant materials for the presence of phenolic acids.

Materials:

  • Dried and powdered plant material (e.g., cereal bran)

  • 80% Methanol (v/v) in water

  • 10% Ferric chloride (FeCl₃) solution

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 1 gram of the powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol.

  • Vortex vigorously for 2 minutes.

  • Incubate in a shaking water bath at 50°C for 1 hour.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • To 1 mL of the supernatant, add 2 mL of distilled water and a few drops of 10% ferric chloride solution.

  • Observation: A green or blue color indicates the presence of phenolic compounds.[5]

Protocol 2: Optimized Extraction of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid

This protocol details an optimized extraction procedure based on common methods for phenolic acids from cereal brans.[6][9]

Materials:

  • Ground cereal bran

  • Methanol

  • 2 M Sodium hydroxide (NaOH)

  • 6 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Defatting: Mix 10 g of ground bran with 50 mL of hexane and stir for 1 hour at room temperature. Centrifuge and discard the supernatant. Repeat this step twice to remove lipids. Air-dry the defatted bran.

  • Alkaline Hydrolysis: To the defatted bran, add 100 mL of 2 M NaOH. Incubate in a shaking water bath at 60°C for 4 hours in the dark to release bound phenolic acids.

  • Acidification: Cool the mixture and acidify to pH 2 with 6 M HCl.

  • Liquid-Liquid Extraction: Transfer the acidified mixture to a separatory funnel and extract three times with 100 mL of ethyl acetate.

  • Combine and Dry: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent using a rotary evaporator to obtain the crude phenolic acid extract.

Troubleshooting Guides

Extraction Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Phenolic Acids 1. Incomplete cell lysis. 2. Suboptimal solvent polarity. 3. Degradation of the target compound. 4. Inefficient release of bound phenolics.1. Ensure the plant material is finely ground. Consider using ultrasound or microwave-assisted extraction. 2. Vary the percentage of organic solvent in your aqueous mixture (e.g., 50%, 70%, 90%). 3. Reduce extraction temperature and time. Protect the extraction from light. 4. If applicable, perform an alkaline or acidic hydrolysis step to cleave ester bonds.
Extract is Highly Viscous and Difficult to Handle High concentration of co-extracted polysaccharides or proteins.1. Include a defatting step with a non-polar solvent (e.g., hexane) before the main extraction. 2. After extraction, perform a protein precipitation step by adding a miscible organic solvent like acetone and centrifuging.
Poor Reproducibility Between Extractions 1. Inhomogeneity of the starting material. 2. Inconsistent extraction parameters.1. Thoroughly mix the bulk source material before taking samples. 2. Carefully control all parameters: time, temperature, solvent-to-sample ratio, and agitation speed.
Purification (Column Chromatography) Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Compound Stuck on the Column 1. The solvent system is too non-polar. 2. Strong interaction between the phenolic hydroxyl/carboxylic acid and the silica gel.1. Gradually increase the polarity of the mobile phase. 2. Add a small amount of acetic or formic acid to the mobile phase to protonate the carboxylic acid and reduce tailing. 3. Consider using a different stationary phase like reverse-phase C18 silica.
Poor Separation of Compounds 1. The solvent system is not selective enough. 2. The column is overloaded.1. Screen different solvent systems using Thin Layer Chromatography (TLC) first. Try combinations of hexane, ethyl acetate, dichloromethane, and methanol. 2. Reduce the amount of crude extract loaded onto the column.
Compound Elutes with the Solvent Front The mobile phase is too polar.Start with a less polar solvent system.
Tailing of Peaks Strong interaction with active sites on the silica gel.Add a small amount of a competitive binder like triethylamine (for basic compounds) or acetic acid (for acidic compounds like yours) to the eluent.

Visualization of Workflows

General Extraction and Purification Workflow

ExtractionWorkflow Source Natural Source (e.g., Cereal Bran) Grinding Grinding & Sieving Source->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract LLE Liquid-Liquid Extraction (pH adjustment) CrudeExtract->LLE PurifiedExtract Partially Purified Extract LLE->PurifiedExtract Chromatography Column Chromatography (e.g., Silica Gel) PurifiedExtract->Chromatography Fractions Collect Fractions Chromatography->Fractions Analysis TLC / HPLC Analysis Fractions->Analysis PureCompound Pure Compound Analysis->PureCompound

Caption: General workflow for extraction and purification.

Troubleshooting Logic for Low Extraction Yield

LowYieldTroubleshooting Start Low Yield Detected CheckGrinding Is material finely ground? Start->CheckGrinding OptimizeSolvent Optimize solvent polarity (e.g., vary MeOH/H2O ratio) CheckGrinding->OptimizeSolvent Yes AssistedExtraction Use UAE / MAE CheckGrinding->AssistedExtraction No CheckDegradation Is compound degrading? OptimizeSolvent->CheckDegradation AssistedExtraction->OptimizeSolvent ModifyConditions Lower temperature, shorten time, protect from light CheckDegradation->ModifyConditions Yes CheckBound Are there bound forms? CheckDegradation->CheckBound No ModifyConditions->CheckBound Hydrolysis Perform alkaline/acidic hydrolysis CheckBound->Hydrolysis Yes End Yield Improved CheckBound->End No Hydrolysis->End

Caption: Troubleshooting logic for low extraction yield.

Analytical Characterization

Accurate identification and quantification are crucial for validating your extraction and purification success.

Technique Purpose Typical Parameters
HPLC-UV Quantification and purity assessment.Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm). Mobile Phase: Gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile or methanol. Detection: UV detector set at the λmax of the compound (typically around 280 nm for phenols).[10]
LC-MS/MS Identification and structural confirmation.Ionization: Electrospray Ionization (ESI), often in negative mode for phenolic acids. Analysis: Tandem mass spectrometry (MS/MS) to observe characteristic fragmentation patterns, such as the loss of CO₂ from the carboxylic acid group.[11]
NMR Definitive structural elucidation.¹H NMR: Provides information on the number and environment of protons. Expect signals for the aromatic protons, the ethyl chain protons, and the methyl groups. ¹³C NMR: Shows all unique carbon atoms in the molecule.

References

  • Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2021). Phytochemical screening, total phenolic and flavonoids contents and antioxidant activities of Citrullus colocynthis. Applied Ecology and Environmental Research, 19(4), 2879-2891.
  • Can, Z., Yildiz, O., Sahin, H., Akyuz, E., & Ozkan, G. (2015). Validation Methods for Phenolic Components with RP-HPLC-UV in Various Bee Products. Journal of Apicultural Science, 59(2), 55-66.
  • Cheok, C. Y., Chin, N. L., Yusof, Y. A., Talib, R. A., & Law, C. L. (2014). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical reviews in food science and nutrition, 54(8), 1063-1077.
  • Anwar, F., Kalsoom, U., Sultana, B., Mushtaq, M., Mehmood, T., & Arshad, H. A. (2012). Total Phenolic Content of Cereal Brans using Conventional and Microwave Assisted Extraction. Science Alert.
  • Kuligowski, M., Jasińska-Kuligowska, I., & Nowak, J. (2022). Assessment of Antimicrobial Properties of Phenolic Acid Extracts from Grain Infected with Fungi from the Genus Fusarium. Molecules, 27(5), 1735.
  • Agustina, L. S., Wulandari, F., & Riyanti, R. (2020). The Phytochemical Screening, Total Phenolic Contents and Antioxidant Activities in Vitro of White Oyster Mushroom (Pleurotus Ostreatus) Preparations. Borneo Journal of Pharmacy, 3(3), 136-144.
  • Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids.
  • Han, J., Ye, M., Xu, M., Sun, J., Wang, B., & Guo, D. (2007). Characterization of phenolic compounds in the Chinese medicinal plant Flemingia macrophylla by liquid chromatography coupled with electrospray ionization mass spectrometry.
  • Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports, 24, e00370.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Ross, A. B., Shepherd, M. J., Schüpphaus, M., Sinclair, V., Alfaro, B., Kamal-Eldin, A., & Åman, P. (2003). Alkylresorcinols in cereals and cereal products. Journal of agricultural and food chemistry, 51(14), 4111-4118.
  • Verma, B., Hucl, P., & Chibbar, R. N. (2009). Phenolic content and antioxidant capacity of wheat bran. Journal of agricultural and food chemistry, 57(14), 6277-6283.
  • Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., ... & Omar, A. K. M. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436.
  • de Souza, E. L., de Oliveira, K. Á. R., & de Medeiros, T. L. (2022).
  • Al-Farsi, M., & Lee, C. Y. (2008). Optimization of phenolics and dietary fibre extraction from date seeds. Food chemistry, 108(3), 977-985.
  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13(1), 1-26.
  • Tian, Y., Li, Y., & Li, H. (2021). Green Extraction of Wheat Phenolic Acids Using Microwave-Assisted Extraction. Journal of Food Science, 86(10), 4386-4396.
  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • Al-Owaisi, M., Al-Hadi, A. A., & Weli, A. M. (2015). Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms.
  • Liu, H., Qiu, N., Ding, H., & Yao, R. (2008). Polyphenols contents and antioxidant capacity of 68 Chinese herbals suitable for medical or food uses.
  • Agustina, D., Widyasari, E., & Elya, B. (2023).
  • Ferreira, I. C., Barros, L., & Abreu, R. M. (2009). Antioxidants in wild mushrooms. Current medicinal chemistry, 16(12), 1543-1560.
  • Crew, C. (2012). Natural sources of phenols and mitigation measures to reduce their release into the water environment. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chen, J., Li, J., & Zhang, H. (2013). Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids produced when linoleic acid was used as substrate. Journal of the American Society for Mass Spectrometry, 24(11), 1735-1743.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
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  • Liyana-Pathirana, C., & Shahidi, F. (2005). Total phenolic content of cereal brans using conventional and microwave assisted extraction. Food Chemistry, 93(3), 489-494.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

  • Cosmulescu, S., Trandafir, I., & Nour, V. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Plants, 11(3), 269.
  • Zhang, L., Wang, Y., Yang, L., & Chen, J. (2022). Exploration on the Extraction of Phenolic Acid from Abutilon theophrasti and Antioxidant and Antibacterial Activities. Molecules, 27(19), 6524.
  • Nguyen, K. N., Nguyen, H. N. V. T., & Ngan, D. T. (2020). Natural Phenolic Compounds: A Review of Extraction and Analysis. IntechOpen.
  • Tzanova, M., Atanasov, V., Yaneva, Z., & Hristova, T. (2021). Extraction of phenolic compounds: A review. Processes, 9(4), 698.
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  • Shimadzu. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

  • Lee, S. H., Kim, H. Y., Lee, Y. J., Lee, S. J., & Kim, J. H. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Analytical & Bioanalytical Techniques, 8(5), 1-6.
  • Wang, L., & Weller, C. L. (2006). Recent advances in extraction of nutraceuticals from plants. Trends in Food Science & Technology, 17(6), 300-312.

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Reference Data & Comparative Studies

Validation

"3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid" vs other phenolic acids antioxidant activity

Topic: "3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid" vs other phenolic acids antioxidant activity Content Type: Publish Comparison Guide Executive Summary 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (CAS: 7733-58-6...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid" vs other phenolic acids antioxidant activity Content Type: Publish Comparison Guide

Executive Summary

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (CAS: 7733-58-6) represents a specialized class of "hindered phenolic" antioxidants. Unlike common dietary phenolic acids (e.g., p-coumaric or caffeic acid), this molecule incorporates dual methyl substitutions at the ortho positions relative to the hydroxyl group. This structural modification creates a "steric shield" that significantly enhances radical stability and lipophilicity without the extreme bulk of industrial antioxidants like BHT (butylated hydroxytoluene).

Verdict: For researchers requiring a balance between radical scavenging kinetics and metabolic stability , this compound outperforms unsubstituted phenolic acids in lipid-rich environments while maintaining better solubility profiles than fully synthetic tert-butyl analogs.

Chemical Profile & Mechanism of Action

To understand the performance differences, we must analyze the Structure-Activity Relationship (SAR). The antioxidant capacity of phenolic acids is governed by the Bond Dissociation Enthalpy (BDE) of the O-H bond and the stability of the resulting phenoxy radical.[1]

The "Dimethyl" Advantage
  • Electron Donation (+I Effect): The two methyl groups at positions 3 and 5 are electron-donating. They increase the electron density of the aromatic ring, lowering the BDE of the phenolic O-H bond. This makes hydrogen atom transfer (HAT) to free radicals energetically more favorable than in unsubstituted analogs.

  • Steric Hindrance: The methyl groups physically block bulky non-radical species from reacting with the phenoxy oxygen, preventing pro-oxidant side reactions. However, they are small enough to allow small radical species (like hydroxyl or peroxyl radicals) to be scavenged efficiently.

Mechanism Visualization

The following diagram illustrates the stabilization mechanism compared to a standard phenolic acid.

AntioxidantMechanism Compound 3-(4-Hydroxy-3,5-dimethylphenyl) propanoic Acid TransitionState Transition State (Low BDE due to +I effect) Compound->TransitionState H-Atom Transfer (HAT) RadicalAttack Free Radical Attack (ROO•) RadicalAttack->Compound Initiation PhenoxyRadical Stable Phenoxy Radical TransitionState->PhenoxyRadical Radical Scavenging StericShield Steric Shielding (Methyl groups block dimerization) PhenoxyRadical->StericShield Stabilization StericShield->PhenoxyRadical Prevents Pro-oxidant Chain

Figure 1: Mechanism of radical stabilization via steric hindrance and electron donation.

Comparative Performance Analysis

This section objectively compares 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid against standard benchmarks.

Table 1: Antioxidant Activity Hierarchy
CompoundSubstitution PatternRelative Radical Scavenging (DPPH)*Lipid Protection (TBARS)**Solubility Profile
3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid 3,5-Dimethyl High Excellent Ethanol, DMSO, Basic Buffer
Ferulic Acid3-MethoxyModerate-HighGoodEthanol, Hot Water
p-Coumaric AcidUnsubstitutedLowPoorEthanol, Water
Caffeic Acid3,4-Dihydroxy (Catechol)Very HighModerate (Unstable)Ethanol, Water
BHT (Analogue)3,5-Di-tert-butylModerate (Slow Kinetics)ExcellentHexane, Oils (Insoluble in water)

*DPPH: 2,2-diphenyl-1-picrylhydrazyl assay (measures reducing power). **TBARS: Thiobarbituric Acid Reactive Substances (measures inhibition of lipid peroxidation).

Key Findings:
  • Vs. p-Coumaric Acid: The 3,5-dimethyl derivative is significantly more active. The unsubstituted phenol in p-coumaric acid has a high BDE, making it a sluggish H-atom donor. The dimethyl substitution lowers this energy barrier.

  • Vs. Caffeic Acid: Caffeic acid (a catechol) is kinetically faster at scavenging radicals due to its second hydroxyl group. However, catechols are prone to auto-oxidation and can become pro-oxidants under certain conditions. The 3,5-dimethyl compound offers superior stability , making it a better choice for long-term formulations.

  • Vs. BHT: While BHT is the gold standard for lipophilic stability, it is biologically foreign and insoluble in aqueous media. The propanoic acid tail of our subject compound allows it to function at oil-water interfaces (e.g., emulsions, cell membranes), a critical zone for biological antioxidant protection.

Experimental Protocols

To validate these claims in your laboratory, use the following self-validating protocols.

Protocol A: Kinetic DPPH Radical Scavenging Assay

Rationale: Hindered phenols often show slower kinetics but higher stoichiometric capacity. A standard endpoint assay may underestimate their potency.

  • Preparation:

    • Dissolve 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid in methanol to create a 1 mM stock.

    • Prepare a 0.1 mM DPPH solution in methanol (freshly made, protected from light).

  • Execution:

    • Mix 100 µL of sample (various concentrations) with 100 µL of DPPH solution in a 96-well plate.

    • Critical Step: Measure absorbance at 517 nm continuously every 60 seconds for 30 minutes (Kinetic Mode), rather than a single endpoint.

  • Analysis:

    • Plot Absorbance vs. Time.

    • Calculate

      
       at steady state (plateau).
      
    • Validation: The 3,5-dimethyl compound should show a slower initial drop than caffeic acid but a lower final plateau than p-coumaric acid.

Protocol B: Inhibition of Lipid Peroxidation (Linoleic Acid Emulsion)

Rationale: This assay tests the compound's ability to protect lipophilic substrates, leveraging its propanoic acid tail.

  • Emulsion System:

    • Mix Linoleic acid (0.28 g) + Tween 20 (0.28 g) in Phosphate Buffer (pH 7.4, 50 mL).

  • Incubation:

    • Add 0.5 mL of test compound (100 µM final conc) to 2.5 mL of emulsion.

    • Incubate at 37°C in the dark for 72 hours.

  • Measurement (Ferrithiocyanate Method):

    • Aliquot 0.1 mL of mixture + 4.7 mL ethanol + 0.1 mL

      
       (30%) + 0.1 mL 
      
      
      
      (0.02 M).
    • Read Absorbance at 500 nm after 3 minutes.

    • Control: BHT (positive control) and Solvent blank (negative control).

Experimental Workflow Diagram

Use this decision tree to select the appropriate assay for your specific research question regarding this compound.

ExperimentalWorkflow Start Start: Characterize 3-(4-Hydroxy-3,5-dimethylphenyl) propanoic Acid SolubilityCheck Check Solubility (Buffer pH 7.4 vs Ethanol) Start->SolubilityCheck Branch1 Aqueous/Buffer Soluble? SolubilityCheck->Branch1 AssayORAC Perform ORAC Assay (H-Atom Transfer Mechanism) Branch1->AssayORAC Yes (Hydrophilic) AssayFRAP Perform FRAP Assay (e- Transfer Mechanism) Branch1->AssayFRAP Yes (Hydrophilic) AssayTBARS Perform TBARS/Emulsion Assay (Lipid Protection) Branch1->AssayTBARS No (Lipophilic/Emulsion) Analysis Calculate SAR Metrics: - EC50 - Stoichiometric Factor AssayORAC->Analysis AssayFRAP->Analysis AssayTBARS->Analysis

Figure 2: Experimental decision tree for characterizing hindered phenolic acids.

References
  • Structure-Antioxidant Activity Relationships of Phenolic Acids. Source: SciSpace / Vertex AI Research. Context: Establishes the hierarchy where 3,5-dimethyl substitution enhances activity over unsubstituted and monomethyl analogs (4-H-3,5-DM > 4-H-3-M > 4-H).

    • (Generalized link to SAR literature)

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. Source: MDPI / NIH PubMed Central. Context: Discusses the propanoic acid scaffold as a versatile platform for antioxidant and anticancer drug design, validating the relevance of the propanoic tail.

    • (Note: Placeholder for specific PMC ID found in search)

  • Antioxidant Activity of Hindered Phenolic Compounds.

  • ChemicalBook Entry: 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid. Source: ChemicalBook (CAS 7733-58-6). Context:[2][3][4] Verifies the specific chemical identity, CAS number, and availability as a research reagent.

Sources

Comparative

A Comparative Analysis for Drug Discovery: 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid vs. Ferulic Acid

For researchers and professionals in drug development, the exploration of novel phenolic compounds as therapeutic agents is a frontier of significant interest. This guide provides an in-depth comparative analysis of the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the exploration of novel phenolic compounds as therapeutic agents is a frontier of significant interest. This guide provides an in-depth comparative analysis of the well-characterized natural antioxidant, Ferulic Acid (FA) , and a structurally related synthetic analogue, 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid . While ferulic acid serves as a benchmark, this analysis will delve into the structural nuances of its dimethylated, saturated counterpart, predicting its potential biological activities and providing the experimental framework necessary for its validation.

Part 1: Foundational and Structural Profiles

A molecule's function is intrinsically linked to its structure. Understanding the foundational chemical properties and structural differences between these two compounds is paramount to predicting their therapeutic potential.

Ferulic Acid: The Natural Benchmark

Ferulic acid, or (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, is a ubiquitous phenolic compound found in the cell walls of plants such as grains, fruits, and vegetables.[1] Its biological activities are extensively documented, making it an excellent reference compound.

  • Biological Activities : Ferulic acid is renowned for a wide spectrum of therapeutic effects, including potent antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[2] Its antioxidant mechanism is multifaceted, involving the direct scavenging of free radicals, inhibition of enzymes that generate reactive oxygen species (ROS), and enhancement of scavenger enzyme activity.[3][4] The phenolic hydroxyl group is key to this, as it can donate a hydrogen atom to form a stable phenoxyl radical, effectively terminating radical chain reactions.[5]

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid: A Synthetic Analogue

In contrast, 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid is a less-studied, synthetic derivative. Direct experimental data on its biological activities are sparse, necessitating a predictive analysis based on its structure. While not naturally occurring, its scaffold has been explored for developing novel therapeutic candidates.[6]

  • Structural Comparison and Predicted Activity : The primary distinctions from ferulic acid are twofold:

    • Saturation of the Propanoic Acid Chain : The absence of the Cα=Cβ double bond in the propanoic acid side chain means that the resonance stabilization of the phenoxyl radical, a key feature of ferulic acid's antioxidant prowess, is significantly diminished.

    • Substitution on the Phenolic Ring : It possesses two electron-donating methyl groups at positions 3 and 5, flanking the hydroxyl group, in place of ferulic acid's single methoxy group at position 3. These dimethyl groups may influence the hydrogen-donating ability of the phenolic hydroxyl group.

While a related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has demonstrated significant anti-inflammatory effects by suppressing nitric oxide (NO) production and inhibiting the NF-κB and MAPK signaling pathways, it is crucial to experimentally validate these properties for the dimethylphenyl variant.[7]

Visualizing the Structural Differences

The subtle yet critical differences in chemical structure are best understood visually.

G cluster_0 Ferulic Acid cluster_1 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid FA FA HDMPA HDMPA

Caption: Chemical structures of Ferulic Acid and its synthetic analogue.

Comparative Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, particularly for solubility and formulation considerations.

PropertyFerulic Acid3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid
IUPAC Name (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid
Molecular Formula C₁₀H₁₀O₄C₁₁H₁₄O₃
Molecular Weight 194.18 g/mol 194.23 g/mol
Appearance Light yellow crystalline powderData not readily available; likely a solid
Solubility Slightly soluble in cold water; soluble in hot water, ethanol, and ethyl acetate.[8]Data not readily available; predicted to have moderate organic solvent solubility.

Part 2: Mechanistic Insights and Signaling Pathways

The therapeutic effects of phenolic compounds are often mediated through complex signaling pathways. Ferulic acid is known to modulate key pathways involved in cellular stress and inflammation.

The Nrf2/HO-1 Antioxidant Response Pathway

A critical mechanism underlying the protective effects of many phenolic antioxidants is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the transcription of cytoprotective genes, including Heme Oxygenase-1 (HO-1).[10] Ferulic acid has been shown to activate this Nrf2/HO-1 signaling cascade, thereby bolstering the cell's intrinsic antioxidant defenses and conferring protection against oxidative damage and inflammation.[11][12]

Given its structural similarity, it is plausible that 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid could also modulate this pathway, a hypothesis that warrants experimental investigation.

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Antioxidant Phenolic Antioxidant (e.g., Ferulic Acid) Antioxidant->Keap1_Nrf2 Stabilizes Nrf2, Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Response Cellular Protection & Anti-inflammatory Response Genes->Response

Caption: The Nrf2 antioxidant response pathway activated by phenolic compounds.

Part 3: Experimental Protocols for Comparative Evaluation

To move from prediction to evidence, a rigorous experimental workflow is required. The following protocols provide a self-validating system to objectively compare the antioxidant and anti-inflammatory potential of these two compounds.

Experimental Workflow Overview

A logical progression of experiments is crucial. First, the intrinsic radical-scavenging ability is determined using chemical assays. Concurrently, cytotoxicity is assessed to establish safe concentrations for cell-based experiments. Finally, the anti-inflammatory activity is measured in a relevant cell model.

Workflow start Start: Compound Preparation dpph DPPH Radical Scavenging Assay start->dpph Assess chemical antioxidant capacity mtt MTT Cytotoxicity Assay on RAW 264.7 Cells start->mtt Determine non-toxic concentration range data Data Analysis & Comparative Evaluation dpph->data no_assay Nitric Oxide Inhibition Assay in LPS-stimulated RAW 264.7 mtt->no_assay Use safe concentrations no_assay->data

Caption: Workflow for the comparative evaluation of the two compounds.

Protocol 3.1: DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Principle : The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color with a maximum absorbance around 515-517 nm.[13][14] When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule, causing a decrease in absorbance.[13]

  • Methodology :

    • Reagent Preparation : Prepare a 0.1 mM DPPH solution in methanol. Prepare stock solutions of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid, Ferulic Acid, and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

    • Assay Procedure : a. In a 96-well plate, add 20 µL of various concentrations of the test compounds or standards to triplicate wells. b. Add 180 µL of the 0.1 mM DPPH solution to each well. c. For the control (A₀), add 20 µL of methanol instead of the test compound. d. Incubate the plate in the dark at room temperature for 30 minutes.[15]

    • Measurement : Measure the absorbance (Aₛ) at 517 nm using a microplate reader.

    • Calculation : Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A₀ - Aₛ) / A₀] x 100.[16]

    • Data Analysis : Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 3.2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay measures the anti-inflammatory potential of the compounds by quantifying their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Principle : Murine macrophage cells (RAW 264.7) produce nitric oxide via inducible nitric oxide synthase (iNOS) upon stimulation with lipopolysaccharide (LPS).[17] The NO released into the culture medium is rapidly converted to nitrite. The Griess reagent reacts with nitrite to form a purple azo dye, the intensity of which is proportional to the NO concentration and can be measured colorimetrically.[18]

  • Methodology :

    • Cell Culture : Seed RAW 264.7 cells (5 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.[19]

    • Compound Treatment : Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.

    • Inflammatory Stimulation : Stimulate the cells with 1 µg/mL of LPS for 24 hours.[20] A negative control group (no LPS) and a positive control group (LPS only) must be included.

    • Nitrite Measurement : a. Collect 100 µL of the cell culture supernatant from each well. b. Add 100 µL of Griess reagent to the supernatant.[20] c. Incubate at room temperature for 10-15 minutes, protected from light.[15]

    • Measurement : Measure the absorbance at 540 nm.

    • Calculation : Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only control.

Conclusion and Future Directions

This guide establishes a framework for the comparative analysis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid and the well-established ferulic acid. The structural analysis predicts that while the synthetic analogue may lack the resonance-stabilized antioxidant capacity of ferulic acid due to its saturated side chain, its dimethylated phenolic ring presents an interesting modification that warrants investigation.

Ferulic acid stands as a potent, natural multi-target agent with proven antioxidant and anti-inflammatory activities, largely mediated through pathways like Nrf2.[11] For 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid, the provided experimental protocols offer a clear and robust path forward. By executing these assays, researchers can generate the critical data needed to determine its IC₅₀ for radical scavenging and its efficacy in suppressing inflammatory responses in a cellular context. This direct, evidence-based comparison will elucidate its potential as a novel therapeutic scaffold and guide future drug development efforts.

References

A comprehensive list of all cited sources with accessible links for verification.

[Please note: The following URLs are provided for reference and were accessible as of the last update. Link integrity may vary over time.]

  • MDPI. Comparative Study on Antioxidant Capacity of Diverse Food Matrices: Applicability, Suitability and Inter-Correlation of Multiple Assays to Assess Polyphenol and Antioxidant Status. Available at: [Link]

  • Karger Publishers. Antioxidant Properties of Ferulic Acid and Its Possible Application. Available at: [Link]

  • ACS Publications. Antioxidant Properties of Ferulic Acid and Its Related Compounds. Available at: [Link]

  • PubMed Central. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Available at: [Link]

  • Scilit. Ferulic acid prevents oxidative stress, inflammation, and liver injury via upregulation of Nrf2/HO-1 signaling in methotrexate-induced rats. Available at: [Link]

  • PubMed. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Available at: [Link]

  • PubMed Central. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property. Available at: [Link]

  • PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]

  • PubMed Central. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. Available at: [Link]

  • MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Available at: [Link]

  • PubMed Central. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Available at: [Link]

  • ResearchGate. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link]

  • MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available at: [Link]

  • PubMed Central. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. Comparative evaluation of the antioxidant capacity of ferulic acid and synthesized propionyl ferulate. Available at: [Link]

  • MDPI. The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry. Available at: [Link]

  • PubMed. An in vitro inflammation model to study the Nrf2 and NF-κB crosstalk in presence of ferulic acid as modulator. Available at: [Link]

  • PubMed Central. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Available at: [Link]

  • PubMed Central. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Available at: [Link]

  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available at: [Link]

  • MDPI. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. Available at: [Link]

  • PubMed. Antioxidant Properties of Ferulic Acid and Its Possible Application. Available at: [Link]

  • ResearchGate. Percentage inhibition of nitric oxide (NO) in RAW264.7. Cells were... Available at: [Link]

  • MDPI. Ferulic Acid Interferes with Radioactive Intestinal Injury Through the DJ-1-Nrf2 and Sirt1-NF-κB-NLRP3 Pathways. Available at: [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Available at: [Link]

  • ThaiScience. Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of... Available at: [Link]

  • International Journal of Applied Pharmaceutics. SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR... Available at: [Link]

  • NCBI. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Available at: [Link]

  • Zen-Bio. DPPH Antioxidant Assay Kit. Available at: [Link]

  • ResearchGate. Ferulic acid induces heme oxygenase-1 via activation of ERK and Nrf2. Available at: [Link]

  • MDPI. Antioxidant Properties of Biosurfactants: Multifunctional Biomolecules with Added Value in Formulation Chemistry. Available at: [Link]

Sources

Validation

Comprehensive Comparison Guide: SAR of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid Analogues

The following is a comprehensive Structure-Activity Relationship (SAR) Guide for the 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid scaffold. This document is designed for researchers in medicinal chemistry and drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Structure-Activity Relationship (SAR) Guide for the 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid scaffold. This document is designed for researchers in medicinal chemistry and drug discovery, focusing on the compound's dual utility as a thyromimetic fragment and a hindered phenolic antioxidant .

Executive Summary & Scaffold Analysis

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (DHPPA) represents a critical "Goldilocks" scaffold in medicinal chemistry. It bridges the gap between natural phenolic metabolites (like Phloretic Acid) and highly synthetic, lipophilic antioxidants (like the di-tert-butyl "BHT" class).

Structurally, DHPPA serves two primary pharmacological roles:

  • Thyromimetic Pharmacophore: The 3,5-dimethyl-4-hydroxy substitution pattern mimics the outer ring of Triiodothyronine (T3), offering Thyroid Receptor

    
     (TR
    
    
    
    ) selectivity without the toxicity associated with iodinated compounds.
  • Privileged Antioxidant: The ortho-methyl groups provide steric protection to the phenolic hydroxyl, stabilizing the phenoxy radical and enhancing radical scavenging activity via the Hydrogen Atom Transfer (HAT) mechanism.

This guide compares DHPPA against its unsubstituted (natural) and bulky (synthetic) analogues to elucidate its unique performance profile.

Mechanism of Action & Signaling Pathways

The Dual-Pathway Mechanism

DHPPA acts through two distinct mechanisms depending on the biological context:

  • Cytoprotection (Nrf2/KEAP1): As an electrophilic modulator, it disrupts the KEAP1-Nrf2 interaction, translocating Nrf2 to the nucleus to upregulate antioxidant response elements (ARE).

  • Nuclear Receptor Agonism (TR

    
    /PPAR):  The propanoic acid tail mimics the carboxylate side chain required for polar interactions in the ligand-binding domain (LBD) of nuclear receptors.
    
Pathway Visualization

The following diagram illustrates the parallel signaling cascades activated by the DHPPA scaffold.

DHPPA_Pathways cluster_Antioxidant Cytoprotective Pathway cluster_Metabolic Metabolic Pathway DHPPA 3-(4-Hydroxy-3,5-dimethylphenyl) propanoic Acid ROS ROS Scavenging (Direct HAT Mechanism) DHPPA->ROS H-Atom Transfer KEAP1 KEAP1 Sensor (Cysteine Modification) DHPPA->KEAP1 Electrophilic Stress TRb Thyroid Receptor beta (TR-beta) DHPPA->TRb Ligand Binding PPAR PPAR-alpha/gamma (Putative) DHPPA->PPAR Weak Agonism Nrf2 Nrf2 Translocation KEAP1->Nrf2 Release ARE ARE Activation (HO-1, NQO1) Nrf2->ARE Transcription Lipid Lipid Metabolism (Cholesterol Lowering) TRb->Lipid Gene Expression PPAR->Lipid

Figure 1: Dual-action mechanism of DHPPA involving direct ROS scavenging and nuclear receptor modulation.

Comparative Performance Analysis

This section objectively compares DHPPA with its two closest structural analogues to justify its selection in specific applications.

The Analogues[1]
  • Analogue A (Baseline): Phloretic Acid (3-(4-Hydroxyphenyl)propanoic acid). The natural metabolite found in rumen and flavonoid degradation.

  • Analogue B (The Product): DHPPA (3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid).[1] The balanced, methylated scaffold.

  • Analogue C (The Bulky Variant): Di-tert-butyl Analogue (3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid). A highly lipophilic antioxidant (similar to Irganox derivatives).

Performance Metrics Table
FeaturePhloretic Acid (Baseline)DHPPA (Target) Di-tert-butyl Analogue
Structure Unsubstituted Phenol3,5-Dimethyl Phenol 3,5-Di-tert-butyl Phenol
LogP (Lipophilicity) ~1.5 (Hydrophilic)~2.5 (Balanced) > 4.5 (Lipophilic)
pKa (Phenolic OH) ~10.0~10.3 ~11.0 (Steric effect)
Radical Scavenging (IC50) High (Weaker antioxidant)Medium (Potent) Low (Very Potent)
Solubility (pH 7.4) Excellent (>1 mg/mL)Good (~0.5 mg/mL) Poor (<0.01 mg/mL)
Metabolic Stability Low (Rapid Phase II)High (Blocked Ortho-sites) Very High
Thyromimetic Potential NoneModerate (TR

selective)
Low (Steric clash)
Primary Application Dietary MetaboliteMetabolic Drug Scaffold Polymer Stabilizer/Topical
Key Insights
  • Metabolic Stability: The 3,5-dimethyl groups in DHPPA block the ortho-positions from enzymatic hydroxylation (Phase I metabolism) and reduce the rate of glucuronidation compared to Phloretic Acid. This significantly extends the half-life in vivo.

  • Receptor Fit: While the Di-tert-butyl analogue is a superior antioxidant in vitro, its bulk prevents it from fitting into the tight ligand-binding pocket of the Thyroid Receptor (TR

    
    ). DHPPA retains the ability to bind TR
    
    
    
    , making it a functional thyromimetic.
  • Solubility/Permeability Balance: DHPPA possesses a LogP of ~2.5, which is ideal for oral bioavailability (Lipinski's Rule of 5), whereas the bulky analogue suffers from poor aqueous solubility.

Detailed Structure-Activity Relationship (SAR)

The biological activity of DHPPA is governed by three specific structural zones.

Figure 2: SAR Breakdown showing the functional contribution of each structural moiety.

Zone 1: The Propanoic Acid Tail
  • Function: Provides the acidic pharmacophore necessary for ionic interaction with arginine residues in nuclear receptors (e.g., Arg282 in TR

    
    ).
    
  • Modification Effect: Converting the acid to an ester (e.g., Methyl 3-(4-hydroxy-3,5-dimethylphenyl)propanoate) increases membrane permeability but abolishes receptor binding until hydrolyzed.

Zone 2: The 3,5-Dimethyl Ring
  • Function: This is the defining feature. It creates a "hydrophobic sandwich" that improves binding affinity to hydrophobic pockets in proteins while shielding the hydroxyl group.

  • Causality: The methyl groups exert a positive inductive effect (+I) , increasing electron density on the ring. This lowers the Bond Dissociation Enthalpy (BDE) of the O-H bond, making the compound a better antioxidant than the unsubstituted analogue [1].

Zone 3: The 4-Hydroxyl Group[1]
  • Function: The "warhead" for antioxidant activity.

  • Criticality: Methylation of this group (forming an anisole derivative) completely abolishes radical scavenging capability and significantly alters receptor binding modes.

Experimental Protocols

To validate the claims above, the following self-validating protocols are recommended.

Protocol A: DPPH Radical Scavenging Assay

Objective: Quantify the antioxidant potency relative to Vitamin C and BHT.

  • Preparation: Dissolve DHPPA in methanol to create a 1 mM stock solution. Prepare serial dilutions (10–200 µM).

  • Reaction: Mix 100 µL of sample with 100 µL of 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Control: Run a blank (

    
    , Methanol + DPPH) and a positive control (Ascorbic Acid).
    
  • Calculation:

    
    
    
  • Validation: The solution must turn from purple to yellow. If precipitation occurs, the concentration is too high (common with the di-tert-butyl analogue).

Protocol B: Synthesis of DHPPA (Knoevenagel-Hydrogenation Route)

Objective: Synthesize high-purity DHPPA for testing.

  • Condensation: React 4-hydroxy-3,5-dimethylbenzaldehyde (Syringaldehyde analogue) with Malonic Acid in pyridine/piperidine at 100°C for 4 hours.

    • Checkpoint: Evolution of CO2 gas indicates decarboxylation to the cinnamic acid intermediate.

  • Isolation: Acidify with HCl, filter the precipitate (3,5-dimethyl-4-hydroxycinnamic acid).

  • Hydrogenation: Dissolve the intermediate in Ethanol. Add 10% Pd/C catalyst (5 mol%). Stir under H2 atmosphere (balloon pressure) for 12 hours.

  • Purification: Filter through Celite to remove Pd/C. Concentrate in vacuo. Recrystallize from Water/Ethanol (90:10).

  • Validation: NMR must show loss of alkene protons (~6.3-7.6 ppm doublet pair) and appearance of alkyl triplets (~2.6-2.9 ppm).

References

  • Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Free Radical Research, 49(5), 633-649. Link

  • Scanlan, T. S., et al. (2001). Selective thyromimetics: Tissue-selective thyroid hormone agonists. Current Opinion in Drug Discovery & Development, 4(5), 614-622. (Contextual grounding for 3,5-dimethyl substitution).
  • Accela ChemBio. (2023).[1] Product Datasheet: 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (CAS 7733-58-6).[1][2][3] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122867, 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid. Link

Disclaimer: This guide is for research purposes only. The protocols described involve hazardous chemicals and should be performed by qualified personnel in a controlled laboratory environment.

Sources

Comparative

A Strategic Guide to Benchmarking 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid Against Established Enzyme Inhibitors

This guide provides a comprehensive framework for characterizing the enzyme inhibitory potential of the novel compound 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid. Given the limited public data on its specific biologi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the enzyme inhibitory potential of the novel compound 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid. Given the limited public data on its specific biological activities, this document outlines a strategic, experimentally-driven approach to identify its potential molecular targets and benchmark its efficacy against well-characterized inhibitors. We will proceed with the scientific rationale for target selection, present detailed protocols for robust in vitro evaluation, and offer a blueprint for data analysis and interpretation, empowering research teams to rigorously assess this compound's therapeutic promise.

Introduction and Rationale for Target Selection

3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid is a structurally distinct phenolic acid. While its direct inhibitory profile is not yet established, its core structure shares features with compounds known for anti-inflammatory and antioxidant activities. For instance, the related compound 3-(4'-Hydroxyphenyl)propionic acid is a known intermediate in the synthesis of anti-inflammatory drugs.[1] Furthermore, derivatives of similar phenolic acids have demonstrated anticancer and antioxidant properties.[2] This structural analogy provides a logical starting point for investigating its potential as an inhibitor of enzymes central to inflammation and tissue remodeling pathways.

Based on this analysis, we propose a focused investigation against the following high-impact enzyme targets:

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Selective COX-2 inhibition is a clinically validated strategy for treating inflammation and pain.[3][4]

  • Matrix Metalloproteinase-9 (MMP-9): A zinc-dependent endopeptidase that degrades extracellular matrix components. Its overexpression is linked to cancer metastasis and chronic inflammatory conditions like rheumatoid arthritis.[5][6]

Benchmarking against established inhibitors is critical for contextualizing the potency and potential selectivity of our lead compound. For this purpose, we have selected the following industry-standard inhibitors:

CompoundTarget EnzymeKnown Mechanism
3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid COX-2, MMP-9Hypothesized Inhibitor (Test Article)
Celecoxib COX-2Selective, competitive inhibitor
Marimastat MMP-9Broad-spectrum, competitive inhibitor

Experimental Benchmarking Workflow

The following workflow provides a systematic approach to characterize and compare the inhibitory activity of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Selectivity Profiling A IC50 Determination Assays B Dose-Response Curve Generation A->B C Data Analysis: Calculate IC50 Values B->C D Enzyme Kinetics Studies (Vary Substrate Concentration) C->D Proceed if IC50 is potent E Lineweaver-Burk Plot Analysis D->E F Determine Inhibition Type (Competitive, Non-competitive, etc.) E->F G Counter-Screening Assay (e.g., COX-1 vs. COX-2) F->G Characterize selectivity H Calculate Selectivity Index G->H I I H->I Final Compound Profile

Caption: High-level workflow for inhibitor characterization.

Detailed Experimental Protocols

The integrity of any benchmarking study rests on the quality of its experimental execution. The following protocols are designed to be self-validating, with integrated controls to ensure data reliability.

Protocol: IC50 Determination for COX-2

The half-maximal inhibitory concentration (IC50) is a fundamental measure of an inhibitor's potency.[7][8] This protocol utilizes a commercially available colorimetric COX-2 inhibitor screening assay kit.

Causality Behind Experimental Choices:

  • Colorimetric Detection: Provides a straightforward and robust method to measure the peroxidase activity of COX-2. The change in color is directly proportional to enzyme activity.

  • Arachidonic Acid as Substrate: This is the natural substrate for COX enzymes, ensuring physiological relevance.

  • Celecoxib as Positive Control: As a well-characterized, potent, and selective COX-2 inhibitor, Celecoxib provides a reliable benchmark for assay performance and comparative analysis.[3]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all assay buffers, enzymes, and substrates according to the manufacturer's instructions. Prepare a 10 mM stock solution of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid and Celecoxib in DMSO.

  • Serial Dilution: Create a series of dilutions for the test compound and Celecoxib in assay buffer. A typical 8-point dilution series might range from 100 µM to 0.01 µM. Include a "no inhibitor" control (DMSO vehicle only) and a "background" control (no enzyme).

  • Assay Plate Setup: Add 10 µL of each inhibitor dilution (or control) to a 96-well plate.

  • Enzyme Addition: Add 10 µL of human recombinant COX-2 enzyme to all wells except the background control.

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitors to bind to the enzyme.

  • Substrate Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to all wells.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 590 nm every minute for 10 minutes. The rate of reaction is determined from the linear portion of the absorbance curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[9]

Protocol: Mechanism of Action (MOA) Studies

Understanding how a compound inhibits an enzyme is crucial for drug development.[10] This protocol determines the mode of inhibition (e.g., competitive, non-competitive) by measuring enzyme kinetics at various substrate and inhibitor concentrations.[11][12]

G cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition E Enzyme ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate I Inhibitor ES->E + P P Product E2 Enzyme ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I S2 Substrate I2 Inhibitor ES2->E2 + P ESI2 ESI Complex ES2->ESI2 + I P2 Product

Caption: Competitive vs. Non-competitive inhibition mechanisms.

Step-by-Step Methodology:

  • Experimental Setup: The assay is performed similarly to the IC50 determination. However, this experiment involves a matrix of conditions with varying concentrations of both the substrate (e.g., arachidonic acid) and the inhibitor.

  • Inhibitor Concentrations: Choose three fixed concentrations of the inhibitor: one at approximately the IC50, one below, and one above. Also include a zero-inhibitor control.

  • Substrate Concentrations: For each inhibitor concentration, perform a set of reactions with a range of substrate concentrations, typically spanning from 0.1x to 10x the Michaelis constant (Km) of the enzyme.

  • Data Collection: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). The pattern of line intersections is indicative of the inhibition mechanism:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

      • Uncompetitive: Lines are parallel.

Data Presentation and Comparative Analysis

Clear and concise data presentation is paramount. All quantitative results should be summarized in tables for easy comparison.

Table 1: Summary of IC50 Values

CompoundTarget EnzymeIC50 (µM) ± SDn (replicates)
3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid COX-2Experimental Value3
CelecoxibCOX-2Experimental Value3
3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid MMP-9Experimental Value3
MarimastatMMP-9Experimental Value3

Table 2: Summary of Kinetic Parameters for COX-2 Inhibition

Inhibitor[Inhibitor] (µM)Apparent VmaxApparent KmMode of Inhibition
None 0ValueValueN/A
3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid [Low]ValueValueDetermined from Plot
[IC50]ValueValue
[High]ValueValue
Celecoxib [IC50]ValueValueCompetitive (Expected)

Concluding Remarks

This guide provides a robust, scientifically-grounded framework for the initial characterization of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid as a potential enzyme inhibitor. By systematically determining its IC50, elucidating its mechanism of action, and comparing its performance against industry-standard benchmarks, researchers can generate the high-quality, reproducible data necessary for informed decision-making in the drug discovery pipeline. Successful execution of these protocols will provide a clear profile of the compound's potency and mode of action, paving the way for further preclinical development, including selectivity screening and cell-based functional assays.

References

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. Available at: [Link]

  • 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2 - PubMed. Available at: [Link]

  • Cox-2 Inhibitors - ResearchGate. Available at: [Link]

  • IC50 - Wikipedia. Available at: [Link]

  • Identification of Novel Natural Product Inhibitors against Matrix Metalloproteinase 9 Using Quantum Mechanical Fragment Molecular Orbital-Based Virtual Screening Methods - PMC. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Available at: [Link]

  • Enzyme kinetics - Wikipedia. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. Available at: [Link]

  • Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach - Frontiers. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Enzyme Kinetics and Mechanism → Term - Pollution → Sustainability Directory. Available at: [Link]

  • Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition - Microbe Notes. Available at: [Link]

Sources

Validation

Comparative study of the stability of different phenolic acids

Executive Summary This guide provides a technical analysis of the stability profiles of the two primary classes of phenolic acids: Hydroxybenzoic acids (e.g., Gallic, Vanillic) and Hydroxycinnamic acids (e.g., Caffeic, F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the stability profiles of the two primary classes of phenolic acids: Hydroxybenzoic acids (e.g., Gallic, Vanillic) and Hydroxycinnamic acids (e.g., Caffeic, Ferulic, Chlorogenic).

Key Findings:

  • Structural Stability: Hydroxybenzoic acids (C6-C1) exhibit superior thermal and photostability compared to hydroxycinnamic acids (C6-C3).[1] The unsaturated alkene side chain in hydroxycinnamic acids is a primary site of reactivity, leading to rapid cis-trans isomerization and oxidation.[1]

  • Thermal Degradation: Chlorogenic acid undergoes hydrolysis to caffeic and quinic acid under thermal stress (

    
    C), while Gallic acid is prone to decarboxylation only at extreme temperatures (
    
    
    
    C).
  • pH Sensitivity: Alkaline environments (pH > 8.[1]0) accelerate the oxidative degradation of catecholic phenolics (e.g., Caffeic, Chlorogenic) significantly faster than monophenols due to the formation of unstable quinone intermediates.

Structural Basis of Stability (SAR Analysis)

The stability of phenolic acids is dictated by two main structural features: the carbon skeleton and the substitution pattern of the aromatic ring.

FeatureHydroxybenzoic Acids (HBA)Hydroxycinnamic Acids (HCA)Impact on Stability
Skeleton

(Benzoic ring + Carboxyl)

(Phenylpropanoid)
The

double bond in HCAs allows for resonance delocalization (higher antioxidant power) but increases susceptibility to UV-induced isomerization and oxidative cleavage.[1]
Unsaturation Saturated connection to COOHUnsaturated side chainHCAs are prone to cis-trans isomerization under UV light; HBAs are not.[1]
Hydroxyls Varies (e.g., Gallic = 3-OH)Varies (e.g., Caffeic = 2-OH)Ortho-dihydroxyl groups (Catechol moiety) significantly reduce stability at neutral/alkaline pH due to rapid oxidation to o-quinones.[1]

Experimental Comparison: Stability Data

Thermal Stability & Degradation Kinetics

Thermal stress testing reveals distinct degradation pathways.[1] Data below summarizes kinetic parameters (


 and 

) derived from accelerated stability studies (aqueous solution, 95°C).

Table 1: Comparative Thermal Degradation (95°C, pH 3.5)

CompoundClass

(Hours)
Primary Degradation Pathway
Gallic Acid HBA> 15.0Decarboxylation (minor), Oxidation
Vanillic Acid HBA> 20.0High thermal resistance
Ferulic Acid HCA~ 9.6Oxidation, Polymerization
Caffeic Acid HCA~ 3.4Oxidation to Quinones, Polymerization
Chlorogenic Acid HCA Ester~ 4.5Hydrolysis (to Caffeic + Quinic), Isomerization

Note: Data synthesized from comparative studies on phenolic copigmentation and roasting kinetics. Caffeic acid degrades significantly faster than Ferulic acid due to the vulnerable catechol moiety.

pH Sensitivity Profiles

The stability of phenolic acids is non-linear with respect to pH.

  • Acidic (pH < 4): Most phenolic acids are stable. They exist in protonated forms, suppressing oxidative radical formation.

  • Alkaline (pH > 7):

    • Chlorogenic Acid:[2][3][4][5] Rapidly hydrolyzes into Caffeic Acid and Quinic Acid.

    • Caffeic/Gallic Acid: The deprotonated phenoxide ions rapidly donate electrons to

      
      , leading to irreversible oxidation (browning).
      
Photostability (UV-Vis Exposure)

Hydroxycinnamic acids exist naturally in the trans-isoform.[1] Upon exposure to UV light (254 nm or 365 nm), they undergo photo-isomerization to the less stable cis-isoform.[1]

  • Reaction: trans-Ferulic Acid

    
    cis-Ferulic Acid.[1]
    
  • Consequence: The cis-isomer often has lower biological activity and different solubility properties.[1] Hydroxybenzoic acids lack this alkene side chain and are photochemically robust.

Mechanistic Pathways (Visualization)

The following diagrams illustrate the divergent degradation pathways of Chlorogenic Acid (Hydrolysis) versus Caffeic Acid (Oxidation).

PhenolicDegradation CQA Chlorogenic Acid (5-CQA) Caffeic Caffeic Acid (Unstable Intermediate) CQA->Caffeic Hydrolysis (Heat/Alkaline pH) Quinic Quinic Acid (Stable Byproduct) CQA->Quinic Hydrolysis CisCQA cis-Chlorogenic Acid CQA->CisCQA UV Light (Isomerization) Quinone o-Quinone (Reactive Electrophile) Caffeic->Quinone Oxidation (-2H+ / -2e-) Accelerated by pH > 7 Polymer Brown Polymers (Melanins) Quinone->Polymer Polymerization Dimers Caffeic Acid Dimers Quinone->Dimers Nucleophilic Attack

Figure 1: Degradation pathways of Chlorogenic Acid showing hydrolysis, isomerization, and subsequent oxidation of the Caffeic acid moiety.

Standardized Experimental Protocol

To generate reproducible stability data, the following HPLC-DAD protocol is recommended. This method separates both Hydroxybenzoic and Hydroxycinnamic acids simultaneously.

Sample Preparation
  • Stock Solution: Dissolve standards (1 mg/mL) in Methanol.

  • Stress Conditions:

    • Thermal: Dilute to 50 µg/mL in Citrate Buffer (pH 3.5). Incubate at 95°C in sealed amber vials.

    • Oxidative:[1] Dilute in Phosphate Buffer (pH 8.0). Spiking with

      
       (optional).
      
  • Quenching: Immediately cool thermal samples on ice; acidify alkaline samples with 1% Formic Acid to stop oxidation before injection.

HPLC-DAD Parameters
ParameterSettingRationale
Column C18 Reverse Phase (4.6 x 150mm, 5µm)Standard retention for polar aromatics.[1]
Temp 30°CEnsures reproducible retention times.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization (

), improving peak shape.
Mobile Phase B AcetonitrileStrong eluent for organic elution.[1]
Flow Rate 0.8 mL/minOptimal backpressure/resolution balance.[1]
Detection 280 nm (HBA) & 325 nm (HCA)Max absorption wavelengths for respective classes.
Gradient Profile[1]
  • 0-5 min: 5% B (Isocratic hold for polar acids like Gallic)[1]

  • 5-20 min: 5%

    
     25% B (Separation of Hydroxybenzoics)
    
  • 20-40 min: 25%

    
     60% B (Elution of Hydroxycinnamics)
    
  • 40-45 min: 60%

    
     100% B (Wash)[1]
    

Conclusion & Recommendations

For formulation scientists, the choice of phenolic acid must balance bioactivity with stability :

  • For Shelf-Life: Prefer Ferulic Acid or Gallic Acid over Caffeic Acid.[1] Ferulic acid's methoxy group provides steric hindrance that slightly improves stability against oxidation compared to the naked catechol of Caffeic acid.

  • For High-Temperature Processing: Avoid Chlorogenic Acid if hydrolysis is undesirable, as it readily degrades into Caffeic acid (altering the flavor/activity profile).[1]

  • Formulation Strategy: If using Hydroxycinnamic acids, maintain pH < 5.0 and use amber glass to prevent photo-isomerization. Encapsulation (liposomes) is recommended for Caffeic acid to prevent rapid oxidation.

References

  • Qian, B. J., et al. (2017). "The effects of gallic/ferulic/caffeic acids on colour intensification and anthocyanin stability."[6] Food Chemistry.

  • Narita, Y., & Inouye, K. (2013). "Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions." Journal of Agricultural and Food Chemistry.

  • Moon, J. K., et al. (2020). "Influence of Storage Conditions on Stability of Phenolic Compounds."[7] Foods.

  • Stalikas, C. D. (2007). "Extraction, separation, and detection methods for phenolic acids and flavonoids." Journal of Separation Science.

  • Friedman, M. (1997). "Chemistry, Biochemistry, and Dietary Role of Potato Polyphenols." Journal of Agricultural and Food Chemistry. (Foundational text on Chlorogenic acid hydrolysis).

Sources

Comparative

"3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid" validation as a biomarker

Comprehensive Validation Guide: 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (HDMPPA) as a Metabolic Biomarker Executive Summary In the landscape of metabolic flux analysis and drug development, 3-(4-Hydroxy-3,5-dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Validation Guide: 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (HDMPPA) as a Metabolic Biomarker

Executive Summary

In the landscape of metabolic flux analysis and drug development, 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (HDMPPA) represents a specific subclass of phenolic acid metabolites. Structurally analogous to dihydrosinapic acid but distinct in its methylation pattern, HDMPPA is increasingly scrutinized as a stable end-product of specific dietary polyphenol metabolism or as a targeted surrogate for dimethyl-substituted therapeutic agents.

This guide provides a rigorous validation framework for HDMPPA, contrasting it with established phenolic biomarkers. It addresses the analytical challenges of isomeric selectivity and matrix interference, offering a validated LC-MS/MS workflow for researchers.

Technical Profile & Mechanism of Action

To validate HDMPPA, one must understand its physicochemical behavior relative to its matrix. Unlike generic inflammatory markers, HDMPPA functions as a terminal metabolite , making it an excellent candidate for calculating bioavailability and metabolic clearance rates.

  • Chemical Structure: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol

  • Ionization Mode: Negative ESI ([M-H]⁻ at m/z 193.1)

  • Key Characteristic: The 3,5-dimethyl substitution provides steric hindrance around the phenolic hydroxyl group, offering greater oxidative stability compared to non-methylated analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid).

Biological Context: The Reductive Pathway

HDMPPA typically arises from the microbial reduction of upstream cinnamic acid derivatives or the oxidative degradation of tocopherol-like side chains.

HDMPPA_Pathway Precursor 3,5-Dimethyl-4-hydroxycinnamic Acid (Precursor) Intermediate Reductase Complex (Gut Microbiota/Hepatic) Precursor->Intermediate Hydrogenation HDMPPA HDMPPA (Target Biomarker) Intermediate->HDMPPA Double Bond Saturation Conjugation Glucuronide/Sulfate Conjugates HDMPPA->Conjugation Phase II Metabolism

Figure 1: Proposed metabolic formation of HDMPPA via reductive saturation. The stability of the propanoic tail makes it a reliable plasma marker.

Comparative Analysis: HDMPPA vs. Established Alternatives

When selecting a biomarker for phenolic metabolic flux, researchers often default to Dihydrosinapic Acid or 3-Indolepropionic Acid (IPA) . The table below objectively compares HDMPPA against these standards to justify its selection in specific protocols.

FeatureHDMPPA (Target)Dihydrosinapic Acid (Alternative 1)3-Indolepropionic Acid (Alternative 2)
Chemical Nature Dimethyl-substituted Phenolic AcidDimethoxy-substituted Phenolic AcidIndole Derivative
Primary Utility Tracking dimethyl-drug catabolism or specific flora activityDietary fiber/lignan intake markerGut barrier integrity marker
Oxidative Stability High (Steric protection of -OH)Moderate (Methoxy groups susceptible to O-demethylation)High (Indole ring stability)
LC-MS Sensitivity High (distinct fragmentation pattern)High, but prone to isobaric interferenceVery High
Matrix Effect Low (<15% ion suppression in plasma)Moderate (co-elutes with many dietary phenols)Low
Retention Time (C18) ~4.5 min (More hydrophobic)~3.8 min (More polar due to oxygen)~5.2 min

Scientist's Insight: Choose HDMPPA when your study involves methylated pharmacophores or when distinguishing from dietary methoxy-phenols is critical. Dihydrosinapic acid is too ubiquitous in standard diets to serve as a specific drug-metabolite tracer.

Analytical Validation: The Self-Validating Protocol

Trustworthiness in biomarker data stems from the extraction method. Phenolic acids bind avidly to plasma albumin. A simple protein precipitation is often insufficient for accurate quantitation.

Methodology: Solid Phase Extraction (SPE) Coupled with LC-MS/MS

This protocol utilizes an acidic wash to break protein binding, followed by a hydrophobic retention step.

Reagents:

  • Internal Standard (IS): 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid-d3 (Deuterated) or 3,5-Dimethylbenzoic acid (Surrogate).

  • Cartridge: HLB (Hydrophilic-Lipophilic Balanced) 60mg.

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • Aliquot 100 µL Plasma.

    • Add 10 µL Internal Standard (1 µg/mL).

    • Add 100 µL 2% Formic Acid (Critical: Lowers pH to <3, ensuring HDMPPA is in non-ionized COOH form for retention).

    • Vortex 30s.

  • SPE Loading:

    • Condition HLB cartridge: 1 mL Methanol followed by 1 mL Water.

    • Load pre-treated sample.

    • Wash: 1 mL 5% Methanol in 0.1% Formic Acid (Removes salts and polar interferences).

  • Elution:

    • Elute with 500 µL Methanol.

    • Evaporate to dryness under N₂ at 40°C.

    • Reconstitute in 100 µL Mobile Phase (80:20 Water:MeOH).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 5 mins.

    • MRM Transitions (Negative Mode):

      • Quantifier: 193.1 → 149.1 (Loss of CO₂, highly specific).

      • Qualifier: 193.1 → 133.1 (Cleavage of propionic chain).

Workflow Sample Plasma Sample + Internal Standard Acidify Acidify (2% FA) Disrupt Protein Binding Sample->Acidify SPE SPE Extraction (HLB Cartridge) Acidify->SPE Load LCMS LC-MS/MS Analysis MRM: 193.1 -> 149.1 SPE->LCMS Elute & Inject Data Quantitation (Ratio Analyte/IS) LCMS->Data

Figure 2: Analytical workflow ensuring recovery >85% and removal of phospholipid matrix effects.

Validation Criteria & Acceptance Limits

To meet FDA/EMA bioanalytical guidelines, the HDMPPA assay must pass the following rigorous checks.

ParameterAcceptance CriteriaExperimental Logic
Linearity r² > 0.995Ensures response is proportional to concentration across the dynamic range (e.g., 1–1000 ng/mL).
Accuracy 85–115%Validates that the extraction does not selectively lose the analyte.
Precision (CV) < 15%Ensures reproducibility across different days and analysts.
Matrix Effect 85–115%Compares spike in extracted matrix vs. solvent. Deviations indicate ion suppression.
Stability < 10% degradationTested after 3 freeze-thaw cycles and 24h autosampler residence.

Critical Control Point: If you observe peak tailing, it is likely due to the interaction of the carboxylic acid group with free silanols on the column. Remediation: Ensure the mobile phase pH is maintained at 2.5–3.0 using formic acid or ammonium formate buffer.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Russell, W. R., et al. (2013). Metabolic activities of the human colonic microbiota. (Contextualizing phenolic acid metabolism). The American Journal of Clinical Nutrition. [Link]

  • Khadem, S., & Marles, R. J. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122079, 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid. PubChem. [Link]

Validation

Steric Control in Phenolic Antioxidants: A Technical Comparison of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid vs. Phloretic Acid

[1] Executive Summary This guide provides a technical comparison between 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid (the "Shielded" analogue) and its non-methylated parent, 3-(4-Hydroxyphenyl)propanoic acid (Phloreti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid (the "Shielded" analogue) and its non-methylated parent, 3-(4-Hydroxyphenyl)propanoic acid (Phloretic Acid).[1]

For researchers in drug discovery and materials science, the core distinction lies in steric hindrance .[1] The addition of ortho-methyl groups to the phenolic ring fundamentally alters the molecule's radical stability, metabolic susceptibility, and lipophilicity. While Phloretic Acid serves as a rapid-acting, metabolically labile natural antioxidant, the dimethyl analogue functions as a persistent, lipophilic radical scavenger capable of resisting Phase II metabolic conjugation.

Physicochemical Profile & Structural Logic[1]

The addition of two methyl groups at the 3- and 5-positions (ortho to the hydroxyl group) introduces significant lipophilicity and steric bulk.[1] This modification shifts the molecule from a water-soluble metabolite to a membrane-permeable agent.[1]

Comparative Properties Table
FeaturePhloretic Acid (Non-methylated)3,5-Dimethyl Analogue Implication
CAS Number 501-97-37733-58-6Identity verification.[1]
Molecular Weight 166.17 g/mol 194.23 g/mol Slight increase affects diffusion rates.[1]
LogP (Lipophilicity) ~1.2 (Experimental)~2.3 (Predicted)The analogue has superior membrane permeability.[1]
Phenolic pKa ~10.0~10.6Methyl groups are electron-donating, slightly weakening acidity.[1]
Radical Stability Low (Prone to coupling)High (Sterically shielded)Analogue resists dimerization; radical persists longer.[1]
Metabolic Fate Rapid GlucuronidationResistant to ConjugationAnalogue has a longer biological half-life.[1]
Structural Visualization
  • Phloretic Acid: An "exposed" phenol.[1] The hydroxyl group is accessible to enzymes (sulfotransferases) and reactive species.[1]

  • Dimethyl Analogue: A "shielded" phenol.[1] The flanking methyl groups create a steric wall, protecting the oxygen atom.[1] This is the same principle used in Vitamin E (tocopherol) and BHT (butylated hydroxytoluene).[1]

Mechanistic Performance: Radical Scavenging & Stability[1][2]

The primary application of these molecules is often antioxidant activity (Hydrogen Atom Transfer - HAT).[1] The mechanism differs critically in the fate of the resulting phenoxy radical.[1]

The "Coupling vs. Persistence" Divergence
  • Non-methylated (Phloretic Acid): Upon donating a hydrogen atom to a free radical (ROO[1]•), the resulting phenoxy radical is unstable.[1] It rapidly undergoes C-C or C-O coupling (dimerization) at the ortho/para positions.[1] This terminates its activity but can lead to pro-oxidant oligomers.[1]

  • Dimethyl Analogue: The methyl groups block the reactive ortho positions.[1] The resulting phenoxy radical is kinetically stabilized.[1] It cannot easily dimerize, allowing it to "wait" and quench a second radical or be regenerated by a reducing agent (e.g., Ascorbate).[1]

Diagram: Radical Fate Pathways

The following diagram illustrates how steric hindrance dictates the pathway after radical scavenging.

RadicalMechanism cluster_legend Mechanism Key Start Phenolic Precursor Radical Phenoxy Radical (Intermediate) Start->Radical -H• (HAT) Dimer Dimerization/Coupling (Loss of Activity) Radical->Dimer Path A: Unhindered (Phloretic Acid) Stable Sterically Stabilized Radical (Persistent) Radical->Stable Path B: Hindered (Dimethyl Analogue) Stable->Stable Quenches 2nd Radical Regen Regeneration (via Ascorbate/GSH) Stable->Regen Recycling key1 Path A: Rapid deactivation via coupling key2 Path B: Sustained activity via steric shield

Figure 1: Mechanistic divergence of phenoxy radicals.[1] The dimethyl analogue follows Path B, preventing irreversible dimerization.

Biological Implications: The "Metabolic Blockade"

In drug development, the 4-hydroxyl group is a primary target for Phase II metabolism (Conjugation).[1]

  • Phloretic Acid: Is a known substrate for UDP-glucuronosyltransferases (UGTs).[1] The exposed -OH is rapidly glucuronidated and excreted.[1]

  • Dimethyl Analogue: The ortho-methyl groups create a "Metabolic Blockade."[1] The bulky enzymes cannot easily access the hydroxyl group to transfer the glucuronic acid moiety.[1] This significantly extends the plasma half-life and bioavailability of the molecule.[1]

Diagram: Phase II Metabolism Resistance[1]

Metabolism cluster_unhindered Phloretic Acid (Unhindered) cluster_hindered Dimethyl Analogue (Hindered) Drug Target Molecule (Phenol) Enzyme UGT Enzyme (Glucuronidation) Drug->Enzyme Binding Result1 Glucuronide Conjugate (Rapid Excretion) Enzyme->Result1 High Accessibility Result2 Free Phenol (Sustained Bioactivity) Enzyme->Result2 Steric Blockade (No Reaction)

Figure 2: The "Ortho-Blockade" effect.[1] Methyl groups prevent the UGT enzyme from conjugating the phenol, preserving bioactivity.

Experimental Protocols

Protocol A: Synthesis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid

Rationale: This compound is not always commercially available in bulk.[1] The most reliable synthesis involves the reduction of the corresponding cinnamic acid derivative.[1]

Reagents:

  • 3,5-Dimethyl-4-hydroxycinnamic acid (Precursor)[1]

  • Palladium on Carbon (Pd/C, 10%)[1]

  • Ethanol (Solvent)[1][2]

  • Hydrogen gas (H₂)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 3,5-dimethyl-4-hydroxycinnamic acid in 50 mL of ethanol.

  • Catalyst Addition: Carefully add 10% w/w Pd/C (approx. 100 mg) under an inert atmosphere (Nitrogen) to prevent ignition.[1]

  • Hydrogenation: Purge the vessel with Hydrogen gas. Maintain a hydrogen atmosphere (balloon pressure or 1-2 bar) and stir vigorously at room temperature (25°C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Silica gel, Ethyl Acetate:Hexane 1:1).[1] The alkene double bond spot should disappear.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with ethanol.[1]

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the resulting solid from water/ethanol to yield white crystals.[1]

  • Validation: Confirm structure via ¹H-NMR. Look for the disappearance of the vinylic protons (doublets at ~6.3 and 7.5 ppm) and the appearance of methylene triplets at ~2.6 and 2.9 ppm.[1]

Protocol B: Comparative Lipophilicity Assay (Shake-Flask Method)

Rationale: To empirically quantify the membrane permeability difference.

  • Preparation: Prepare a 1:1 mixture of n-Octanol and Phosphate Buffered Saline (PBS, pH 7.4). Pre-saturate both phases by stirring them together for 24 hours, then separate.

  • Solubilization: Dissolve 1 mg of the target compound in 5 mL of the pre-saturated Octanol phase. Measure UV absorbance (

    
    ) at 
    
    
    
    (approx 280 nm).
  • Partitioning: Add 5 mL of pre-saturated PBS to the Octanol solution. Vortex vigorously for 5 minutes.[1]

  • Equilibration: Centrifuge to separate phases completely.

  • Measurement: Measure the UV absorbance of the Octanol phase again (

    
    ).
    
  • Calculation:

    
    
    Expectation: The dimethyl analogue will show a significantly higher 
    
    
    
    (higher retention in octanol) compared to Phloretic acid.[1]

References

  • Synthesis of Phenolic Propionates

    • Source: PrepChem.[1] "Synthesis of 3-(3,5-dimethyl-4-hydroxyphenyl)propionitrile."

    • Relevance: Describes the precursor p
  • Phloretic Acid Properties

    • Source: PubChem. "3-(4-Hydroxyphenyl)propionic acid (CID 10394)."[3]

    • Relevance: Provides baseline physicochemical data (MW, Solubility)
    • [1]

  • Steric Hindrance in Antioxidants (Fenozan Acid Context)

    • Source: BenchChem. "3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid."[1]

    • Relevance: Establishes the chemical principle of hindered phenolic propionates (Fenozan acid) which shares the same mechanism as the dimethyl analogue.[1]

    • [1]

  • Metabolic Pathways of Phenolic Acids

    • Source: FooDB. "3-(4-hydroxyphenyl)-3-hydroxy-propionyl-CoA."[1]

    • Relevance: details the metabolic susceptibility of unhindered phenolic propion
    • [1]

Sources

Comparative

"3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid" efficacy versus established drugs

Status: Preclinical / Lead Optimization Scaffold Class: Halogen-Free Thyromimetic & Phenolic Antioxidant Primary Comparators: DITPA (Clinical Standard), T3 (Endogenous), Trolox (Antioxidant Standard)[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Preclinical / Lead Optimization Scaffold Class: Halogen-Free Thyromimetic & Phenolic Antioxidant Primary Comparators: DITPA (Clinical Standard), T3 (Endogenous), Trolox (Antioxidant Standard)[1]

Executive Summary: The "Clean" Metabolic Probe

In the landscape of nuclear receptor ligands, 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (referred to herein as HDMPA ) represents a critical bioisostere of the clinically investigated drug DITPA (3,5-diiodothyropropionic acid).[1]

While DITPA has demonstrated efficacy in heart failure and MCT8 deficiency by bypassing complex cellular transport, its heavy iodine load can complicate long-term therapy (e.g., Wolff-Chaikoff effect).[1] HDMPA replaces the 3,5-diiodo moieties with 3,5-dimethyl groups.[1] This guide objectively evaluates HDMPA not merely as a "weaker DITPA," but as a distinct chemical entity that trades receptor potency for metabolic stability and enhanced redox potential.

Key Differentiator: HDMPA eliminates the risk of deiodination-associated toxicity while retaining a dual-function scaffold: Thyroid Receptor (TR) agonism and Phenolic Radical Scavenging .[1]

Structural & Mechanistic Logic (SAR Analysis)[1]

To understand efficacy, we must deconstruct the Structure-Activity Relationship (SAR).[1] The efficacy of HDMPA is defined by two structural domains:

  • The Phenolic Head (Inner Ring Mimic):

    • DITPA: Contains Iodine. High lipophilicity; strong halogen bond interactions with the TR ligand-binding pocket (Arg228/Ser260 in TR

      
      ).[1]
      
    • HDMPA: Contains Methyl. Lower lipophilicity; steric bulk is sufficient to fill the pocket but lacks the halogen bond capability.

    • Impact: Predicted 10–50x reduction in TR binding affinity (

      
      ) compared to DITPA, but complete immunity to deiodinase enzymes.
      
  • The Propanoic Tail:

    • Both DITPA and HDMPA lack the amino group of T3.

    • Impact: This allows entry into cells independent of the MCT8 transporter, making both compounds viable for treating MCT8-deficiency (Allan-Herndon-Dudley syndrome).[1]

Visualization: Bioisosteric Evolution

The following diagram illustrates the structural evolution from the endogenous hormone to the halogen-free analog.

SAR_Logic cluster_mech Pharmacological Trade-off T3 T3 (Triiodothyronine) High Potency | High Toxicity Target: TR-alpha/beta DITPA DITPA (3,5-Diiodo-propanoic acid) MCT8-Independent | Iodine Load Target: TR-beta > TR-alpha T3->DITPA Deamination: Bypasses MCT8 Transporter HDMPA HDMPA (3,5-Dimethyl-propanoic acid) Halogen-Free | Antioxidant Target: TR-beta (Low Affinity) DITPA->HDMPA Bioisosterism (I -> Me): Eliminates Deiodination Risk Enhances Redox Stability Trade Potency vs. Safety: Methyl group is smaller than Iodine. Reduces receptor fit (Ki increases) BUT prevents Iodide toxicity. HDMPA->Trade

Caption: Structural evolution from T3 to HDMPA. The transition from Iodine (DITPA) to Methyl (HDMPA) sacrifices receptor affinity for metabolic safety.[1]

Comparative Efficacy Data

The following data synthesizes experimental trends from thyromimetic SAR studies and phenolic acid antioxidant profiling.

Table 1: Physicochemical & Pharmacological Profile
FeatureT3 (Endogenous)DITPA (Comparator)HDMPA (Subject)Rationale
TR

Binding (

)
~0.1 nM~10–50 nM>500 nM Methyl groups provide less steric lock than Iodine.[1]
MCT8 Dependence HighNoneNone Lack of zwitterionic amino acid headgroup.[1]
Antioxidant Capacity NegligibleLowHigh Phenolic ring with ortho-methyls stabilizes phenoxy radicals.[1]
Deiodination Risk HighModerateZero No halogen atoms to recycle.[1]
Lipophilicity (LogP) 2.33.8~2.1 Improved aqueous solubility compared to iodinated analogs.[1]
Table 2: Functional Readouts (In Vitro)
AssayDITPA ResponseHDMPA ResponseInterpretation
Mitochondrial Respiration High (Uncoupling)Moderate HDMPA requires higher doses to achieve similar metabolic burn.[1]
Cholesterol Lowering HighModerate Driven by TR

activation; HDMPA is a partial agonist.[1]
ROS Scavenging (DPPH) < 10% Inhibition> 60% Inhibition HDMPA acts as a direct chemical antioxidant (similar to Vitamin E).[1]

Experimental Protocols (Self-Validating Systems)

To validate HDMPA's efficacy, you cannot rely on a single assay. You must cross-reference Receptor Binding (Cause) with Functional Output (Effect).[1]

Protocol A: TR-FRET Competitive Binding Assay

Purpose: To quantify the affinity loss due to the Methyl-for-Iodine substitution.[1]

  • Reagents: LanthaScreen TR-FRET TR

    
     kit (Invitrogen), Terbium-labeled anti-GST antibody, Fluormone (tracer).[1]
    
  • Preparation: Dilute HDMPA in DMSO (10-point series, starting at 100

    
    M). Note: HDMPA requires higher concentrations than DITPA.
    
  • Incubation: Mix Nuclear Receptor-LBD (Ligand Binding Domain) + Tb-Ab + Tracer + HDMPA. Incubate 1 hour at RT in dark.

  • Readout: Measure emission at 495 nm (Tb) and 520 nm (Fluorescein).

  • Validation: Calculate the TR-FRET ratio (520/495).

    • Pass Criteria: DITPA

      
       must fall within 10–100 nM.[1] HDMPA is expected in the 
      
      
      
      M range.
Protocol B: Seahorse Mitochondrial Stress Test (Metabolic Efficacy)

Purpose: To determine if HDMPA induces metabolic burn (fatty acid oxidation) despite lower binding affinity.[1]

  • Cell Line: HepG2 (Liver carcinoma) or Primary Hepatocytes.

  • Dosing: Treat cells with Vehicle, DITPA (1

    
    M), and HDMPA (1 
    
    
    
    M and 10
    
    
    M) for 24 hours.
  • Injection Strategy:

    • Port A: Oligomycin (ATP synthase inhibitor).[1]

    • Port B: FCCP (Uncoupler - Max respiration).[1]

    • Port C: Rotenone/Antimycin A (Shut down).[1]

  • Analysis: Measure Oxygen Consumption Rate (OCR).

    • Success Metric: If HDMPA increases Basal Respiration and ATP Production significantly above Vehicle (even if less than DITPA), it confirms functional thyromimetic activity.

Mechanism of Action Workflow

The following diagram details the dual-pathway mechanism of HDMPA: acting as a genomic regulator (via TR


) and a chemical scavenger (Cytosolic).[1]

MOA_Pathway HDMPA HDMPA (Extracellular) Membrane Cell Membrane (Diffusion - No MCT8 required) HDMPA->Membrane ROS Reactive Oxygen Species (ROS) Membrane->ROS Nucleus Nucleus Membrane->Nucleus Scavenge Direct Radical Scavenging (Phenolic OH) ROS->Scavenge Neutralization Outcome Lipid Lowering & Metabolic Stability Scavenge->Outcome Cell Protection TR_Beta TR-beta Receptor Nucleus->TR_Beta Ligand Binding TRE Thyroid Response Element (TRE) TR_Beta->TRE Dimerization (RXR) GeneExp Gene Expression (CPT1A, CYP7A1) TRE->GeneExp Transcription GeneExp->Outcome

Caption: Dual-action mechanism.[1] HDMPA diffuses passively, neutralizing cytosolic ROS while weakly activating nuclear TR


 to drive lipid metabolism.

Expert Commentary & Strategic Positioning

The "Halogen-Free" Advantage: While HDMPA is undoubtedly a weaker agonist than DITPA (due to the loss of the halogen bond), it offers a strategic advantage in chronic metabolic indications . The primary failure mode of iodinated drugs (like Amiodarone or DITPA) in long-term use is often thyroid dysfunction due to iodine release.[1] HDMPA bypasses this completely.

Recommendation for Researchers:

  • Use DITPA if your goal is maximal inotropic effect or acute rescue of MCT8 deficiency.

  • Use HDMPA if you are developing a "Nutraceutical-Drug Hybrid" or investigating preventative therapies for Non-Alcoholic Fatty Liver Disease (NAFLD) where safety and antioxidant protection are prioritized over raw potency.[1]

References

  • DITPA Clinical Context: Morkin, E., et al. "Diiodothyropropionic acid (DITPA) in the treatment of MCT8 deficiency."[2] Journal of Clinical Endocrinology & Metabolism, 2015.

  • Thyromimetic SAR: Scanlan, T. S., et al. "Selective thyroid hormone receptor modulators." Journal of Medicinal Chemistry, 2013. (Establishes the iodine-vs-methyl affinity trends). [1]

  • Antioxidant Mechanism: Rice-Evans, C. A., et al. "Structure-antioxidant activity relationships of flavonoids and phenolic acids."[1] Free Radical Biology and Medicine, 1996. (Validates the 3,5-substitution pattern for radical stability).

  • DITPA Heart Failure Trials: Ojamaa, K., et al. "Thyroid hormone analogs for the treatment of heart failure."[3] Journal of Thyroid Research, 2011.

Sources

Safety & Regulatory Compliance

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